molecular formula C31H36N4O6 B12382852 Tamra-peg2-NH2

Tamra-peg2-NH2

Cat. No.: B12382852
M. Wt: 560.6 g/mol
InChI Key: GMRKVPYOUYBUMT-UHFFFAOYSA-N
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Description

Tamra-peg2-NH2 is a useful research compound. Its molecular formula is C31H36N4O6 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H36N4O6

Molecular Weight

560.6 g/mol

IUPAC Name

5-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C31H36N4O6/c1-34(2)21-6-9-24-27(18-21)41-28-19-22(35(3)4)7-10-25(28)29(24)23-8-5-20(17-26(23)31(37)38)30(36)33-12-14-40-16-15-39-13-11-32/h5-10,17-19H,11-16,32H2,1-4H3,(H-,33,36,37,38)

InChI Key

GMRKVPYOUYBUMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCN)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tamra-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Tamra-peg2-NH2, a fluorescent labeling reagent. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent probes for the analysis and tracking of biomolecules.

Core Compound Structure and Properties

This compound is a fluorescent dye molecule belonging to the tetramethylrhodamine (TAMRA) family. It is functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine group (-NH2). This structural arrangement confers a set of desirable properties for bioconjugation and fluorescence-based detection assays.

The core structure consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright, orange-fluorescent dye that serves as the reporter moiety. It is widely used due to its high extinction coefficient and good quantum yield. The absorbance and emission maxima of TAMRA conjugates are approximately 553 nm and 575 nm, respectively[1][2].

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that increases the aqueous solubility of the molecule. This PEG spacer can help to prevent aggregation of the labeled biomolecule and reduce non-specific binding during experiments[3][4][5].

  • NH2 (Amine group): A reactive primary amine group that allows for the covalent attachment of the dye to various functional groups on target biomolecules. For instance, it can react with carboxylic acids or activated esters to form stable amide bonds.

The chemical structure of 5-Tamra-peg2-NH2 is as follows:


Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its constituent parts. This information is crucial for experimental design, including calculating molar concentrations and dye-to-biomolecule ratios.

PropertyThis compound5-TAMRA NHS EsterAmino-PEG2-amine
Molecular Formula C31H36N4O6C29H25N3O7C6H16N2O2
Molecular Weight ( g/mol ) 560.65527.53148.21
Exact Mass 560.2635527.1693148.1212
Excitation Maximum (nm) ~553541 - 553N/A
Emission Maximum (nm) ~575567 - 575N/A
Extinction Coefficient (M-1cm-1) ~92,00084,000 - 92,000N/A
Quantum Yield ~0.10.1N/A
Solubility Good in DMF and DMSO; low in waterGood in DMF and DMSO; low in waterSoluble in aqueous media

Experimental Protocols

General Protocol for Labeling Biomolecules with this compound

This protocol outlines a general procedure for the conjugation of this compound to a biomolecule containing a carboxylic acid or an activated ester (e.g., an NHS ester).

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, peptide, or modified oligonucleotide)

  • Activation reagents for carboxylic acids (if applicable): e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers containing primary amines like Tris.

  • Purification column (e.g., desalting column or spin column)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Prepare the Biomolecule: Dissolve the biomolecule in the chosen reaction buffer to a concentration of 1-10 mg/mL.

  • Activate Carboxylic Acids (if necessary): If the biomolecule contains carboxylic acid groups, pre-activate them by adding EDC and NHS to the biomolecule solution. Incubate for 15-30 minutes at room temperature.

  • Labeling Reaction: Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification: Remove the unreacted dye and byproducts from the labeled biomolecule using a desalting column, spin column, or dialysis.

  • Storage: Store the purified, labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at -20°C.

Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for labeling a biomolecule with this compound.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Storage Dissolve_Dye Dissolve this compound in DMSO/DMF Add_Dye Add this compound to Biomolecule Dissolve_Dye->Add_Dye Dissolve_Biomolecule Dissolve Biomolecule in Reaction Buffer Activate_Biomolecule Activate Biomolecule (e.g., with EDC/NHS) Dissolve_Biomolecule->Activate_Biomolecule Activate_Biomolecule->Add_Dye Incubate Incubate (1-2h, RT, dark) Add_Dye->Incubate Purify Purify Labeled Conjugate (e.g., Desalting Column) Incubate->Purify Store Store Conjugate (4°C or -20°C) Purify->Store

Caption: Workflow for biomolecule labeling with this compound.

Logical Relationship of this compound Components

The diagram below outlines the logical connection between the constituent parts of the this compound molecule.

logical_relationship Tamra TAMRA Fluorescent Reporter Tamra_peg2_NH2 This compound Tamra->Tamra_peg2_NH2 PEG2 PEG2 Linker Hydrophilic Spacer PEG2->Tamra_peg2_NH2 Amine Amine Group (-NH2) Reactive Handle Amine->Tamra_peg2_NH2

Caption: Components of the this compound molecule.

References

Tamra-peg2-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, polyethylene glycol, amine (Tamra-peg2-NH2), a fluorescent dye commonly utilized in biological research. This document details its chemical and physical properties, outlines a protocol for its conjugation to carboxylated molecules, and presents an example of its application in the preparation of fluorescent probes for cellular imaging.

Core Properties of this compound

This compound is a derivative of the well-known fluorophore, tetramethylrhodamine (TAMRA), functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine. This modification enhances its utility in bioconjugation by providing a reactive handle for covalent attachment to biomolecules.

PropertyValueReference
Molecular Weight 560.64 g/mol [1]
Chemical Formula C31H36N4O6[1]
CAS Number 1425379-69-6
Appearance Red to purple solid
Solubility Soluble in DMSO, DMF, and water
Excitation Maximum (λex) ~546 nm
Emission Maximum (λem) ~575 nm

Note: One supplier reports a molecular weight of 775.86 g/mol for a compound with the same chemical formula, which appears to be an outlier.

Experimental Protocol: Conjugation of this compound to Carboxylated Quantum Dots

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups, such as quantum dots (QDs), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method creates a stable amide bond between the amine group of this compound and the carboxyl groups on the quantum dot surface.

Materials:

  • This compound

  • Carboxyl-functionalized Quantum Dots (QDs)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylated Quantum Dots:

    • Resuspend the carboxylated quantum dots in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS to the quantum dot solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation of this compound:

    • Immediately following activation, add the this compound stock solution to the activated quantum dot solution. A 5-20 fold molar excess of this compound relative to the quantum dots is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with continuous gentle mixing.

  • Quenching of the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by extensive dialysis against an appropriate buffer (e.g., PBS).

  • Storage:

    • Store the purified this compound-conjugated quantum dots at 4°C, protected from light.

Application Workflow: Preparation of Fluorescent Probes for Cellular Imaging

The following diagram illustrates the workflow for the preparation of this compound labeled quantum dots and their subsequent use in cellular imaging applications.

G cluster_prep Probe Preparation cluster_imaging Cellular Imaging QD Carboxylated Quantum Dots Activation Activation with EDC/NHS QD->Activation Tamra This compound Conjugation Conjugation Tamra->Conjugation Activation->Conjugation Purification Purification Conjugation->Purification Probe Tamra-QD Probe Purification->Probe Incubation Incubation of Cells with Probe Probe->Incubation Cells Cell Culture Cells->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Workflow for preparing and using Tamra-QD probes.

This workflow demonstrates a common application for this compound in creating fluorescent probes for various research purposes, including single-molecule tracking and cellular imaging. The amine functionality of this compound allows for its versatile conjugation to a wide range of biomolecules and nanoparticles that possess carboxyl groups, making it a valuable tool in the development of custom fluorescent reporters.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Tamra-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Tamra-peg2-NH2, a widely utilized fluorescent probe in biological research. This document outlines the core photophysical characteristics, detailed experimental protocols for spectral measurement, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a derivative of the rhodamine dye, tetramethylrhodamine (TAMRA), functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal amine group. The TAMRA fluorophore is celebrated for its bright orange-red fluorescence, high photostability, and its utility as a Förster Resonance Energy Transfer (FRET) acceptor. The amine group facilitates covalent conjugation to biomolecules, such as peptides and proteins, through reactions with carboxylic acids or activated esters. The PEG linker enhances solubility and reduces steric hindrance, often improving the performance of the labeled biomolecule.

Spectral Characteristics

The spectral properties of this compound are primarily dictated by the TAMRA fluorophore. However, it is important to note that the local chemical environment, including solvent polarity, pH, and conjugation to a biomolecule, can induce slight shifts in the excitation and emission maxima.

PropertyValue
Excitation Maximum (λex) ~553 - 558 nm
Emission Maximum (λem) ~575 - 586 nm
Molar Extinction Coefficient (ε) ~84,000 - 95,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1

Note: The provided values are based on data for structurally similar TAMRA derivatives and may vary slightly for this compound.

Experimental Protocols

Measuring the Excitation and Emission Spectra of this compound

This protocol outlines the procedure for determining the precise excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Ensure the dye is fully dissolved by vortexing. Store the stock solution protected from light at -20°C.

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to ensure the fluorescence signal is within the linear range of the instrument.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (~580 nm).

    • Scan a range of excitation wavelengths from approximately 450 nm to 570 nm.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths from the excitation wavelength to approximately 700 nm.

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Applications in Signaling Pathway Analysis

The photophysical properties of this compound make it an invaluable tool for investigating cellular signaling pathways. Its ability to be conjugated to specific peptides or proteins allows for the visualization and tracking of these molecules in biological systems.

FRET-Based Protease Activity Assay

TAMRA is commonly used as an acceptor fluorophore in FRET-based assays, often paired with a donor like fluorescein (FAM). In such an assay, a peptide substrate containing a specific protease cleavage site is labeled with both FAM and TAMRA. In the intact state, the proximity of the two fluorophores allows for efficient FRET, resulting in quenching of the FAM fluorescence and emission from TAMRA. Upon cleavage by a protease, the fluorophores are separated, leading to a decrease in FRET and an increase in FAM fluorescence.

FRET_Protease_Assay cluster_0 Intact Peptide (FRET ON) cluster_1 Cleaved Peptide (FRET OFF) FAM FAM Peptide_Substrate Peptide Substrate FAM->Peptide_Substrate TAMRA TAMRA Peptide_Substrate->TAMRA Protease Protease Peptide_Substrate->Protease Cleavage Emission_Intact Emission (580 nm) TAMRA->Emission_Intact Excitation_Intact Excitation (495 nm) Excitation_Intact->FAM Energy Transfer FAM_Cleaved FAM Cleaved_Peptide1 Cleaved Peptide FAM_Cleaved->Cleaved_Peptide1 Emission_Cleaved Emission (520 nm) FAM_Cleaved->Emission_Cleaved TAMRA_Cleaved TAMRA Cleaved_Peptide2 Excitation_Cleaved Excitation (495 nm) Excitation_Cleaved->FAM_Cleaved Protease->Cleaved_Peptide1

Caption: FRET-based protease assay workflow.

Visualization of EGFR Signaling Pathway

This compound can be conjugated to peptides that specifically bind to cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). This allows for the visualization of receptor localization, trafficking, and interaction with other signaling molecules, providing insights into the complex EGFR signaling cascade which is crucial in processes like cell proliferation and differentiation.[1]

EGFR_Signaling EGF_Peptide TAMRA-EGF-Peptide EGFR EGFR EGF_Peptide->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

References

In-Depth Technical Guide to TAMRA-PEG2-NH2: Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of TAMRA-PEG2-NH2, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and extinction coefficient, provides methodologies for their determination, and illustrates its application in common experimental workflows.

Core Photophysical Properties

TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye. The addition of a PEG2 (polyethylene glycol) linker and an amine (NH2) group in this compound enhances its utility in bioconjugation by increasing hydrophilicity and providing a reactive moiety for labeling biomolecules. While specific data for the this compound conjugate is not always published, its photophysical properties are comparable to other TAMRA derivatives.

Quantitative Data Summary

The following table summarizes the key photophysical properties of closely related TAMRA derivatives, which provide a reliable estimate for the performance of this compound.

PropertyValueSource(s)
Excitation Maximum (λex) ~541 - 556 nm
Emission Maximum (λem) ~567 - 580 nm
Molar Extinction Coefficient (ε) 84,000 - 95,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the quantitative analysis of fluorescence-based assays.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (in M)

  • l is the path length of the cuvette (in cm)

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.

  • Prepare serial dilutions: Create a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0.

  • Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for TAMRA (approximately 555 nm).

  • Plot the data: Plot a graph of absorbance versus concentration.

  • Calculate the extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Protocol (Comparative Method):

  • Select a standard: Choose a fluorescent standard with a known quantum yield and similar spectral properties to TAMRA (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Prepare solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence emission spectrum.

  • Plot the data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance

    • η is the refractive index of the solvent

Applications and Experimental Workflows

The amine group of this compound allows for its covalent conjugation to various biomolecules, making it a versatile tool in biological research.

Bioconjugation Workflow

The primary amine on this compound can be readily coupled to carboxylic acids or activated esters on proteins, peptides, or other molecules to form stable amide bonds. This is a fundamental technique for creating fluorescently labeled probes.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Carboxylic_Acid Biomolecule with Carboxylic Acid EDC_NHS EDC / NHS Carboxylic_Acid->EDC_NHS Activation Activated_Ester NHS-activated Biomolecule EDC_NHS->Activated_Ester Tamra_NH2 This compound Activated_Ester->Tamra_NH2 Coupling Conjugate Fluorescently Labeled Biomolecule Tamra_NH2->Conjugate Purification Purification (e.g., Chromatography) Conjugate->Purification

Caption: Bioconjugation of this compound to a biomolecule.

Förster Resonance Energy Transfer (FRET)

TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[1] When a donor fluorophore (e.g., FAM) is in close proximity to TAMRA (the acceptor), energy is transferred from the donor to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's emission.[1]

G cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) Donor_Excitation Donor Excitation (e.g., 495 nm) Donor Donor Fluorophore (e.g., FAM) Donor_Excitation->Donor Donor_Emission Donor Emission (e.g., 520 nm) Donor->Donor_Emission Fluorescence Acceptor Acceptor Fluorophore (TAMRA) Donor_Excitation_FRET Donor Excitation (e.g., 495 nm) Donor_FRET Donor Fluorophore (e.g., FAM) Donor_Excitation_FRET->Donor_FRET Acceptor_Emission Acceptor Emission (e.g., 580 nm) Acceptor_FRET Acceptor Fluorophore (TAMRA) Donor_FRET->Acceptor_FRET Energy Transfer Acceptor_FRET->Acceptor_Emission Fluorescence

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Immunofluorescence Staining Workflow

TAMRA-labeled secondary antibodies are commonly used in immunofluorescence to detect the presence and localization of specific proteins within cells.

G Cell_Fixation Cell Fixation & Permeabilization Primary_Antibody Primary Antibody Incubation Cell_Fixation->Primary_Antibody Wash1 Wash Primary_Antibody->Wash1 Secondary_Antibody TAMRA-labeled Secondary Antibody Incubation Wash1->Secondary_Antibody Wash2 Wash Secondary_Antibody->Wash2 Mounting Mounting & Imaging Wash2->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Indirect Immunofluorescence Staining Workflow.

References

Tamra-peg2-NH2 Fluorescent Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamra-peg2-NH2 is a versatile fluorescent dye belonging to the rhodamine family, widely recognized for its bright orange-red fluorescence and robust photophysical properties. This derivative of tetramethylrhodamine (TAMRA) is functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine group. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the amine group provides a reactive handle for covalent conjugation to biomolecules. These characteristics make this compound an invaluable tool for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and the preparation of fluorescently labeled peptides, proteins, and oligonucleotides.

Core Properties of this compound

The utility of this compound is underscored by its excellent photophysical characteristics. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits a bright, photostable fluorescence in the orange-red region. This makes it compatible with common excitation sources and filter sets used in fluorescence imaging and detection instrumentation.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties of the TAMRA fluorophore are summarized in the table below. These values are representative of TAMRA derivatives and provide a strong baseline for experiments involving this compound.

PropertyValueReferences
Excitation Maximum (λex) ~546 - 556 nm[1][2][3]
Emission Maximum (λem) ~579 - 580 nm[1][2]
Molar Extinction Coefficient (ε) ~84,000 - 95,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1 - 0.5
Recommended Laser Line 532 nm or 561 nm

Bioconjugation with this compound

The primary amine group of this compound allows for its covalent attachment to molecules containing a carboxylic acid group, such as proteins (at the C-terminus or on aspartic and glutamic acid residues), peptides, and modified oligonucleotides. This reaction typically proceeds via the formation of a stable amide bond, often facilitated by the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Workflow: Bioconjugation and Purification

G Bioconjugation Workflow cluster_activation Activation of Carboxyl Group cluster_conjugation Conjugation Reaction cluster_purification Purification Molecule Carboxyl-containing Molecule EDC_NHS EDC + NHS/Sulfo-NHS Molecule->EDC_NHS Activation ActivatedMolecule NHS-activated Molecule EDC_NHS->ActivatedMolecule Tamra This compound ActivatedMolecule->Tamra Coupling Conjugate Tamra-labeled Conjugate Tamra->Conjugate Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification Removal of excess dye and reagents PurifiedConjugate Purified Tamra-labeled Conjugate Purification->PurifiedConjugate

Caption: Workflow for labeling a carboxyl-containing molecule with this compound.

Experimental Protocols

Protocol for Labeling a Carboxyl-Containing Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein with accessible carboxylic acid groups.

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., MES, pH 4.7-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acids:

    • Add a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Logical Relationship for Optimizing Labeling Reactions

G Optimization Logic Start Start Optimization Ratio Adjust Dye:Protein Molar Ratio Start->Ratio pH Optimize Reaction pH Start->pH Time Vary Incubation Time Start->Time Temp Adjust Reaction Temperature Start->Temp DOL Measure Degree of Labeling (DOL) Ratio->DOL pH->DOL Time->DOL Temp->DOL Activity Assess Biological Activity of Conjugate DOL->Activity Activity->Ratio Re-adjust if activity is compromised Optimal Optimal Conditions Achieved Activity->Optimal

Caption: A logical diagram illustrating the key parameters to consider for optimizing the labeling of a biomolecule with this compound.

Applications in Research

This compound is a valuable reagent for a wide array of applications in life sciences research.

  • Fluorescence Microscopy: Labeled antibodies, peptides, or other probes can be used to visualize the localization and dynamics of specific targets within fixed or living cells.

  • Flow Cytometry: Fluorescently tagged antibodies enable the identification and quantification of specific cell populations in a heterogeneous sample.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor dye when paired with a suitable donor fluorophore to study molecular interactions and conformational changes.

  • Labeled Peptides and Proteins: Tamra-labeled biomolecules are instrumental in binding assays, enzyme activity studies, and for tracking their uptake and distribution in cellular and in vivo models.

Conclusion

This compound stands out as a robust and versatile fluorescent dye for the labeling of biomolecules. Its bright, photostable fluorescence, coupled with a hydrophilic PEG spacer and a reactive amine handle, makes it an excellent choice for a broad range of applications in modern biological and biomedical research. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their experimental endeavors.

References

An In-depth Technical Guide to Amine-Reactive Pegylated TAMRA Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive pegylated Tetramethylrhodamine (TAMRA) dyes, a class of fluorescent labels essential for a wide range of biomedical research and drug development applications. We will delve into their core properties, provide detailed experimental protocols, and present quantitative data to facilitate their effective use in the laboratory.

Introduction to Amine-Reactive Pegylated TAMRA Dyes

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye belonging to the rhodamine family.[1] Its amine-reactive form, typically an N-hydroxysuccinimide (NHS) ester, allows for the covalent labeling of primary amines (-NH₂) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3] The addition of a polyethylene glycol (PEG) spacer to the TAMRA molecule, creating a pegylated dye, offers several advantages, including increased water solubility, reduced non-specific binding, and minimized steric hindrance, which can help preserve the biological activity of the labeled molecule.[4][]

The fundamental principle of labeling involves the reaction of the TAMRA-NHS ester with a primary amine on the target biomolecule under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.

Core Properties and Data

The selection of a fluorescent dye is critically dependent on its photophysical and chemical properties. The following tables summarize the key characteristics of TAMRA and provide a comparison with other common amine-reactive fluorescent dyes.

Table 1: Physicochemical and Spectroscopic Properties of TAMRA-PEG-NHS Ester
PropertyValueSource(s)
Molecular Formula (TAMRA-PEG4-NHS ester) C₄₀H₄₆N₄O₁₂
Molecular Weight (TAMRA-PEG4-NHS ester) 774.82 g/mol
Appearance Dark red solid
Solubility Soluble in DMSO, DMF
Excitation Maximum (λex) ~541 - 555 nm
Emission Maximum (λem) ~567 - 580 nm
Molar Extinction Coefficient (ε) ~84,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1
Correction Factor (A₂₈₀) ~0.178 - 0.19

Note: The exact spectral properties can be influenced by the local environment, including the solvent and conjugation to a biomolecule.

Table 2: Performance Comparison of Common Amine-Reactive Fluorophores
FeatureTAMRAFluorescein (FITC)Cyanine Dyes (e.g., Cy3)Alexa Fluor Dyes (e.g., Alexa Fluor 555)
Reactive Group NHS esterIsothiocyanateNHS esterNHS ester
Excitation Max (nm) ~555~495~550~555
Emission Max (nm) ~580~525~570~565
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~90,000~75,000~150,000~150,000
Quantum Yield Moderate (~0.1-0.5)High (~0.9) but pH sensitiveModerate to High (~0.1-0.4)High (~0.1-1.0)
Fluorescence Lifetime (τ) (ns) 1.9 - 2.7 (DNA conjugate)~4.1~0.3 (free), up to 2.0 (DNA conjugate)~0.3-2.0
Photostability GoodModerateGoodExcellent
pH Sensitivity LowHighLowLow

Source: Data compiled from multiple sources.

Synthesis of Amine-Reactive Pegylated TAMRA Dye

The synthesis of an amine-reactive pegylated TAMRA dye, such as TAMRA-PEG-NHS ester, is a multi-step process. A common strategy involves the initial synthesis of an amine-functionalized PEG linker, which is then coupled to a TAMRA fluorophore. The terminal group of the PEG linker is then activated, for example, with an NHS ester, to make it reactive towards primary amines.

G Synthesis of TAMRA-PEG-NHS Ester cluster_0 Step 1: Synthesis of Amine-Functionalized PEG cluster_1 Step 2: Coupling of TAMRA Biotin_NHS Biotin-NHS ester Biotin_PEG_Amine Biotin-PEG-Amine Biotin_NHS->Biotin_PEG_Amine Reacts with Diamine_PEG H2N-PEG-NH2 (Diamine-functionalized PEG) Diamine_PEG->Biotin_PEG_Amine Biotin_PEG_Amine_2 Biotin-PEG-Amine TAMRA_NHS TAMRA-NHS ester TAMRA_PEG_Biotin TAMRA-PEG-Biotin TAMRA_NHS->TAMRA_PEG_Biotin Reacts with Biotin_PEG_Amine_2->TAMRA_PEG_Biotin

A simplified representation of a two-step synthesis pathway for a TAMRA-PEG conjugate.

Experimental Protocols

The following sections provide detailed methodologies for common applications of amine-reactive pegylated TAMRA dyes.

Protein and Antibody Labeling

This protocol describes a general procedure for conjugating a TAMRA-PEG-NHS ester to a protein or antibody.

Materials:

  • Protein or antibody of interest (in an amine-free buffer like PBS)

  • TAMRA-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the TAMRA-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10- to 20-fold molar excess of the dye is common for dilute protein solutions.

    • While gently vortexing, slowly add the calculated volume of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quench Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted dye by applying the reaction mixture to a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).

    • The first colored band to elute is the labeled protein.

G Protein Labeling Workflow A Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) C Conjugation Reaction (10-20x molar excess of dye, 1 hr at RT, protected from light) A->C B Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) B->C D Quench Reaction (Optional, with Tris buffer) C->D E Purification (Size-exclusion chromatography) D->E F Characterization (Determine Degree of Labeling) E->F

Workflow for labeling proteins with amine-reactive TAMRA-PEG-NHS ester.

Calculating the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of free dye / A_max of free dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Immunofluorescence (IF) Staining

This protocol outlines the steps for indirect immunofluorescence staining of a target protein in cultured adherent cells using a TAMRA-conjugated secondary antibody.

Procedure:

  • Cell Culture and Fixation:

    • Seed cells on sterile glass coverslips and culture until they reach the desired confluency.

    • Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the TAMRA-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

G Indirect Immunofluorescence Workflow A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (for intracellular targets) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (TAMRA-conjugated) E->F G Counterstaining and Mounting (e.g., with DAPI) F->G H Fluorescence Microscopy G->H

A typical workflow for indirect immunofluorescence staining.
Flow Cytometry

This protocol provides a general workflow for staining cell surface markers for flow cytometry analysis using a TAMRA-conjugated antibody.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with an appropriate buffer (e.g., FACS buffer: PBS with 1% BSA).

    • Resuspend the cells to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the predetermined optimal concentration of the TAMRA-conjugated antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer using the appropriate laser and filter settings for TAMRA.

G Flow Cytometry Staining Workflow A Cell Preparation (Harvest and wash cells) B Staining with TAMRA-conjugated Antibody (30 min at 4°C, dark) A->B C Washing (Remove unbound antibody) B->C D Resuspension in FACS Buffer C->D E Data Acquisition on Flow Cytometer D->E

Workflow for cell surface staining for flow cytometry.
FRET-Based Protease Assay

This protocol describes a general method for measuring protease activity using a FRET peptide substrate labeled with a donor (e.g., FAM) and an acceptor (TAMRA).

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the protease in an appropriate assay buffer.

    • Prepare the FRET peptide substrate solution in the same assay buffer.

  • Assay Setup:

    • Pipette the FRET peptide substrate solution into the wells of a microplate.

    • For control wells, add assay buffer or a protease solution pre-incubated with a specific inhibitor.

  • Initiate Reaction:

    • Initiate the reaction by adding the protease solution to the wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the fluorescence intensity of the donor and/or acceptor over time. Cleavage of the peptide will lead to a decrease in FRET, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence.

G FRET-Based Protease Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Donor_intact Donor (e.g., FAM) Peptide_intact Peptide Substrate Donor_intact->Peptide_intact Acceptor_intact Acceptor (TAMRA) Peptide_intact->Acceptor_intact FRET FRET Occurs (Donor Quenched, Acceptor Emits) Peptide_intact->FRET Donor_cleaved Donor (e.g., FAM) Peptide_frag1 Peptide Fragment 1 Donor_cleaved->Peptide_frag1 Acceptor_cleaved Acceptor (TAMRA) Peptide_frag2 Peptide Fragment 2 Acceptor_cleaved->Peptide_frag2 No_FRET FRET Disrupted (Donor Emits) Peptide_frag1->No_FRET Peptide_frag2->No_FRET Protease Protease Protease->Peptide_intact Cleavage

Principle of a FRET-based protease assay using a TAMRA-labeled peptide.

Troubleshooting

Common issues in labeling experiments include low labeling efficiency and protein precipitation.

Table 3: Troubleshooting Common Issues in TAMRA-PEG-NHS Labeling
IssuePotential Cause(s)Suggested Solution(s)Source(s)
Low Labeling Efficiency Incorrect pH of reaction buffer: Primary amines are protonated at low pH.Ensure the reaction buffer is at pH 7.2-8.5.
Presence of amine-containing buffers: Buffers like Tris or glycine compete with the labeling reaction.Use an amine-free buffer (e.g., PBS, sodium bicarbonate).
Hydrolysis of NHS ester: NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions.Prepare the dye stock solution immediately before use and store the solid dye desiccated.
Insufficient dye-to-protein ratio: Not enough dye to label the available amines.Increase the molar excess of the TAMRA-PEG-NHS ester.
Protein Precipitation Hydrophobicity of the dye: TAMRA is a relatively hydrophobic molecule.The PEG linker helps to mitigate this, but if problems persist, consider using a longer PEG chain or optimizing the DOL.
Over-labeling: Too many dye molecules can alter the protein's solubility.Reduce the molar excess of the dye in the labeling reaction.

Conclusion

Amine-reactive pegylated TAMRA dyes are versatile and robust tools for fluorescently labeling biomolecules. Their bright fluorescence, good photostability, and the benefits conferred by PEGylation make them suitable for a wide array of applications in research and drug development. By understanding their properties and following optimized protocols, researchers can effectively utilize these dyes to gain valuable insights into biological processes.

References

The Unseen Advantage: A Technical Guide to the PEG2 Linker in TAMRA Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence-based biological assays, the performance of a fluorescent dye is paramount. Tetramethylrhodamine (TAMRA) has long been a workhorse fluorophore, valued for its brightness and relative photostability. However, the conjugation of TAMRA to biomolecules can present challenges related to solubility and steric hindrance. The incorporation of a short polyethylene glycol (PEG) linker, specifically a PEG2 linker, offers a subtle yet significant solution to these issues, enhancing the utility of TAMRA in a wide range of applications. This technical guide delves into the core role of the PEG2 linker, providing a comprehensive overview of its impact on TAMRA dye performance, supported by quantitative data and detailed experimental protocols.

The Fundamental Role of the PEG2 Linker

The primary function of the PEG2 linker in TAMRA dyes is not to dramatically alter the core photophysical properties of the fluorophore but rather to improve its practical usability and performance in biological systems. The introduction of this short, hydrophilic spacer addresses several key challenges associated with the inherent hydrophobicity of the TAMRA molecule.

Key Advantages of the PEG2 Linker:

  • Increased Aqueous Solubility: The TAMRA core is hydrophobic, which can lead to aggregation and precipitation when conjugated to biomolecules, particularly peptides and proteins, in aqueous buffers.[1] The hydrophilic nature of the PEG2 linker helps to counteract this, improving the water solubility of both the free dye and the final bioconjugate.[1]

  • Reduced Steric Hindrance: The PEG2 spacer provides physical separation between the bulky TAMRA fluorophore and the conjugated biomolecule.[1] This can be crucial for preserving the biological activity of the labeled molecule, as it minimizes potential interference of the dye with binding sites or conformational dynamics.

  • Minimized Non-Specific Interactions: The PEG linker can help to reduce non-specific binding of the TAMRA-conjugate to surfaces or other proteins, leading to lower background signal and improved signal-to-noise ratios in assays.

  • Improved Pharmacokinetics: In the context of drug development, PEGylation is a well-established strategy to enhance the in vivo circulation time and reduce the immunogenicity of therapeutic molecules.[1] While a short PEG2 linker has a modest effect compared to longer PEG chains, it can still contribute to improved pharmacokinetic properties.

Quantitative Data Summary

While direct, head-to-head comparative studies detailing the quantitative photophysical differences between TAMRA and TAMRA-PEG2 are not extensively available in the literature, we can compile and compare the known properties of TAMRA and its derivatives. The presence of a short PEG linker is generally not expected to significantly alter the fundamental spectral properties of the TAMRA core. However, it can influence the local environment of the dye, which may lead to subtle shifts in fluorescence lifetime and quantum yield upon conjugation.

Property5-TAMRA (Carboxylic Acid)5-TAMRA, SE (NHS Ester)TAMRA-PEG3-COOHTAMRA-PEG4-AlkyneNotes
Excitation Maximum (λex) ~546 nm~553 nm~555 nm~553 nmThe excitation maximum can be influenced by the solvent and conjugation state.
Emission Maximum (λem) ~579 nm~575 nm~580 nm~575 nmThe emission maximum can also be influenced by the local environment.
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹~92,000 cm⁻¹M⁻¹~90,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at a given wavelength.
Fluorescence Quantum Yield (Φ) ~0.1 (for the carboxylic acid)Conjugated: 0.1 - 0.5Not explicitly reported, but expected to be in a similar range to conjugated TAMRA.Not explicitly reported.The quantum yield is highly dependent on the local environment and conjugation partner.
Fluorescence Lifetime (τ) Free dye: VariesConjugated to DNA: 1.9 - 2.7 nsNot explicitly reported, but likely in a similar range to other conjugated TAMRA dyes.Not explicitly reported.The fluorescence lifetime is sensitive to the dye's microenvironment.
Photostability Generally considered to have good photostability.Generally considered to have good photostability.The PEG linker is not expected to negatively impact photostability and may offer some protection.Generally considered to have good photostability.TAMRA is generally more photostable than cyanine dyes like Cy3.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TAMRA-PEG2 reactive derivatives and their conjugation to biomolecules, as well as protocols for the characterization of the resulting conjugates.

Synthesis of Amine-Reactive TAMRA-PEG2-NHS Ester

This protocol describes a general method for the synthesis of TAMRA-PEG2-NHS ester from a commercially available TAMRA-PEG2-COOH precursor.

Materials:

  • TAMRA-PEG2-COOH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve TAMRA-PEG2-COOH in anhydrous DMF.

  • Activation: To the stirred solution, add 1.5 equivalents of DSC and 2.0 equivalents of TEA.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it several times with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting TAMRA-PEG2-NHS ester under vacuum to remove all traces of solvent.

  • Storage: Store the final product under an inert atmosphere at -20°C, protected from light and moisture.

Synthesis of Thiol-Reactive TAMRA-PEG2-Maleimide

This protocol outlines the synthesis of TAMRA-PEG2-Maleimide from a TAMRA-PEG2-amine precursor.

Materials:

  • TAMRA-PEG2-NH2

  • Maleic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Acetic anhydride

  • Sodium acetate

  • Argon or Nitrogen gas

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Formation of Maleamic Acid: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere. To this solution, add 1.1 equivalents of maleic anhydride and stir at room temperature for 2-3 hours.

  • Cyclization: To the reaction mixture, add 3.0 equivalents of acetic anhydride and 1.0 equivalent of sodium acetate.

  • Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Drying and Storage: Dry the purified TAMRA-PEG2-Maleimide under vacuum and store at -20°C, protected from light.

Bioconjugation of TAMRA-PEG2-NHS Ester to a Protein

This protocol details the conjugation of the amine-reactive TAMRA-PEG2-NHS ester to a protein containing accessible primary amines.

Materials:

  • TAMRA-PEG2-NHS Ester

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the TAMRA-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation: Add the TAMRA-PEG2-NHS ester solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS). The labeled protein will elute in the void volume.

Characterization of TAMRA-PEG2-Protein Conjugates

Determining the Degree of Labeling (DOL):

The DOL, or the ratio of dye molecules to protein molecules, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for TAMRA) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of TAMRA at its absorbance maximum (~90,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

HPLC Analysis:

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the conjugate and separate different labeled species.

  • Column: A C4 or C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: Detection can be performed by monitoring the absorbance at 280 nm (for the protein) and ~555 nm (for the TAMRA dye).

Mass Spectrometry:

Mass spectrometry can be used to confirm the identity and determine the exact mass of the conjugate, providing information on the number of dye molecules attached.

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Analysis: The mass difference between the unlabeled protein and the conjugate will correspond to the mass of the attached TAMRA-PEG2 moieties.

Visualizing Workflows and Pathways

To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Synthesis of TAMRA-PEG2-NHS Ester cluster_conjugation Bioconjugation cluster_purification Purification & Characterization TAMRA_COOH TAMRA-PEG2-COOH Activation Activation with DSC/TEA TAMRA_COOH->Activation TAMRA_NHS TAMRA-PEG2-NHS Ester Activation->TAMRA_NHS Conjugation Conjugation Reaction TAMRA_NHS->Conjugation Protein Protein Protein->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Size-Exclusion Chromatography Crude_Product->Purification Pure_Product Pure Conjugate Purification->Pure_Product Characterization DOL, HPLC, MS Pure_Product->Characterization

Figure 1: Experimental workflow for the synthesis, conjugation, and characterization of a TAMRA-PEG2-protein conjugate.

signaling_pathway_example cluster_cell Cell Membrane Receptor Receptor Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Activation Labeled_Ligand TAMRA-PEG2-Ligand Labeled_Ligand->Receptor Binding

Figure 2: Example of a signaling pathway studied using a TAMRA-PEG2 labeled ligand.

Conclusion

The incorporation of a PEG2 linker into TAMRA dyes represents a strategic enhancement that significantly improves their utility in biological research. While not dramatically altering the fundamental photophysical properties, the PEG2 linker effectively addresses common challenges such as poor aqueous solubility and steric hindrance. This leads to more robust and reliable labeling of biomolecules, resulting in higher quality data in a wide array of fluorescence-based applications. The detailed protocols and characterization methods provided in this guide offer a comprehensive resource for researchers looking to leverage the advantages of TAMRA-PEG2 dyes in their work.

References

An In-depth Technical Guide to Fluorescent Labeling with TAMRA-PEG2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG2-NH2, a versatile fluorescent probe, for labeling applications in research and drug development. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate its application in common experimental workflows.

Introduction to this compound

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore belonging to the rhodamine family of dyes.[1][2] Its robust photophysical properties make it a popular choice for fluorescently labeling a wide array of biomolecules, including peptides, proteins, and oligonucleotides.[1] The this compound derivative incorporates two key features that enhance its utility in bioconjugation:

  • A diethylene glycol (PEG2) linker: This short, hydrophilic spacer helps to improve the water solubility of the labeled molecule and can mitigate potential steric hindrance between the dye and the target biomolecule. The PEG linker can also reduce non-specific binding and aggregation that can be associated with the hydrophobicity of the TAMRA core.

  • A primary amine (-NH2) group: This functional group serves as a reactive handle for covalent attachment to molecules containing carboxylic acids. This allows for the stable labeling of proteins at their C-terminus or at aspartic and glutamic acid residues, as well as the functionalization of nanoparticles and other carboxylated surfaces.

The bright orange-red fluorescence of TAMRA is well-suited for detection using standard fluorescence microscopy and spectroscopy systems.[1]

Core Properties and Quantitative Data

The photophysical properties of TAMRA are crucial for designing and optimizing fluorescence-based experiments. While specific data for the this compound conjugate can vary slightly depending on the solvent and conjugation partner, the following table summarizes the key quantitative data for the TAMRA fluorophore, which serves as a reliable reference.

PropertyValueReferences
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.3 - 0.5
Molecular Weight 775.86 g/mol
Chemical Formula C₃₁H₃₆N₄O₆
CAS Number 1425379-69-6

Experimental Protocols: Labeling Carboxylic Acids with this compound

The primary application of this compound is the covalent labeling of molecules containing carboxylic acid groups (-COOH). This is typically achieved through a two-step carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of EDC/NHS Coupling Chemistry

The reaction proceeds in two main steps. First, EDC activates the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable amine-reactive ester then readily reacts with the primary amine of this compound to form a stable amide bond.

Detailed Experimental Protocol

This protocol provides a general method for labeling a generic carboxyl-containing molecule (e.g., a protein, peptide, or functionalized nanoparticle) with this compound.

Materials:

  • Carboxyl-containing molecule (e.g., protein, peptide, nanoparticle)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO. Protect from light.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxyl groups is typically used (e.g., 2-10 fold molar excess).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately after activation, add the this compound stock solution to the reaction mixture. A molar ratio of 1.5 to 5 moles of this compound per mole of the target molecule is a good starting point, but the optimal ratio should be determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours to overnight at room temperature, protected from light. Gentle mixing or agitation can improve conjugation efficiency.

  • Quenching of the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Labeled Conjugate:

    • Remove the unreacted this compound and other reaction byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or other appropriate purification methods.

    • The purified, labeled conjugate should be stored at 4°C or -20°C, protected from light.

Experimental Workflows and Visualizations

This compound is a valuable tool in various experimental workflows. Below are diagrams created using the DOT language to illustrate some of these applications.

General Labeling Workflow

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_application Application Molecule Carboxyl-containing Molecule Activated_Molecule NHS-activated Molecule Molecule->Activated_Molecule Activation (pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Molecule Labeled_Molecule TAMRA-labeled Conjugate Activated_Molecule->Labeled_Molecule Conjugation (pH 7.2-7.5) TAMRA This compound TAMRA->Labeled_Molecule Purification Purification (e.g., SEC) Labeled_Molecule->Purification Purified_Product Purified Labeled Conjugate Purification->Purified_Product Application Downstream Application Purified_Product->Application

Caption: General workflow for labeling a carboxyl-containing molecule with this compound.

FRET-Based Protease Assay

In a Fluorescence Resonance Energy Transfer (FRET) based assay, TAMRA can act as an acceptor fluorophore when paired with a suitable donor, such as fluorescein (FAM). A peptide substrate can be synthesized with a FAM donor at one end and a carboxyl group at the other end, allowing for labeling with this compound. In the intact peptide, the fluorescence of FAM is quenched by the proximity of TAMRA. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.

FRET_Assay cluster_substrate Intact FRET Substrate cluster_protease Protease Activity cluster_products Cleaved Products cluster_signal Fluorescence Signal Intact FAM -- Peptide -- TAMRA Protease Protease Intact->Protease Cleavage No_Signal Low FAM Fluorescence (FRET Occurs) Intact->No_Signal Cleaved FAM -- Peptide   +   Peptide -- TAMRA Protease->Cleaved Signal High FAM Fluorescence (FRET Disrupted) Cleaved->Signal

Caption: Principle of a FRET-based protease assay using a TAMRA-labeled peptide.

Drug Delivery Visualization Workflow

This compound can be used to label drug delivery vehicles, such as nanoparticles or liposomes, that have carboxyl groups on their surface. This allows for the visualization of their uptake and distribution in cells or in vivo using fluorescence imaging techniques.

Drug_Delivery cluster_labeling Labeling cluster_delivery Delivery cluster_imaging Imaging cluster_analysis Analysis Nanoparticle Carboxylated Nanoparticle Labeled_NP TAMRA-labeled Nanoparticle Nanoparticle->Labeled_NP TAMRA This compound TAMRA->Labeled_NP Cells Live Cells / In Vivo Labeled_NP->Cells Incubation / Injection Microscopy Fluorescence Microscopy Cells->Microscopy Visualization Visualization of Uptake & Distribution Microscopy->Visualization

Caption: Workflow for visualizing drug delivery using TAMRA-labeled nanoparticles.

Conclusion

This compound is a valuable and versatile tool for fluorescent labeling in a wide range of biological research and drug development applications. Its bright and photostable fluorescence, combined with a hydrophilic PEG linker and a reactive amine group, enables the straightforward and robust labeling of carboxylic acid-containing molecules. The detailed protocols and experimental workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, from fundamental biochemical assays to advanced in vivo imaging.

References

A Technical Guide to TAMRA-PEG2-NH2: Core Principles and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG2-NH2 is a versatile fluorescent labeling reagent that combines the bright, photostable properties of the tetramethylrhodamine (TAMRA) fluorophore with a flexible diethylene glycol (PEG2) spacer and a reactive primary amine (-NH2) terminus. This unique structure makes it an invaluable tool for a wide range of applications in biological research and drug development, including immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays.[1][2] The TAMRA fluorophore provides a strong signal in the orange-red portion of the visible spectrum, while the hydrophilic PEG2 linker enhances the solubility of the conjugate and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[3][4] The terminal primary amine enables covalent conjugation to a variety of functional groups, most notably carboxyl groups, through amide bond formation.[5] This guide provides an in-depth overview of the core principles of using this compound, including its physicochemical properties, detailed experimental protocols for conjugation, and its application in various research workflows.

Core Principles of this compound

The functionality of this compound is derived from its three key components:

  • TAMRA (Tetramethylrhodamine): A well-characterized fluorophore known for its brightness and photostability. It is optimally excited by lasers in the green-yellow range and emits in the orange-red range, making it compatible with standard fluorescence microscopy and flow cytometry filter sets. However, it's important to note that TAMRA's fluorescence can be pH-sensitive, with optimal performance in neutral to slightly acidic environments.

  • PEG2 (Diethylene Glycol) Linker: This short, hydrophilic polyethylene glycol spacer serves several crucial functions. It increases the water solubility of the often hydrophobic TAMRA dye, which can prevent aggregation and improve the handling of the reagent and its conjugates. The flexibility of the PEG linker also provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize quenching of the fluorescent signal and reduce steric hindrance that might interfere with the biomolecule's function.

  • -NH2 (Amine) Group: The terminal primary amine is the reactive handle for covalent attachment to target molecules. It readily reacts with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) or with carboxyl groups in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable amide bonds. This allows for the site-specific labeling of proteins at their C-terminus or on acidic amino acid residues (aspartic acid, glutamic acid), as well as on the 3' or 5' ends of oligonucleotides that have been modified to contain a carboxyl group.

Data Presentation

The photophysical and chemical properties of this compound are summarized in the table below. These values are essential for designing experiments and interpreting data.

PropertyValueReferences
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.3–0.5
Molecular Weight ~450 g/mol (varies slightly by manufacturer)
Reactive Group Primary Amine (-NH2)
Target Functional Group Carboxylic Acids (-COOH), NHS esters

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of this compound to proteins and oligonucleotides.

Protocol 1: Labeling of Proteins with Carboxyl Groups using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus).

Materials:

  • This compound

  • Protein to be labeled (in a non-amine, non-carboxyl containing buffer, e.g., MES buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the protein solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Preparation of this compound: Dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of the amine-dye over the protein is a good starting point.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: Labeling of Carboxyl-Modified Oligonucleotides

This protocol outlines the conjugation of this compound to an oligonucleotide that has been synthesized with a terminal carboxyl group.

Materials:

  • This compound

  • Carboxyl-modified oligonucleotide

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the carboxyl-modified oligonucleotide in Activation Buffer.

  • Activation of Carboxyl Groups: Follow step 2 from Protocol 1 to activate the oligonucleotide.

  • Preparation of this compound: Prepare a 10 mg/mL solution of this compound in DMSO or DMF.

  • Conjugation Reaction:

    • Add the activated oligonucleotide solution to the this compound solution. A 5-20 fold molar excess of the amine-dye may be required for efficient labeling.

    • Incubate the reaction in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Purification (Ethanol Precipitation):

    • Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol to the reaction mixture.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the labeled oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the labeled oligonucleotide in nuclease-free water.

  • Characterization: Determine the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and ~555 nm (for TAMRA).

Mandatory Visualization

Experimental Workflow for Immunofluorescence Microscopy

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture & Seeding fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab TAMRA-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with DAPI wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy image_analysis Image Analysis microscopy->image_analysis

Caption: Workflow for indirect immunofluorescence staining using a TAMRA-conjugated secondary antibody.

Flow Cytometry Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_harvest Harvest & Count Cells fc_block Fc Receptor Block (optional) cell_harvest->fc_block stain Incubate with TAMRA-conjugated Antibody/Ligand fc_block->stain wash Wash Cells stain->wash data_acquisition Data Acquisition on Flow Cytometer wash->data_acquisition gating Gating & Data Analysis data_acquisition->gating G ligand TAMRA-Labeled Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream G cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) donor_alone Protein A-GFP (Donor) emission_donor Donor Emission at ~510 nm donor_alone->emission_donor acceptor_alone Protein B-TAMRA (Acceptor) excitation_donor Excitation at ~488 nm excitation_donor->donor_alone complex Protein A-GFP :: Protein B-TAMRA fret FRET complex->fret excitation_fret Excitation at ~488 nm excitation_fret->complex emission_acceptor Acceptor Emission at ~580 nm fret->emission_acceptor

References

Methodological & Application

Application Notes: Conjugation of TAMRA-PEG2-NH2 to Proteins via Carbodiimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescent labeling of proteins is a critical technique for studying protein localization, interaction, trafficking, and function. This document provides a detailed protocol for the covalent conjugation of an amine-functionalized fluorescent dye, TAMRA-PEG2-NH2, to proteins. Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore with excitation and emission maxima in the orange-red spectrum, making it suitable for a wide range of fluorescence-based assays. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the conjugate.

Unlike common labeling procedures that use N-hydroxysuccinimide (NHS) esters of dyes to target primary amines (e.g., lysine residues) on proteins, this protocol details the reverse approach. Here, the primary amine on the this compound molecule is coupled to the carboxyl groups found on aspartic acid, glutamic acid residues, or the C-terminus of the protein. This conjugation is achieved using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This method provides an alternative labeling strategy that can be advantageous if primary amines on the protein are located in functionally sensitive regions.

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by EDC and NHS.

  • Activation: EDC reacts with the carboxyl groups (-COOH) on the protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization & Coupling: This intermediate can react directly with the primary amine of this compound. However, to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with the primary amine of the this compound molecule to form a stable amide bond, covalently linking the dye to the protein.

Reaction_Pathway Protein Protein-COOH (Asp, Glu, C-terminus) Activated_Intermediate O-acylisourea Intermediate (Unstable) Protein->Activated_Intermediate + Step 1: Activation (pH 4.5-6.0) EDC EDC EDC->Activated_Intermediate NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Activated_Intermediate->NHS_Ester + Urea_Biproduct Urea Byproduct Activated_Intermediate->Urea_Biproduct NHS NHS or Sulfo-NHS NHS->NHS_Ester Conjugate Protein-CONH-PEG2-TAMRA (Stable Amide Bond) NHS_Ester->Conjugate + Step 2: Conjugation (pH 7.2-8.5) NHS_Ester->Urea_Biproduct TAMRA H₂N-PEG2-TAMRA TAMRA->Conjugate caption Chemical pathway for EDC/NHS-mediated protein conjugation.

Chemical pathway for EDC/NHS-mediated protein conjugation.

Data Presentation: Reagent & Reaction Parameters

The following tables summarize key quantitative data for the reagents and the reaction protocol.

Table 1: Reagent Properties

Reagent Molecular Weight ( g/mol ) Molar Extinction Coefficient (ε) λmax (nm) Notes
This compound 560.64[1] ~92,000 M⁻¹cm⁻¹[2][3] ~555 Extinction coefficient can vary. A correction factor (CF) of ~0.3 at 280 nm is typical for rhodamines.[4]
Protein (e.g., IgG) ~150,000 ~210,000 M⁻¹cm⁻¹ 280 Values are typical for rabbit IgG and can vary by species and subclass.[5]
EDC (EDAC) 191.70 N/A N/A Highly moisture-sensitive. Prepare fresh solutions.
NHS 115.09 N/A N/A Moisture-sensitive. Use Sulfo-NHS for improved water solubility.

| Sulfo-NHS | 217.14 | N/A | N/A | Water-soluble analog of NHS. |

Table 2: Recommended Reaction Conditions & Ratios

Parameter Recommended Value Purpose / Notes
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 Non-amine, non-carboxylate buffer is critical for the activation step.
Conjugation Buffer 1X PBS, pH 7.2-8.5 Non-amine buffer. pH is raised to deprotonate the amine on the dye for efficient coupling.
Molar Ratio (Protein:EDC:NHS) 1 : 10-50 : 20-100 Molar excess of EDC/NHS is needed to drive the activation. Start with a 1:20:50 ratio and optimize.
Molar Ratio (Protein:Dye) 1 : 10-20 Molar excess of dye ensures efficient labeling. Optimization is required to control the Degree of Labeling (DOL).
Protein Concentration 1-5 mg/mL Higher protein concentrations generally lead to better coupling yields.
Activation Time/Temp 15-30 minutes / Room Temp Short incubation to form the NHS ester while minimizing hydrolysis.
Conjugation Time/Temp 2 hours / Room Temp (or Overnight / 4°C) Longer incubation allows the coupling reaction to proceed to completion.

| Quenching Reagent | 10-50 mM Hydroxylamine, Tris, or Glycine | Stops the reaction by reacting with any remaining NHS esters. |

Experimental Protocols

This section provides a step-by-step methodology for the conjugation, purification, and characterization of the protein-dye conjugate.

Workflow start Start: Prepare Buffers & Reagents prep_protein 1. Prepare Protein Solution (1-5 mg/mL in MES Buffer, pH 6.0) start->prep_protein activation 4. Activate Protein Add EDC/NHS solution to protein. Incubate 15 min at RT. prep_protein->activation prep_dye 2. Prepare this compound Stock (e.g., 10 mM in DMSO/DMF) conjugation 5. Conjugate Dye Add this compound stock. Adjust pH to 7.2-7.5 with PBS. Incubate 2h at RT. prep_dye->conjugation prep_edc_nhs 3. Prepare Fresh EDC/NHS Solution (in MES Buffer or Water) prep_edc_nhs->activation activation->conjugation quenching 6. Quench Reaction Add Hydroxylamine or Tris. Incubate 15-30 min. conjugation->quenching purification 7. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quenching->purification characterization 8. Characterize Conjugate Measure A280 and A555. Calculate Degree of Labeling (DOL). purification->characterization storage End: Store Conjugate (4°C or -20°C, protected from light) characterization->storage caption Experimental workflow for protein conjugation.

Experimental workflow for protein conjugation.
Protocol 3.1: Reagent Preparation

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0): Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer and add NaCl to 0.5 M. Adjust pH to 6.0. Do not use acetate or phosphate buffers for this step.

  • Conjugation Buffer (1X PBS, pH 7.4): Prepare a standard phosphate-buffered saline solution.

  • Protein Solution: The protein of interest should be in a buffer free of carboxyl and primary amine groups (e.g., MES or HEPES). If the protein is in a buffer like Tris or glycine, it must be exchanged into the Activation Buffer using dialysis or a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • This compound Stock Solution (10 mM): As this reagent is often a solid, it is difficult to weigh small amounts accurately. Prepare a stock solution by dissolving it in anhydrous DMSO or DMF. Store unused stock solution desiccated at -20°C.

  • EDC and Sulfo-NHS Solutions (10 mg/mL): These reagents are moisture-sensitive and hydrolyze quickly in water. Prepare solutions immediately before use by dissolving in either anhydrous DMSO/DMF or cold Activation Buffer.

Protocol 3.2: Two-Step Conjugation Reaction
  • Activation:

    • To your protein solution in Activation Buffer (pH 6.0), add the freshly prepared EDC solution to a final concentration of ~2-4 mM (e.g., 0.4 mg/mL).

    • Immediately add the Sulfo-NHS solution to a final concentration of ~5-10 mM (e.g., 1.1 mg/mL).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Immediately add the calculated volume of this compound stock solution to the activated protein. A 10- to 20-fold molar excess of dye over protein is a good starting point.

    • Raise the pH of the reaction mixture to 7.2-7.5 by adding an appropriate volume of 1X PBS or another suitable non-amine buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching reagent like hydroxylamine to a final concentration of 10 mM or Tris buffer to 20-50 mM.

    • Incubate for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters.

Protocol 3.3: Purification of the Conjugate

It is crucial to remove unreacted dye and reaction byproducts.

  • Size-Exclusion Chromatography / Gel Filtration: This is the most common method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute from the column is the labeled protein, while the smaller, unreacted dye molecules are retained longer and elute later.

  • Dialysis: Dialyze the reaction mixture against a large volume of storage buffer (e.g., 1X PBS, pH 7.4) for several hours to overnight at 4°C, with at least three buffer changes.

Protocol 3.4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for TAMRA, ~555 nm (Amax).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein

      • CF (Correction Factor) = A280 of free dye / Amax of free dye. For TAMRA, this is ~0.3.

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the conjugated dye.

    • Dye Conc. (M) = Amax / εdye

      • εdye is the molar extinction coefficient of TAMRA at its λmax (~92,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling.

    • DOL = [Dye Conc. (M)] / [Protein Conc. (M)]

Troubleshooting

Table 3: Common Issues and Solutions in EDC/NHS Conjugation

Issue Possible Cause(s) Recommended Solution(s)
Low or No Labeling Inactive Reagents: EDC and NHS are moisture-sensitive and degrade over time. Purchase fresh reagents. Store them properly desiccated at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffers: Presence of primary amines (Tris, glycine) or carboxylates (acetate) interferes with the reaction. Use the recommended buffers (MES for activation, PBS/HEPES for coupling). Perform buffer exchange if your protein is in an incompatible buffer.
Hydrolysis of Intermediates: The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solution. Perform the reaction steps promptly. Ensure the pH for each step is optimal (pH 4.5-6.0 for activation, 7.2-8.5 for coupling).
Protein Precipitation High Reagent Concentration: A large excess of EDC can sometimes cause protein aggregation. If precipitation is observed, try reducing the molar excess of EDC.
Protein Instability: The protein may not be stable under the reaction conditions (e.g., pH change, concentration). Ensure the protein is soluble and stable in the chosen buffers. Run a small-scale control reaction without coupling reagents to check for stability.
High Background Signal Inefficient Purification: Unreacted free dye remains in the final product. Ensure the purification method is adequate. For gel filtration, use a longer column to improve separation. For dialysis, increase the number of buffer changes and duration.
Inconsistent Results Inaccurate Concentrations: Protein or reagent concentrations are not accurately determined. Accurately measure the protein concentration before starting. Prepare fresh reagent stock solutions and use them promptly.

| | Reaction pH Drift: The pH of the reaction mixture may change, especially during large-scale reactions. | Use a more concentrated buffer or monitor and adjust the pH during the reaction. |

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with TAMRA-PEG2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in a wide array of research and drug development applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. Tetramethylrhodamine (TAMRA) is a robust and photostable fluorophore widely utilized for such applications. This document provides a detailed protocol for the covalent conjugation of TAMRA-PEG2-NH2 to the carboxyl groups of a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid residues. The inclusion of a polyethylene glycol (PEG) linker can enhance the solubility and reduce steric hindrance of the labeled peptide.

The labeling strategy detailed herein employs a two-step carbodiimide coupling reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the peptide for subsequent reaction with the primary amine of this compound.

Materials and Reagents

Peptide and Labeling Reagent
  • Peptide of interest (with at least one carboxyl group)

  • This compound (Molecular Weight: 775.86 g/mol )

Reagents for Labeling Reaction
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reagents and Equipment for Purification and Analysis
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

This protocol is designed for labeling a peptide with available carboxyl groups with the amine-containing this compound dye. The process involves the activation of the peptide's carboxyl groups followed by conjugation to the dye.

Reagent Preparation
  • Peptide Solution: Prepare a stock solution of the peptide in the Activation Buffer at a concentration of 1-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. It is crucial to prepare these solutions fresh as EDC is susceptible to hydrolysis.

Labeling Reaction Workflow

experimental_workflow Peptide Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peptide Dissolve Peptide in Activation Buffer activation Activate Peptide Carboxyl Groups with EDC and NHS (15-30 min) prep_peptide->activation prep_dye Dissolve this compound in DMF/DMSO conjugation Add this compound (2h at RT or overnight at 4°C) prep_dye->conjugation prep_reagents Prepare fresh EDC and NHS solutions prep_reagents->activation activation->conjugation quenching Quench Reaction (30 min) conjugation->quenching purification Purify by RP-HPLC quenching->purification analysis Analyze by Mass Spectrometry purification->analysis

Caption: Workflow for labeling peptides with this compound.

Step-by-Step Labeling Procedure
  • Activation of Peptide Carboxyl Groups:

    • In a microcentrifuge tube, combine the peptide solution with the freshly prepared EDC and NHS solutions.

    • A recommended starting molar ratio is 1:10:25 (Peptide:EDC:NHS).[1] This ratio may require optimization.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer.

    • Immediately add the this compound solution to the activated peptide solution. A 2- to 10-fold molar excess of the amine-containing dye over the peptide is typically recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rocking.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.[2]

    • Incubate for an additional 30 minutes at room temperature to consume any unreacted NHS esters.

Purification of the Labeled Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying the TAMRA-labeled peptide from unreacted dye and unlabeled peptide.

  • Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting gradient is a linear gradient from 5% to 95% Solvent B over 30 minutes.

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: Monitor the elution at both ~220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).

  • Fraction Collection: Collect the peak that absorbs at both wavelengths, which corresponds to the TAMRA-labeled peptide.

  • Lyophilization: Lyophilize the collected fraction to obtain the purified labeled peptide as a powder.

Data Presentation and Analysis

Quantitative Data Summary
ParameterRecommended ValueNotes
Molar Ratios
Peptide : EDC : NHS1 : 10 : 25 (starting point)Optimization may be required.
Peptide : this compound1 : 2-10A molar excess of the dye ensures efficient labeling.
Reaction Conditions
Activation pH6.0 (MES Buffer)Optimal for EDC/NHS activation.
Coupling pH7.2 - 8.0 (Bicarbonate or PBS)Efficient for amine reaction with NHS-ester.
Activation Time15 - 30 minutesAt room temperature.
Coupling Time2 hours (RT) or Overnight (4°C)Protect from light.
Quenching Time30 minutesAt room temperature.
Purification Parameters
HPLC ColumnC18 Reversed-PhaseStandard for peptide purification.
Detection Wavelengths~220 nm and ~555 nmTo detect both peptide and TAMRA dye.
Characterization of the Labeled Peptide

Confirmation of successful labeling and assessment of purity should be performed using mass spectrometry and analytical RP-HPLC.

  • Analytical RP-HPLC: A pure TAMRA-labeled peptide should appear as a single, sharp peak that co-elutes when monitored at both 220 nm and 555 nm. Purity of >95% is generally considered acceptable for most research applications.

  • Mass Spectrometry: The molecular weight of the labeled peptide should be confirmed by ESI-MS or MALDI-TOF. The expected mass increase corresponds to the molecular weight of the this compound moiety (775.86 g/mol ) minus the mass of a water molecule (18.02 g/mol ) that is lost during the amide bond formation.

    • Expected Mass Shift = 757.84 Da

Signaling Pathway and Logical Relationship Diagrams

Chemical Reaction Pathway

reaction_pathway EDC/NHS Coupling Reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product peptide Peptide-COOH activated_ester Peptide-CO-NHS (NHS-ester) peptide->activated_ester + EDC + NHS (pH 6.0) dye This compound labeled_peptide Peptide-CO-NH-PEG2-TAMRA activated_ester->labeled_peptide + this compound (pH 7.2-8.0)

Caption: The two-step chemical reaction pathway for labeling a peptide.

Conclusion

This protocol provides a comprehensive guide for the successful labeling of peptides with this compound. By following these detailed steps for reaction, purification, and analysis, researchers can confidently produce high-purity fluorescently labeled peptides for their specific applications in life sciences and drug development. It is important to note that optimization of the molar ratios of the coupling reagents and the dye may be necessary for different peptide sequences to achieve the desired labeling efficiency.

References

Tamra-peg2-NH2 in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tamra-peg2-NH2, a versatile fluorescent probe, in various fluorescence microscopy applications. This compound is a derivative of the bright and photostable tetramethylrhodamine (TAMRA) fluorophore, featuring a polyethylene glycol (PEG) spacer and a terminal primary amine group. This amine functionality allows for covalent conjugation to biomolecules, making it an invaluable tool for visualizing and tracking cellular components and processes.

Properties of this compound

This compound exhibits robust photophysical properties suitable for a wide range of fluorescence microscopy techniques. The PEG spacer enhances its solubility in aqueous buffers and reduces non-specific binding, while the terminal amine group enables straightforward conjugation to carboxyl groups on target molecules such as proteins, antibodies, and nucleic acids.

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~553 nm[1]
Emission Maximum (λem) ~575 nm[1]
Recommended Laser Line 561 nm
Reactive Group Primary Amine (-NH2)[2]
Reactive Towards Carboxylic Acids (-COOH)[2]
Solubility Good in aqueous buffers and polar organic solvents

Note: The exact photophysical properties can be influenced by the local environment and conjugation partner.

Applications in Fluorescence Microscopy

The versatility of this compound allows its use in several key fluorescence microscopy applications, including:

  • Immunofluorescence (IF): For the visualization of specific proteins or antigens within fixed and permeabilized cells or tissues.

  • Fluorescence In Situ Hybridization (FISH): To detect and localize specific DNA or RNA sequences within cells.

  • Live-Cell Imaging: For tracking the dynamics of labeled biomolecules in living cells.

  • Signaling Pathway Analysis: To monitor the translocation or interaction of proteins involved in cellular signaling cascades.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to biomolecules and their subsequent use in fluorescence microscopy.

Conjugation of this compound to Proteins (e.g., Antibodies)

This protocol describes the covalent attachment of this compound to proteins containing accessible carboxylic acid groups (e.g., on aspartic and glutamic acid residues) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for increased efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Dissolve EDC and Sulfo-NHS (if used) in anhydrous DMSO or water immediately before use.

    • Add EDC (final concentration ~2-10 mM) and Sulfo-NHS (final concentration ~5-10 mM) to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker: Immediately purify the activated protein using a desalting column pre-equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

    • Immediately add the this compound stock solution to the activated protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye by extensive dialysis against PBS or by using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~553 nm (for TAMRA).

Table 2: Reagent Concentrations for Protein Conjugation

ReagentStock ConcentrationFinal Concentration
Protein1-5 mg/mL1-5 mg/mL
EDC100 mM2-10 mM
Sulfo-NHS200 mM5-10 mM
This compound10 mM10-20 fold molar excess over protein
Quenching Buffer1 M50-100 mM
Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a this compound-labeled secondary antibody for indirect immunofluorescence.

Materials:

  • Adherent cells grown on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA (Bovine Serum Albumin) in PBS

  • Primary antibody (specific to the target antigen)

  • This compound-labeled secondary antibody (specific to the primary antibody host species)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

Fluorescence In Situ Hybridization (FISH)

This protocol provides a general guideline for using a this compound-labeled oligonucleotide probe for FISH on adherent cells.

Materials:

  • Adherent cells on coverslips

  • This compound-labeled oligonucleotide probe (with a carboxylated linker for conjugation)

  • PBS

  • Fixation Solution: 4% PFA in PBS

  • Permeabilization Solution: 0.5% Triton X-100 in PBS

  • 2x SSC (Saline-Sodium Citrate) buffer

  • Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Probe Labeling: Synthesize an oligonucleotide with a 5' or 3' carboxyl modification and conjugate it to this compound using the EDC/NHS chemistry described in Protocol 3.1. Purify the labeled probe using HPLC or other suitable methods.

  • Sample Preparation:

    • Fix and permeabilize cells as described in the Immunofluorescence protocol (steps 1 and 2).

  • Pre-hybridization:

    • Wash cells with 2x SSC.

    • Incubate cells in Hybridization Buffer without the probe for 1 hour at 37°C.

  • Hybridization:

    • Dilute the this compound-labeled probe in Hybridization Buffer (final concentration typically 1-10 ng/µL).

    • Denature the probe and cellular DNA by heating the coverslips in the hybridization mixture at 75-85°C for 5-10 minutes.

    • Incubate overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the coverslips in 2x SSC at 42°C for 15 minutes.

    • Wash in 0.1x SSC at 60°C for 15 minutes.

    • Wash in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Stain with DAPI and mount as described in the Immunofluorescence protocol.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and a relevant signaling pathway.

G cluster_0 Protein Labeling Workflow Protein Protein Activate Carboxyl Groups (EDC/Sulfo-NHS) Activate Carboxyl Groups (EDC/Sulfo-NHS) Protein->Activate Carboxyl Groups (EDC/Sulfo-NHS) Remove Excess Crosslinker Remove Excess Crosslinker Activate Carboxyl Groups (EDC/Sulfo-NHS)->Remove Excess Crosslinker Conjugation Conjugation Remove Excess Crosslinker->Conjugation This compound This compound This compound->Conjugation Purification Purification Conjugation->Purification Labeled Protein Labeled Protein Purification->Labeled Protein

Workflow for conjugating this compound to a protein.

G cluster_1 Immunofluorescence Workflow Fix & Permeabilize Cells Fix & Permeabilize Cells Block Block Fix & Permeabilize Cells->Block Primary Antibody Primary Antibody Block->Primary Antibody Wash Wash Primary Antibody->Wash Tamra-labeled Secondary Antibody Tamra-labeled Secondary Antibody Tamra-labeled Secondary Antibody->Wash Wash->Tamra-labeled Secondary Antibody Mount & Image Mount & Image Wash->Mount & Image

General workflow for an indirect immunofluorescence experiment.

G cluster_2 NF-κB Signaling Pathway Activation Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Activation IKK Activation Stimulus (e.g., TNF-α)->IKK Activation IκB Phosphorylation IκB Phosphorylation IKK Activation->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκB Degradation->NF-κB (p50/p65) releases NF-κB Translocation Nuclear Translocation NF-κB (p50/p65)->NF-κB Translocation Cytoplasm Cytoplasm Nucleus Nucleus Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription

References

Application Notes and Protocols for Live Cell Imaging Using Tamra-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tamra-peg2-NH2, a fluorescent probe, for live-cell imaging studies. This document outlines the core properties of the dye, protocols for labeling and imaging, and potential applications in cellular and drug development research.

Introduction to this compound

Tetramethylrhodamine (TAMRA) is a well-established fluorophore belonging to the rhodamine family, known for its bright orange-red fluorescence and notable photostability. The this compound derivative incorporates a polyethylene glycol (PEG) linker and a primary amine (NH2) group. The PEG linker enhances solubility and minimizes non-specific binding, while the primary amine allows for covalent conjugation to various biomolecules. These features make this compound a versatile tool for fluorescently labeling and tracking molecules within living cells.

Core Properties and Quantitative Data

The photophysical properties of TAMRA derivatives are crucial for designing and optimizing live-cell imaging experiments. While specific data for this compound is not extensively published, the core TAMRA fluorophore characteristics provide a strong foundation for its application.

PropertyValueReference
Excitation Maximum (λex) ~555 nm[1][2]
Emission Maximum (λem) ~580 nm[1][2]
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.1 - 0.5
Recommended Laser Line 561 nm
Recommended Emission Filter 570 - 620 nm

Note: The quantum yield of rhodamine dyes can be environmentally sensitive. The PEG linker in this compound is expected to improve aqueous solubility and biocompatibility.

Applications in Live Cell Imaging

This compound can be employed in a variety of live-cell imaging applications, primarily through its ability to be conjugated to molecules of interest.

  • Protein Labeling and Tracking: The primary amine group on this compound can be chemically linked to proteins or other biomolecules containing reactive carboxyl groups (e.g., activated esters) to form stable amide bonds. This allows for the visualization of protein localization, trafficking, and dynamics in real-time.

  • Subcellular Localization Studies: By conjugating this compound to specific antibodies, ligands, or peptides, researchers can target and visualize specific subcellular structures or organelles.

  • Monitoring Cellular Processes: The trafficking of labeled molecules can provide insights into dynamic cellular processes such as endocytosis, exocytosis, and intracellular signaling. For instance, labeling a G-protein coupled receptor (GPCR) can allow for the visualization of its internalization upon agonist stimulation.

  • High-Content Screening: The bright and photostable nature of TAMRA makes it suitable for automated imaging and high-content screening assays in drug discovery, enabling the quantification of cellular responses to various compounds.

Experimental Workflow and Methodologies

A typical workflow for utilizing this compound in live-cell imaging involves several key steps, from labeling the target molecule to image acquisition and analysis.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cellular Experiment cluster_imaging Imaging & Analysis Target Target Molecule (e.g., Protein, Peptide) Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Target->Conjugation Dye This compound Dye->Conjugation Purification Purification of Labeled Probe Conjugation->Purification Incubation Incubation with Labeled Probe Purification->Incubation Cells Live Cells in Culture Cells->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Microscopy Fluorescence Microscopy (Live Cell Imaging) Wash->Microscopy Acquisition Image Acquisition Microscopy->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: General experimental workflow for live-cell imaging using this compound.

Protocol 1: General Procedure for Labeling a Carboxyl-Containing Biomolecule with this compound

This protocol describes a general method for conjugating this compound to a biomolecule (e.g., a protein with accessible carboxyl groups on aspartic or glutamic acid residues) using EDC/NHS chemistry.

Materials:

  • This compound

  • Biomolecule of interest (in a suitable amine-free buffer, e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Store protected from light.

    • Prepare fresh solutions of EDC and NHS in reaction buffer at a concentration of 10 mg/mL.

  • Activate the Biomolecule:

    • Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of both EDC and NHS to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the this compound solution to the activated biomolecule.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • Add quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification:

    • Separate the labeled biomolecule from the unreacted dye and other reagents using a desalting column or other appropriate chromatographic method.

  • Storage:

    • Store the purified, labeled conjugate at 4°C in the dark. For long-term storage, aliquot and freeze at -20°C or -80°C.

Note: The optimal molar ratios of dye to biomolecule and activating agents may need to be determined empirically for each specific application.

Protocol 2: Live Cell Imaging of a Labeled Biomolecule

This protocol provides a general guideline for introducing the this compound labeled biomolecule to live cells and subsequent imaging.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Purified this compound labeled biomolecule

  • Live-cell imaging buffer (e.g., phenol red-free DMEM/F12 supplemented with HEPES and serum)

  • Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for TAMRA.

Procedure:

  • Cell Preparation:

    • Plate cells on imaging-appropriate vessels and allow them to adhere and grow to the desired confluency.

  • Labeling Solution Preparation:

    • Dilute the purified this compound labeled biomolecule in pre-warmed live-cell imaging buffer to the desired final concentration (a starting range of 100 nM to 1 µM is recommended).

  • Cell Labeling:

    • Gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove any residual serum.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.

  • Wash:

    • Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.

  • Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for a few minutes.

    • Locate the cells using brightfield or DIC microscopy.

    • Acquire fluorescent images using the appropriate TAMRA filter set (e.g., excitation ~560 nm, emission ~585 nm).

    • For time-lapse imaging, acquire images at desired intervals.

Example Application: Visualizing Receptor-Mediated Endocytosis

This compound can be conjugated to a ligand that binds to a specific cell surface receptor. Upon ligand binding, the receptor-ligand complex is often internalized via endocytosis. This process can be visualized by tracking the fluorescence of the TAMRA-labeled ligand.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand TAMRA-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Complex Ligand-Receptor Complex Endosome Early Endosome Complex->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Trafficking

Caption: Conceptual pathway of receptor-mediated endocytosis visualized with a TAMRA-labeled ligand.

Troubleshooting and Considerations

  • Low Signal: Increase the concentration of the labeled probe or the incubation time. Ensure the labeling reaction was efficient by measuring the degree of labeling.

  • High Background: Reduce the concentration of the labeled probe. Ensure thorough washing to remove unbound probe. The PEG linker in this compound is designed to minimize non-specific binding.

  • Phototoxicity: Minimize the exposure time and excitation light intensity. Use a more sensitive camera or image acquisition settings.

  • pH Sensitivity: The fluorescence of TAMRA can be pH-dependent. Ensure that the pH of the imaging buffer is maintained within a physiological range.

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of live-cell imaging studies, contributing to a deeper understanding of cellular biology and advancing drug development efforts.

References

Application Notes and Protocols for TAMRA-PEG2-NH2 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAMRA-PEG2-NH2, a fluorescent dye, in various flow cytometry applications. This document includes detailed protocols for bioconjugation and cell staining, quantitative data for experimental planning, and visualizations of relevant workflows and signaling pathways.

Introduction to this compound

5-Carboxytetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely used in cellular analysis. The this compound derivative incorporates a two-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and provides a flexible linker arm. This modification can reduce non-specific binding and steric hindrance when conjugated to biomolecules. The terminal primary amine (-NH2) group allows for covalent linkage to molecules containing a reactive carboxyl group, such as the C-terminus of peptides or proteins, through amide bond formation. Biomolecules labeled with this compound are well-suited for flow cytometry due to their bright fluorescence and compatibility with standard laser excitation and emission channels.

Key Applications in Flow Cytometry

  • Immunophenotyping: Identification and quantification of cell subpopulations based on the expression of specific cell surface or intracellular markers using TAMRA-conjugated antibodies.

  • Cellular Uptake and Internalization Studies: Tracking the uptake and internalization of TAMRA-conjugated molecules, such as peptides or small molecules, by cells over time.

  • Receptor Occupancy and Binding Assays: Quantifying the binding of a TAMRA-labeled ligand to its cell surface receptor.

  • Apoptosis Detection: Use of TAMRA-conjugated Annexin V to identify apoptotic cells.

  • Analysis of Signaling Pathways: Investigating cellular signaling events by using TAMRA-labeled ligands or antibodies to probe specific components of a signaling cascade.

Data Presentation

Spectral Properties of TAMRA
ParameterValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient~90,000 M⁻¹cm⁻¹
Recommended Laser LineYellow-Green (561 nm)
Common Emission Filter585/42 nm bandpass
Representative Data for a TAMRA-Conjugated Antibody in Immunophenotyping

The following table provides representative data for a TAMRA-conjugated anti-CD8 antibody used to identify cytotoxic T cells in a peripheral blood mononuclear cell (PBMC) sample.

Cell PopulationMarkerPercentage of Gated Cells (%)Mean Fluorescence Intensity (MFI) of TAMRA
LymphocytesCD3+70.2-
Helper T CellsCD3+CD4+45.8150
Cytotoxic T CellsCD3+CD8+22.518,500
B CellsCD19+10.3120
NK CellsCD3-CD56+15.1135
Example Data for a Cellular Uptake Assay

This table shows hypothetical data from a time-course experiment measuring the uptake of a TAMRA-labeled cell-penetrating peptide (CPP) by HeLa cells.

Time PointIncubation TemperatureMean Fluorescence Intensity (MFI) of TAMRAPercentage of TAMRA-Positive Cells (%)
0 min37°C502.1
15 min37°C8,50085.3
30 min37°C15,20098.6
60 min37°C25,80099.1
60 min4°C (Control)1,20010.5

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., Peptide)

This protocol describes the conjugation of this compound to a peptide with an accessible carboxylic acid group using carbodiimide chemistry.

Materials:

  • This compound

  • Peptide with a C-terminal carboxyl group or a side chain carboxyl group (e.g., from aspartic or glutamic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

Procedure:

  • Prepare Reagents:

    • Dissolve the peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxyl Groups:

    • To the peptide solution, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the this compound stock solution to the activated peptide solution.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the TAMRA-labeled peptide from unconjugated dye and excess reagents using a suitable purification column.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and ~555 nm (for TAMRA).

Protocol 2: Cell Surface Staining with a TAMRA-Conjugated Antibody

Materials:

  • Cells in suspension (e.g., PBMCs, cultured cell lines)

  • TAMRA-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, for cells expressing Fc receptors)

  • Viability dye (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Block (Optional):

    • If necessary, add an Fc blocking reagent and incubate for 10 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the TAMRA-conjugated antibody.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a viability dye, add it according to the manufacturer's protocol.

    • Acquire data on a flow cytometer using the appropriate laser and filter set for TAMRA.

Protocol 3: Intracellular Staining with a TAMRA-Conjugated Antibody

Materials:

  • Cells in suspension

  • TAMRA-conjugated antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin or 0.5% Triton X-100)

  • Flow Cytometry Staining Buffer

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Surface Staining (Optional):

    • If co-staining for surface markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).

  • Fixation:

    • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the TAMRA-conjugated antibody for the intracellular target.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer.

Visualizations

Experimental Workflow: Antibody Conjugation and Cell Staining

G Workflow for Antibody Conjugation and Cell Staining cluster_conjugation Antibody Conjugation cluster_staining Cell Staining & Analysis antibody Antibody conjugation Conjugation Reaction antibody->conjugation tamra This compound tamra->conjugation purification Purification conjugation->purification tamra_ab TAMRA-Antibody Conjugate purification->tamra_ab staining Staining tamra_ab->staining cells Cell Suspension cells->staining wash Wash staining->wash acquisition Flow Cytometry Acquisition wash->acquisition analysis Data Analysis acquisition->analysis

Caption: Workflow for antibody conjugation and subsequent cell staining for flow cytometry analysis.

Signaling Pathway: Ligand-Induced Receptor Internalization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a this compound conjugated ligand. In this example, a TAMRA-labeled growth factor is used to monitor receptor binding and internalization, and intracellular staining with other fluorescent antibodies is used to detect downstream phosphorylation events.

G Ligand-Induced Receptor Internalization Pathway ligand TAMRA-Growth Factor binding Binding ligand->binding 1 receptor Cell Surface Receptor receptor->binding internalization Receptor Internalization (Endocytosis) binding->internalization 2 endosome Early Endosome internalization->endosome 3 signaling Downstream Signaling (e.g., Kinase Cascade) endosome->signaling 4a degradation Lysosomal Degradation endosome->degradation 4b recycling Receptor Recycling endosome->recycling 4c phosphorylation Protein Phosphorylation (Detectable by specific antibody) signaling->phosphorylation recycling->receptor

Caption: A simplified signaling pathway of ligand-induced receptor internalization and downstream signaling.

Application Notes and Protocols for FRET Imaging Using TAMRA-PEG2-NH2 as an Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FRET and TAMRA-PEG2-NH2

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a widely used technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity in real-time.[2][3]

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore from the rhodamine family, making it an excellent FRET acceptor for various donors.[4] The this compound derivative incorporates a short polyethylene glycol (PEG) linker, which can improve solubility and reduce steric hindrance, and a primary amine group for covalent labeling to biomolecules. The amine group can be readily conjugated to carboxyl groups on proteins or other molecules.[5]

These application notes provide a comprehensive guide to using this compound as a FRET acceptor, including its photophysical properties, labeling protocols, and detailed methods for quantitative FRET imaging and its application in drug discovery.

Data Presentation: Photophysical Properties and FRET Pair Characteristics

For successful FRET experiments, the selection of a suitable donor fluorophore is critical. The emission spectrum of the donor must have significant overlap with the absorption spectrum of the acceptor, TAMRA. The following tables summarize the key spectral properties of TAMRA and its Förster distances (R₀) with commonly used FRET donors. The R₀ value represents the distance at which FRET efficiency is 50%.

Table 1: Photophysical Properties of TAMRA

PropertyValueSource(s)
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε) at λex~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.1 - 0.5
Recommended Laser Line561 nm

Note: The photophysical properties of this compound are assumed to be comparable to those of TAMRA, as the short PEG2 linker is not expected to significantly alter its spectral characteristics.

Table 2: Förster Distances (R₀) of Common FRET Donors with TAMRA as Acceptor

Donor FluorophoreExcitation Max (nm)Emission Max (nm)R₀ (Å)Source(s)
Fluorescein (FAM)~495~52045-55
Cyanine3 (Cy3)~550~57050-60
Green Fluorescent Protein (GFP)~488~509~46

Mandatory Visualizations

FRET Signaling Pathway

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor (this compound) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State (S1) D_excited->A_excited FRET (1-10 nm) A_ground Ground State (S0) A_excited->A_ground Sensitized Emission Labeling_Workflow start Start: Purified Protein with accessible carboxyl groups reagent_prep Prepare this compound and EDC/NHS solutions start->reagent_prep activation Activate Protein Carboxyl Groups with EDC and NHS reagent_prep->activation conjugation Conjugate activated protein with this compound activation->conjugation purification Purify Labeled Protein (e.g., Desalting Column) conjugation->purification characterization Characterize Labeled Protein (Spectroscopy, SDS-PAGE) purification->characterization end End: FRET-ready TAMRA-labeled protein characterization->end Kinase_Inhibitor_Screening cluster_assay FRET-based Kinase Assay cluster_readout FRET Signal Readout Kinase Kinase Substrate FRET-labeled Substrate (Donor + TAMRA) Kinase->Substrate Binds No_Inhibitor No Inhibitor: Substrate Phosphorylation -> Conformational Change -> High FRET Substrate->Kinase Phosphorylates ATP ATP ATP->Kinase Energy Source Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Kinase Blocks Binding Inhibitor_Present Inhibitor Present: No Phosphorylation -> No Conformational Change -> Low FRET

References

Application Notes and Protocols for TAMRA-PEG2-NH2 in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Tetramethylrhodamine (TAMRA) is a robust and widely used fluorophore for this purpose, enabling applications such as real-time PCR, fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET).[1][2] The use of a polyethylene glycol (PEG) spacer, specifically a PEG2 linker, in the form of TAMRA-PEG2-NH2, offers distinct advantages by enhancing the hydrophilicity of the labeled oligonucleotide. This can lead to improved solubility, reduced non-specific binding, and potentially increased enzymatic stability.[3][4]

This document provides detailed application notes and protocols for the post-synthetic labeling of amino-modified oligonucleotides using this compound.

Signaling Pathways and Mechanisms

The fundamental principle of oligonucleotide labeling with this compound is the formation of a stable amide bond between the primary amine group on the oligonucleotide and a carboxyl group on the TAMRA-PEG2 moiety. Typically, the carboxyl group is pre-activated, for instance as an N-hydroxysuccinimide (NHS) ester, to facilitate this reaction under mild basic conditions. The amine group on the oligonucleotide is introduced during solid-phase synthesis using an amino-modifier phosphoramidite.

G cluster_synthesis Oligonucleotide Synthesis cluster_labeling Post-Synthetic Labeling cluster_purification Purification and Analysis start Solid Support synthesis Automated DNA/RNA Synthesis start->synthesis amino_mod Addition of Amino-Modifier Phosphoramidite synthesis->amino_mod deprotection Cleavage and Deprotection amino_mod->deprotection purified_oligo Purified Amino-Modified Oligonucleotide deprotection->purified_oligo reaction Conjugation Reaction (pH 8-9) purified_oligo->reaction tamra_peg TAMRA-PEG2-NHS Ester tamra_peg->reaction labeled_oligo Crude TAMRA-PEG2-Oligonucleotide reaction->labeled_oligo hplc RP-HPLC Purification labeled_oligo->hplc analysis QC Analysis (HPLC, Mass Spec) hplc->analysis final_product Pure TAMRA-PEG2-Labeled Oligonucleotide analysis->final_product

Figure 1. Workflow for the synthesis, labeling, and purification of a TAMRA-PEG2-labeled oligonucleotide.

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of an Amino-Modified Oligonucleotide with TAMRA-PEG2-NHS Ester

This protocol outlines the steps for conjugating an amine-modified oligonucleotide with a pre-activated TAMRA-PEG2-NHS ester.

Materials:

  • Amino-modified oligonucleotide, desalted or purified (e.g., 10 nmol)

  • TAMRA-PEG2-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Ethanol (absolute and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). The concentration should be approximately 100 µM.

  • Dye Preparation: Immediately before use, dissolve the TAMRA-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-20 fold molar excess of the reactive TAMRA-PEG2-NHS ester solution to the oligonucleotide solution. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Ethanol Precipitation (Initial Purification):

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol.

    • Vortex and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet.

  • Resuspension: Resuspend the dried pellet in a suitable buffer (e.g., nuclease-free water or TE buffer).

  • Purification: Proceed with HPLC purification as described in Protocol 2 for optimal purity.

Protocol 2: Purification of TAMRA-PEG2-Labeled Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a highly effective method for purifying labeled oligonucleotides, separating them from unlabeled and partially labeled species, as well as from the free dye.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude labeled oligonucleotide from Protocol 1

Procedure:

  • Sample Preparation: Dissolve the resuspended oligonucleotide pellet in Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 50% B over 30 minutes. The hydrophobic nature of the TAMRA dye will cause the labeled oligonucleotide to be retained longer than the unlabeled species.

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of TAMRA (~555 nm).

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the desired TAMRA-PEG2-labeled oligonucleotide.

  • Desalting and Lyophilization: Pool the pure fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization.

  • Quantification and Quality Control: Resuspend the final product in nuclease-free water. Determine the concentration by UV-Vis spectrophotometry and assess purity by analytical HPLC and mass spectrometry.

Data Presentation

Table 1: Typical Reaction Parameters for Post-Synthetic Oligonucleotide Labeling

ParameterValue
Oligonucleotide Scale10 - 100 nmol
Dye:Oligonucleotide Molar Ratio10:1 to 20:1
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.5
Reaction Time2-4 hours at RT or overnight at 4°C
QuenchingNot typically required

Table 2: Example of HPLC Purification Results for a TAMRA-labeled Oligonucleotide

SamplePurity before HPLC (%)Purity after HPLC (%)Typical Yield (%)
25-mer TAMRA-labeled oligo~40-60>9520-40

Note: Yields can vary significantly depending on the sequence, scale, and purification efficiency.

Table 3: Spectroscopic Properties of TAMRA

PropertyWavelength (nm)
Maximum Absorbance (λmax)~555
Maximum Emission (λem)~580

Visualization of Key Processes

G cluster_reaction Labeling Reaction oligo Amino-Modified Oligonucleotide (R-NH2) reaction Amide Bond Formation (pH 8-9) oligo->reaction tamra TAMRA-PEG2-NHS Ester tamra->reaction product TAMRA-PEG2-Oligonucleotide (R-NH-CO-PEG2-TAMRA) reaction->product

Figure 2. Chemical reaction scheme for TAMRA-PEG2-NHS ester labeling.

G cluster_hplc RP-HPLC Separation Principle cluster_elution_order Elution Order injection Sample Injection column C18 Column injection->column unlabeled Unlabeled Oligo (Less Hydrophobic) column->unlabeled Elutes First labeled TAMRA-labeled Oligo (More Hydrophobic) column->labeled Elutes Later elution Acetonitrile Gradient elution->column

Figure 3. Principle of RP-HPLC purification for TAMRA-labeled oligonucleotides.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure the amino-modified oligonucleotide is freshly prepared and has been stored correctly. Check the pH of the reaction buffer. The TAMRA-PEG2-NHS ester is moisture-sensitive; use anhydrous DMSO and prepare the solution immediately before use. Increase the molar excess of the dye.

  • Multiple Peaks in HPLC: This can indicate the presence of unlabeled oligo, multiple labeled species (if the oligo has more than one amine group), or degradation products. Optimize the HPLC gradient for better separation.

  • TAMRA Instability: TAMRA is sensitive to harsh basic conditions, such as ammonium hydroxide, which is often used in standard oligonucleotide deprotection.[5] Therefore, post-synthetic labeling after deprotection and purification of the amino-modified oligonucleotide is the recommended method.

  • PEG Linker Benefits: The PEG spacer enhances the water solubility of the TAMRA dye, which can be beneficial for downstream applications in aqueous buffers. It also provides a flexible spacer arm, which can reduce steric hindrance between the dye and the oligonucleotide, potentially improving hybridization kinetics and interaction with enzymes.

By following these protocols and considering the outlined principles, researchers can successfully label oligonucleotides with this compound for a wide range of applications in research and development.

References

Application Notes and Protocols for Tamra-peg2-NH2 in Single-Molecule Tracking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Tamra-peg2-NH2 in single-molecule tracking (SMT) experiments. This document is intended to guide researchers in the design and execution of SMT studies to investigate the dynamics and interactions of individual biomolecules in living cells and other biological systems.

Introduction to this compound in Single-Molecule Tracking

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore widely used in fluorescence microscopy. The peg2-NH2 modification consists of a two-unit polyethylene glycol (PEG) linker and a terminal primary amine group. This specific derivative offers several advantages for single-molecule tracking:

  • Bright and Photostable Signal: TAMRA provides a strong fluorescence signal, crucial for detecting individual molecules with high signal-to-noise ratios. Its photostability allows for longer observation times before photobleaching, enabling the tracking of molecular trajectories over extended periods.

  • Biocompatible Linker: The PEG linker enhances the water solubility of the dye and minimizes non-specific interactions between the fluorophore and other cellular components, reducing experimental artifacts.

  • Versatile Conjugation: The terminal amine group allows for covalent conjugation to biomolecules, typically through the formation of a stable amide bond with a carboxyl group on the target protein. This can be achieved through various chemical cross-linking strategies.

Single-molecule tracking is a powerful technique that allows for the direct observation and quantification of the movement and interactions of individual molecules in real-time.[1][2][3] By labeling a protein of interest with a fluorescent probe like this compound, researchers can gain insights into:

  • Diffusion dynamics: Characterizing the mobility of proteins within cellular membranes or compartments.

  • Binding kinetics: Measuring the on and off rates of molecular interactions.

  • Oligomerization states: Determining whether a protein exists as a monomer, dimer, or higher-order oligomer.[1][2]

  • Subcellular localization and trafficking: Following the movement of proteins between different cellular locations.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from single-molecule tracking experiments using TAMRA-labeled proteins. The specific values will vary depending on the protein of interest, the cellular context, and the experimental conditions.

ParameterTypical Range of ValuesBiological SignificanceReferences
Diffusion Coefficient (D) 0.01 - 10 µm²/sReflects the mobility of the protein. Lower values may indicate confinement or interaction with larger complexes.
Dimer Dissociation Rate (k_off) 1 - 10 s⁻¹Characterizes the stability of protein dimers. Higher rates indicate more transient interactions.
Monomer-to-Dimer Transition Rate Varies with protein concentrationProvides insight into the kinetics of dimer formation.
Localization Precision 20 - 50 nmDetermines the spatial resolution of the tracking experiment.
Mean Squared Displacement (MSD) VariesDescribes the deviation of a particle's position over time, indicating the mode of diffusion (e.g., free, confined, or directed).

Experimental Protocols

This section provides detailed protocols for labeling a target protein with this compound and performing a single-molecule tracking experiment on live cells. As a specific example, we will focus on labeling a SNAP-tag fused G-protein coupled receptor (GPCR) to study its dimerization dynamics. The SNAP-tag is a self-labeling enzyme that covalently reacts with benzylguanine (BG) derivatives, providing a highly specific method for protein labeling.

Protocol 1: Labeling of SNAP-tag Fusion Protein with Tamra-peg2-BG

Materials:

  • Purified SNAP-tag fusion protein (e.g., SNAP-GPCR)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Benzylguanine-GLA-NHS (for synthesizing the BG linker)

  • Dialysis or size-exclusion chromatography equipment

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Synthesis of Tamra-peg2-BG Substrate:

    • Dissolve Benzylguanine-GLA-NHS in anhydrous DMF.

    • Add this compound in a 1:1.2 molar ratio (NHS ester:amine).

    • Add DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the Tamra-peg2-BG product using reverse-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the purified product and store at -20°C, protected from light.

  • Labeling of SNAP-tag Fusion Protein:

    • Dissolve the purified SNAP-tag fusion protein in PBS to a final concentration of 10-20 µM.

    • Add the Tamra-peg2-BG substrate to the protein solution at a 2-3 fold molar excess.

    • Incubate the reaction for 1 hour at room temperature, with gentle mixing and protected from light.

  • Purification of Labeled Protein:

    • Remove the unreacted dye by dialysis against PBS or using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Confirm the purity and concentration of the labeled protein using UV-Vis spectroscopy (measuring absorbance at 280 nm for protein and ~555 nm for TAMRA).

Protocol 2: Single-Molecule Tracking of TAMRA-labeled GPCRs in Live Cells

Materials:

  • Mammalian cells (e.g., HEK293 or CHO) cultured on glass-bottom dishes.

  • Plasmid encoding the SNAP-tag fused GPCR of interest.

  • Transfection reagent.

  • Tamra-peg2-BG labeling solution (from Protocol 1).

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES).

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with:

    • A high numerical aperture (NA ≥ 1.45) objective.

    • A 561 nm laser for excitation of TAMRA.

    • An electron-multiplying charge-coupled device (EMCCD) camera.

    • Appropriate emission filters for TAMRA.

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass-bottom dishes 24-48 hours before the experiment.

    • Transfect the cells with the plasmid encoding the SNAP-GPCR using a suitable transfection reagent according to the manufacturer's protocol. Aim for a low expression level to ensure individual molecules can be resolved.

  • Cell Labeling:

    • Wash the transfected cells twice with pre-warmed PBS.

    • Incubate the cells with a dilute solution of Tamra-peg2-BG (e.g., 100-500 nM) in live-cell imaging medium for 15-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Single-Molecule Imaging:

    • Mount the dish on the TIRF microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Adjust the TIRF angle to achieve optimal illumination of the cell membrane with minimal background fluorescence.

    • Acquire a time-lapse series of images using the 561 nm laser for excitation. Use a high frame rate (e.g., 20-50 ms exposure time) to capture the dynamics of the labeled GPCRs.

    • Record movies of several cells for subsequent statistical analysis.

  • Data Analysis:

    • Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, or custom MATLAB scripts) to detect and track the fluorescent spots corresponding to individual TAMRA-labeled GPCRs in the recorded movies.

    • From the generated trajectories, calculate parameters such as the diffusion coefficient, mean squared displacement, and residence times in different mobility states.

    • Analyze the brightness of the fluorescent spots to distinguish between monomers and dimers (dimers will be approximately twice as bright as monomers).

    • Determine the rates of dimer formation and dissociation by observing the association and dissociation of tracked particles.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cell Cellular Experiment cluster_imaging Imaging & Analysis p1 Synthesize Tamra-peg2-BG p2 Label SNAP-GPCR p1->p2 p3 Purify Labeled Protein p2->p3 c2 Label Cells with Tamra-peg2-BG p3->c2 c1 Transfect Cells with SNAP-GPCR c1->c2 c3 Wash to Remove Unbound Dye c2->c3 i1 TIRF Microscopy Imaging c3->i1 i2 Single-Particle Tracking i1->i2 i3 Quantitative Data Analysis i2->i3

Caption: Experimental workflow for SMT of TAMRA-labeled proteins.

GPCR Dimerization Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M Monomeric GPCR D GPCR Dimer M->D Dimerization D->M Dissociation G G-protein D->G Activation DS Downstream Signaling G->DS A Agonist A->M Binding A->D Binding

Caption: Signaling pathway of GPCR dimerization and activation.

References

Application Notes and Protocols for Bioconjugation with TAMRA-PEG2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG2-NH2 for the fluorescent labeling of biomolecules. This document outlines the fundamental principles, detailed experimental protocols, and key applications of this versatile bioconjugation reagent.

Introduction to this compound

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely employed for labeling proteins, peptides, and nucleic acids.[1][2] The this compound derivative incorporates a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine group.[3][4] The PEG spacer enhances the water solubility of the labeled molecule and can reduce steric hindrance, while the primary amine serves as a reactive handle for conjugation to various functional groups on target biomolecules.[5] This reagent is particularly useful for applications requiring high sensitivity and low background signals, such as fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) analysis.

The primary amine of this compound can be covalently linked to biomolecules through several common bioconjugation strategies, primarily targeting carboxyl groups, and aldehydes or ketones.

Quantitative Data Summary

The photophysical properties of TAMRA and recommended starting conditions for bioconjugation reactions are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of TAMRA Conjugates

PropertyValue
Maximum Excitation Wavelength (λex)~555 nm
Maximum Emission Wavelength (λem)~580 nm
Molar Extinction Coefficient (ε)~95,000 cm⁻¹M⁻¹
Recommended Laser Line532 nm or 561 nm

Table 2: Recommended Reaction Parameters for Bioconjugation

ParameterCarboxylic Acid (via EDC/NHS)Aldehyde/Ketone (Reductive Amination)
pH Activation: 4.5-7.2; Conjugation: 7.0-8.06.0-7.5
Molar Ratio (this compound : Biomolecule) 5:1 to 20:1 (empirical optimization recommended)10:1 to 50:1 (empirical optimization recommended)
Reaction Time 2 hours to overnight2 hours to overnight
Reaction Temperature Room TemperatureRoom Temperature

Experimental Protocols

Here, we provide detailed protocols for the two primary methods of conjugating this compound to biomolecules.

Protocol 1: Amide Bond Formation with Carboxylic Acids

This protocol describes the conjugation of this compound to a biomolecule containing carboxyl groups (e.g., proteins with aspartic and glutamic acid residues) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • Biomolecule containing carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the biomolecule solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over the biomolecule is recommended as a starting point.

    • Incubate the reaction mixture for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the desired molar excess of the this compound stock solution to the activated biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (e.g., Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

Workflow for Amide Bond Formation:

AmideBondFormation Biomolecule Biomolecule with -COOH groups EDC_NHS EDC + Sulfo-NHS (Activation Buffer, pH 4.5-6.0) Biomolecule->EDC_NHS Activate Activated_Biomolecule Activated Biomolecule (NHS-ester) EDC_NHS->Activated_Biomolecule Conjugation Conjugation (pH 7.2-7.5, RT, 2h) Activated_Biomolecule->Conjugation TAMRA This compound TAMRA->Conjugation Quenching Quenching (Tris or Hydroxylamine) Conjugation->Quenching Purification Purification (Gel Filtration or Dialysis) Quenching->Purification Labeled_Biomolecule TAMRA-labeled Biomolecule Purification->Labeled_Biomolecule

Caption: Workflow for labeling biomolecules via amide bond formation.

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol is suitable for conjugating this compound to biomolecules containing aldehyde or ketone groups. These can be naturally occurring (e.g., on some carbohydrates) or introduced chemically, for instance, by periodate oxidation of glycoproteins. The initial reaction forms a Schiff base, which is then stabilized by a reducing agent.

Materials:

  • Biomolecule containing aldehyde or ketone groups

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Conjugation Buffer: 0.1 M HEPES or PBS, pH 6.0-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution.

    • Incubate for 30 minutes at room temperature, protected from light, to allow for the initial formation of the Schiff base.

  • Reduction:

    • Prepare a fresh solution of the reducing agent (e.g., 5 M sodium cyanoborohydride in 10 mM NaOH).

    • Add the reducing agent to the reaction mixture to a final concentration of 5-10 mM.

    • Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

  • Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (e.g., Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

Workflow for Reductive Amination:

ReductiveAmination Biomolecule Biomolecule with Aldehyde/Ketone groups Schiff_Base_Formation Schiff Base Formation (pH 6.0-7.5, RT, 30 min) Biomolecule->Schiff_Base_Formation TAMRA This compound TAMRA->Schiff_Base_Formation Reduction Reduction (RT, 2h - overnight) Schiff_Base_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduction Purification Purification (Gel Filtration or Dialysis) Reduction->Purification Labeled_Biomolecule TAMRA-labeled Biomolecule Purification->Labeled_Biomolecule

Caption: Workflow for labeling biomolecules via reductive amination.

Applications

TAMRA-labeled biomolecules are valuable tools in various research and development areas.

Fluorescence Microscopy

TAMRA conjugates can be used to visualize the localization and dynamics of specific proteins or other molecules within fixed or living cells. For instance, an antibody conjugated to this compound can be used for immunofluorescence staining to detect its target antigen.

Signaling Pathway Visualization (Example: Antibody-based Protein Detection):

ProteinDetection cluster_cell Cell Target_Protein Target Protein Primary_Antibody Primary Antibody Primary_Antibody->Target_Protein Binds to TAMRA_Secondary_Antibody TAMRA-labeled Secondary Antibody TAMRA_Secondary_Antibody->Primary_Antibody Binds to Fluorescence_Microscope Fluorescence Microscope TAMRA_Secondary_Antibody->Fluorescence_Microscope Excitation Signal Fluorescent Signal Fluorescence_Microscope->Signal Emission

Caption: Indirect immunofluorescence detection of a target protein.

Flow Cytometry

In flow cytometry, TAMRA-conjugated antibodies are used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers. The bright fluorescence of TAMRA allows for clear discrimination between positive and negative cell populations.

Drug Delivery

The PEGylated nature of this compound makes it a useful component in the development of drug delivery systems. It can be used to fluorescently label drug carriers, such as nanoparticles or liposomes, to track their biodistribution and cellular uptake.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive reagents (EDC is moisture-sensitive) - Incorrect buffer pH - Insufficient molar ratio of dye- Use fresh EDC - Verify buffer pH - Optimize the molar ratio of this compound to the biomolecule
High Background Signal - Incomplete removal of unconjugated dye- Repeat or optimize the purification step (gel filtration or dialysis)
Precipitation of Biomolecule - High concentration of organic solvent (DMF/DMSO) - Biomolecule instability at reaction pH- Keep the volume of the dye stock solution to a minimum (<10% of the total reaction volume) - Perform a buffer exchange or test biomolecule stability at the reaction pH

References

Troubleshooting & Optimization

TAMRA-PEG2-NH2 Labeling Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your TAMRA-based labeling experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the efficiency of your conjugation reactions. While the query specified "Tamra-peg2-NH2", it is important to clarify that the "-NH2" suffix indicates a primary amine functional group. Primary amines are typically the target of labeling reactions, not the reactive group of the label itself.

The most common method for labeling proteins and other biomolecules with TAMRA involves an amine-reactive derivative, such as a TAMRA-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the one on your target molecule, or on the "-NH2" of this compound if you are conjugating it to something else). Therefore, this guide will focus on optimizing the widely used NHS ester-based labeling chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] A slightly alkaline environment (pH 8.3-8.5 is often cited as ideal) is necessary to ensure that the primary amine groups on your target molecule are deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[3][4][5] At a lower pH, the amine groups are protonated (-NH3+), making them unreactive. Conversely, at a pH above 8.5-9, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Borate buffers

  • HEPES buffers

Incompatible Buffers: You must avoid buffers containing primary amines, as they will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency. Common incompatible buffers include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein or biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q3: How should I store and handle amine-reactive TAMRA reagents?

NHS esters are highly sensitive to moisture. They should be stored in a cool, dry place, and a desiccator is highly recommended. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder. It is best to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of NHS esters are not stable and should be used immediately.

Q4: What is the primary side reaction that competes with NHS ester conjugation?

The primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer. This reaction converts the reactive NHS ester into an unreactive carboxylic acid, releasing N-hydroxysuccinimide (NHS) and preventing the labeling of your target molecule. The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.

Troubleshooting Guide

This section addresses common issues encountered during TAMRA labeling experiments.

Issue 1: Low Labeling Efficiency

Potential Cause Recommended Solution
Incorrect Buffer pH Verify that your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Nucleophiles Ensure your buffer is free of primary amines (e.g., Tris, glycine). Other substances like sodium azide at high concentrations can also interfere. If necessary, perform a buffer exchange.
Hydrolyzed NHS Ester Reagent Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Low Reactant Concentrations The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) to favor the labeling reaction over hydrolysis. You can also try increasing the molar excess of the TAMRA-NHS ester.
Suboptimal Temperature or Incubation Time Reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C. If you suspect hydrolysis is an issue, performing the reaction at 4°C may help, though it might require a longer incubation time.

Issue 2: Protein Precipitation During or After Labeling

Potential Cause Recommended Solution
High Degree of Labeling Over-labeling your protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the TAMRA-NHS ester in your reaction.
Use of a Hydrophobic TAMRA Derivative Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Using a TAMRA derivative with a PEG spacer (like TAMRA-PEG-NHS) can help to increase the hydrophilicity of the final product.
Solvent Effects If you are using a large volume of organic solvent (DMSO or DMF) to dissolve the TAMRA reagent, this can denature your protein. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically less than 10%.

Quantitative Data Summary

Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
9.0N/AMinutes

This table illustrates the critical importance of pH control. As the pH increases, the stability of the NHS ester decreases dramatically.

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester stability.
Temperature 4°C to Room TemperatureLower temperatures minimize hydrolysis but may require longer reaction times.
Incubation Time 1 - 4 hours (RT) or Overnight (4°C)Optimization may be required for your specific molecule.
Molar Excess of TAMRA-NHS 5- to 20-foldA starting point; may need to be optimized for desired degree of labeling.
Protein Concentration > 2 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.

Experimental Protocols & Visualizations

General Protocol for Protein Labeling with TAMRA-NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive TAMRA-NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TAMRA-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the reaction buffer.

  • Prepare the TAMRA-NHS Ester Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Calculate Reagent Amount: Determine the amount of TAMRA-NHS ester needed. A 10- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

  • Initiate Conjugation: Add the TAMRA-NHS ester stock solution directly to the protein solution while gently stirring.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes. This will consume any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted TAMRA-NHS ester and byproducts by gel filtration, dialysis, or a spin column.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) conjugation Combine & Incubate (1-2h RT or O/N 4°C) protein_prep->conjugation tamra_prep Prepare TAMRA-NHS Stock in Anhydrous DMSO/DMF tamra_prep->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Analyze Labeled Protein (DOL) purify->analyze

Caption: Workflow for TAMRA-NHS ester protein labeling.

Signaling Pathways and Logical Relationships

The core of the labeling process involves a chemical reaction with a significant competing pathway. Understanding this relationship is key to troubleshooting.

reaction_pathway reactants TAMRA-NHS Ester + Protein-NH2 aminolysis Desired Reaction: Aminolysis reactants->aminolysis Optimal pH (7.2-8.5) High Protein Conc. hydrolysis Competing Reaction: Hydrolysis reactants->hydrolysis High pH (>8.5) Low Protein Conc. Presence of H2O conjugate Stable Amide Bond (Labeled Protein) aminolysis->conjugate inactive_acid Inactive Carboxylic Acid hydrolysis->inactive_acid

Caption: Competing reaction pathways in NHS ester conjugation.

Note on "this compound" Reactivity

If you indeed have this compound and wish to conjugate it to another molecule (for example, one with a carboxylic acid group), you would need to use a different chemical strategy. The amine on the this compound would be the nucleophile. A common approach is to activate the carboxyl groups on your target molecule using carbodiimide chemistry (e.g., with EDC and Sulfo-NHS) to form an NHS ester in situ, which can then react with the amine of your this compound.

edc_coupling_workflow mol_cooh Target Molecule with -COOH edc_nhs Add EDC and Sulfo-NHS mol_cooh->edc_nhs activated_ester Activated NHS Ester (on Target Molecule) edc_nhs->activated_ester tamra_nh2 Add this compound activated_ester->tamra_nh2 final_conjugate Final Conjugate tamra_nh2->final_conjugate

Caption: EDC/NHS coupling for amine-containing labels.

References

Technical Support Center: Solving TAMRA-PEG2-NH2 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with TAMRA-PEG2-NH2 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent labeling reagent. It consists of the TAMRA (Tetramethylrhodamine) fluorophore, which provides the fluorescent signal, a hydrophilic polyethylene glycol (PEG) spacer (PEG2), and a reactive primary amine (-NH2) group. The PEG spacer is intended to improve water solubility and reduce aggregation. The amine group allows for covalent conjugation to molecules containing reactive groups such as carboxylic acids (in the presence of activators like EDC and NHS) or NHS esters.[1][2][3] It is commonly used for labeling proteins, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[4]

Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous buffer?

Precipitation upon addition to an aqueous buffer is a common issue and can be attributed to several factors:

  • Hydrophobicity of TAMRA: The core TAMRA dye is hydrophobic, and if the final concentration in the aqueous buffer is too high, it can lead to aggregation and precipitation.[5]

  • Insufficient PEGylation: While the PEG2 linker enhances hydrophilicity, it may not be sufficient to maintain solubility under all buffer conditions, especially at high concentrations.

  • Buffer Composition: The pH, ionic strength, and specific salts in your buffer can influence the solubility of the dye.

  • "Salting Out": High concentrations of certain salts in the buffer can decrease the solubility of organic molecules, a phenomenon known as "salting out."

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to first dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution, typically at 1-10 mg/mL. This stock solution can then be added in small volumes to the aqueous buffer to achieve the desired final concentration.

Q4: How does pH affect the solubility and performance of this compound?

The pH of the aqueous buffer has a dual impact on this compound:

  • Solubility: The solubility of TAMRA derivatives can be pH-dependent. While specific data for this compound is limited, related compounds have shown pH-dependent solubility.

  • Fluorescence: The fluorescence intensity of TAMRA is known to be sensitive to pH. Optimal fluorescence is generally observed in neutral to slightly acidic conditions. In alkaline environments (pH > 8.0), a decrease in fluorescence intensity may occur due to structural changes in the dye.

For bioconjugation reactions involving the primary amine of this compound with NHS esters, a pH range of 7-9 is typically recommended for efficient coupling. This potential conflict between optimal reaction conditions and optimal fluorescence should be considered during experimental design.

Q5: Can I use surfactants to improve the solubility of this compound?

Yes, using surfactants is a valid strategy to enhance the solubility of hydrophobic molecules. Non-ionic surfactants such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can be added to the aqueous buffer to help prevent aggregation and improve solubility. However, it is crucial to ensure that the chosen surfactant is compatible with your downstream application.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer

Symptoms:

  • Visible particles, cloudiness, or turbidity in the solution after adding the this compound stock.

  • Loss of fluorescent signal over time due to aggregation and quenching.

Troubleshooting Workflow:

G start Precipitate Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock in fresh, anhydrous DMSO/DMF. Consider gentle warming or sonication. check_stock->remake_stock No check_concentration Is the final concentration in aqueous buffer too high? check_stock->check_concentration Yes remake_stock->check_concentration lower_concentration Decrease the final concentration of This compound. check_concentration->lower_concentration Yes check_buffer Is the buffer composition optimal? check_concentration->check_buffer No end Solubility Issue Resolved lower_concentration->end modify_buffer Adjust buffer pH (try closer to neutral). Lower salt concentration. check_buffer->modify_buffer No check_buffer->end Yes add_cosolvent Add a small percentage (1-5%) of a water-miscible organic co-solvent (e.g., DMSO, DMF) to the aqueous buffer. modify_buffer->add_cosolvent add_surfactant Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) into the buffer. add_cosolvent->add_surfactant add_surfactant->end

Caption: Troubleshooting workflow for precipitate formation.

Issue 2: Low or Inconsistent Fluorescent Signal

Symptoms:

  • The measured fluorescence intensity is lower than expected.

  • High variability in fluorescence readings between replicate samples.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Aggregation and Quenching Even at concentrations that do not lead to visible precipitation, dye aggregation can cause fluorescence quenching. Follow the steps in the precipitation troubleshooting guide to improve solubility.
pH-Dependent Fluorescence The fluorescence of TAMRA can be quenched at alkaline pH (>8.0). If your experiment allows, adjust the buffer pH to a neutral or slightly acidic range (pH 6.5-7.5) for optimal fluorescence.
Photobleaching TAMRA, while relatively photostable, can be susceptible to photobleaching under intense or prolonged light exposure. Minimize light exposure to your samples and use anti-fade reagents if applicable, especially for microscopy.
Inaccurate Concentration Ensure accurate pipetting of the stock solution. Verify the concentration of the stock solution using spectrophotometry if possible. The molar extinction coefficient for a TAMRA derivative is approximately 95,000 M⁻¹cm⁻¹ at around 540 nm.
Buffer Incompatibility Certain buffer components may quench fluorescence. If possible, test the fluorescence of this compound in different buffer systems (e.g., PBS, HEPES, MES) to identify the optimal one for your experiment.

Experimental Protocols

Protocol: Preparation of a this compound Working Solution

This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 1-10 mg/mL stock solution. For example, add 100 µL of DMSO to 1 mg of the dye for a 10 mg/mL stock.

    • Vortex briefly to ensure the dye is fully dissolved. The solution should be clear.

    • This stock solution can be stored at -20°C, protected from light and moisture.

  • Prepare Working Solution:

    • Determine the desired final concentration of this compound in your aqueous buffer.

    • In a separate tube, add the required volume of your aqueous buffer.

    • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • For example, to make 1 mL of a 10 µM working solution from a 10 mg/mL stock (MW of this compound is ~560.64 g/mol ), you would add approximately 0.56 µL of the stock solution to 1 mL of buffer. It is advisable to perform a serial dilution of the stock solution for accurate pipetting of small volumes.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

Protocol: General Bioconjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines a general procedure for labeling a molecule containing a carboxylic acid group (e.g., a protein with exposed glutamate or aspartate residues, or a modified oligonucleotide) with this compound using EDC/NHS chemistry.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification prep_molecule Dissolve carboxylic acid- containing molecule in MES buffer (pH 4.5-6.0) activate Add EDC and Sulfo-NHS to the molecule solution. Incubate for 15-30 min at RT. prep_molecule->activate prep_dye Dissolve this compound in DMSO/DMF add_dye Add this compound stock to the activated molecule. Incubate for 2 hours at RT, protected from light. prep_dye->add_dye adjust_ph Adjust reaction pH to 7.2-7.5 with a non-amine buffer (e.g., PBS) activate->adjust_ph adjust_ph->add_dye purify Purify the conjugate to remove unreacted dye and reagents (e.g., dialysis, size-exclusion chromatography). add_dye->purify

References

Technical Support Center: Troubleshooting Non-Specific Binding of TAMRA-PEG2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to non-specific binding of TAMRA-PEG2-NH2 and other TAMRA-based conjugates. By understanding the causes of high background and implementing the recommended troubleshooting strategies, you can enhance the signal-to-noise ratio and obtain reliable, high-quality data in your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound conjugates?

Q2: What are the primary causes of non-specific binding?

Non-specific binding is primarily driven by two types of molecular interactions:

  • Hydrophobic Interactions: The TAMRA (tetramethylrhodamine) dye itself is relatively hydrophobic, which can cause it to interact with hydrophobic regions of proteins and lipids in your sample.[1]

  • Ionic Interactions: Charged functional groups on the conjugate can interact with oppositely charged molecules in the tissue or cell sample.

Q3: How does the PEG2 linker in this compound help in reducing non-specific binding?

The polyethylene glycol (PEG) linker is a hydrophilic spacer that connects the TAMRA dye to the amine group used for conjugation. This PEG linker serves several important functions:

  • Increases Hydrophilicity: The PEG chain makes the entire conjugate more water-soluble, which helps to counteract the hydrophobicity of the TAMRA dye.

  • Provides a "Stealth" Effect: The PEG linker creates a hydration shell around the conjugate, which can physically mask it from interacting non-specifically with other proteins and cellular components.

  • Reduces Aggregation: By improving solubility, the PEG linker can help prevent the formation of conjugate aggregates, which are a known cause of non-specific staining.

Q4: Can the concentration of my this compound conjugate affect non-specific binding?

Yes, using an excessively high concentration of your fluorescent conjugate is a common cause of increased non-specific binding and high background. It is crucial to perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background noise.

Q5: What is the role of a blocking buffer?

A blocking buffer is a solution containing a high concentration of protein that is used to saturate non-specific binding sites in the sample before the fluorescent conjugate is added. By occupying these sites, the blocking buffer prevents the this compound conjugate from binding to them, thereby reducing background staining. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.

Troubleshooting Guide

High background fluorescence can be a significant issue, but it is often resolvable by systematically optimizing your experimental protocol. The following sections provide detailed guidance on key areas to focus on.

Optimizing Staining Protocol

A well-optimized staining protocol is fundamental to minimizing non-specific binding. The following table summarizes key parameters and recommended actions.

ParameterPotential IssueRecommended Action
Conjugate Concentration Too high, leading to saturation of non-specific sites.Perform a titration experiment to find the lowest concentration that still gives a strong specific signal.
Blocking Step Inadequate or inappropriate blocking agent.Incubate with a suitable blocking buffer for a sufficient amount of time. Test different blocking agents (e.g., BSA, normal serum from the secondary antibody host species).
Washing Steps Insufficient washing fails to remove unbound conjugate.Increase the number and/or duration of wash steps after incubation with the conjugate. Include a mild detergent (e.g., 0.05% Tween 20) in the wash buffer to help reduce non-specific interactions.
Sample Autofluorescence Endogenous fluorophores in the sample can contribute to background.Include an unstained control sample to assess the level of autofluorescence. If it is high, consider using a spectral unmixing tool if available on your imaging system.
Conjugate Quality Aggregates or impurities in the conjugate can cause speckles of high background.Centrifuge the conjugate solution at high speed before use to pellet any aggregates.
Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting high background signal.

Troubleshooting_Workflow start High Background Signal Observed check_autofluorescence 1. Assess Autofluorescence (Unstained Control) start->check_autofluorescence is_autofluorescence_high Autofluorescence High? check_autofluorescence->is_autofluorescence_high spectral_unmixing Use Spectral Unmixing or Quenching Agent is_autofluorescence_high->spectral_unmixing Yes optimize_concentration 2. Optimize Conjugate Concentration (Titration Experiment) is_autofluorescence_high->optimize_concentration No spectral_unmixing->optimize_concentration is_signal_improved Signal-to-Noise Improved? optimize_concentration->is_signal_improved optimize_blocking 3. Optimize Blocking Buffer (Test Different Agents/Concentrations) is_signal_improved->optimize_blocking No final_protocol Optimized Protocol Achieved is_signal_improved->final_protocol Yes is_background_reduced Background Reduced? optimize_blocking->is_background_reduced optimize_washing 4. Optimize Washing Steps (Increase Duration/Detergent) is_background_reduced->optimize_washing No is_background_reduced->final_protocol Yes is_problem_solved Problem Resolved? optimize_washing->is_problem_solved is_problem_solved->final_protocol Yes consult_support Consult Technical Support (Check Conjugate Quality) is_problem_solved->consult_support No

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Experimental Protocols

Here are detailed protocols for key troubleshooting experiments. These should be adapted to your specific cell/tissue type and target molecule.

Protocol 1: Titration of this compound Conjugate

Objective: To determine the optimal concentration of the this compound conjugate that maximizes the signal-to-noise ratio.

Materials:

  • Your prepared samples (cells on coverslips or tissue sections)

  • This compound conjugate stock solution

  • Appropriate buffer for dilution (e.g., PBS with 1% BSA)

  • Blocking buffer

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare a series of dilutions of your this compound conjugate. A good starting point is to test a range from 1:50 to 1:1000, including your current working concentration.

  • Process your samples as you normally would up to the point of adding the fluorescent conjugate. This includes fixation, permeabilization (if required), and blocking.

  • Incubate separate samples with each dilution of the conjugate for the standard amount of time. Include a "no conjugate" control to assess background.

  • Wash all samples thoroughly using your standard washing protocol.

  • Mount the samples using an antifade mounting medium.

  • Image all samples using the exact same microscope settings (e.g., exposure time, laser power, gain).

  • Compare the images to identify the concentration that gives the brightest specific signal with the lowest background.

Protocol 2: Optimization of Blocking Buffer

Objective: To identify the most effective blocking agent for your specific sample and conjugate combination.

Materials:

  • Your prepared samples

  • Several different blocking agents to test (see table below)

  • Your this compound conjugate at the optimal concentration determined from Protocol 1

  • Wash buffer

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare different blocking buffers for testing.

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v) in PBSA common and effective general blocking agent.
Normal Goat Serum5-10% (v/v) in PBSRecommended if using a secondary antibody raised in goat.
Non-fat Dry Milk1-5% (w/v) in PBSCan be effective but is not recommended for detecting phosphorylated proteins.
  • After fixation and permeabilization, incubate separate samples with each of the different blocking buffers for 1 hour at room temperature.

  • Proceed with the incubation of your this compound conjugate at its optimal concentration.

  • Wash and mount the samples as per your standard protocol.

  • Image all samples using identical microscope settings.

  • Compare the background levels between the different blocking conditions to determine the most effective one.

Signaling Pathways and Logical Relationships

Mechanism of Non-Specific Binding

The following diagram illustrates the molecular interactions that lead to non-specific binding of a TAMRA-labeled conjugate.

Non_Specific_Binding cluster_conjugate TAMRA-Conjugate cluster_sample Cell/Tissue Sample TAMRA TAMRA (Hydrophobic) PEG PEG Linker (Hydrophilic) TAMRA->PEG HydrophobicSite Hydrophobic Pocket (e.g., on a protein) TAMRA->HydrophobicSite Hydrophobic Interaction Molecule Biomolecule (e.g., Antibody) PEG->Molecule IonicSite Charged Surface (e.g., extracellular matrix) Molecule->IonicSite Ionic Interaction

Caption: Causes of non-specific binding of TAMRA conjugates.

References

Optimizing Tam-Peg2-NH2 Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of Tamra-peg2-NH2 to biomolecules. This guide focuses on the common scenario where the amine group on the TAMRA-PEG linker is reacted with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an NHS ester-activated molecule?

The optimal pH range for the reaction between a primary amine (like on this compound) and an NHS ester is typically between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester.[2]

Q2: What buffers are recommended for the conjugation reaction?

Phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate buffers are commonly used for this conjugation.[3] It is critical to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with this compound for reaction with the NHS ester, thereby reducing conjugation efficiency.

Q3: What is the recommended molar ratio of this compound to the NHS ester-activated molecule?

A molar excess of the NHS ester-activated molecule over this compound is generally recommended to drive the reaction to completion. A starting point of a 5- to 20-fold molar excess of the NHS ester is common, though the optimal ratio may need to be determined empirically for each specific molecule.

Q4: How should I prepare and store the this compound and the NHS ester-activated molecule?

This compound should be stored according to the manufacturer's recommendations, typically desiccated and protected from light. NHS ester-activated molecules are highly susceptible to hydrolysis and should be stored in a cool, dry place. It is crucial to allow the vials to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions of NHS esters should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.

Q5: What is the purpose of the PEG2 linker in this compound?

The polyethylene glycol (PEG) spacer enhances the hydrophilicity and water solubility of the TAMRA dye. This can help prevent aggregation of the labeled biomolecule, reduce non-specific binding, and minimize steric hindrance between the dye and the target molecule, which can help preserve the biological activity of the conjugate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH of the reaction buffer.Verify that the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.
Presence of competing primary amines in the buffer.Ensure your buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your biomolecule solution into an appropriate amine-free buffer (e.g., PBS) via dialysis or a desalting column.
Hydrolysis of the NHS ester.Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the stock solution to moisture.
Insufficient molar excess of the NHS ester.Increase the molar ratio of the NHS ester to this compound. A 5- to 20-fold excess is a good starting point.
Precipitation or Aggregation in the Reaction Mixture High concentration of reactants.Optimize the concentrations of both the NHS-activated molecule and this compound. Consider adding the reagents dropwise while gently vortexing.
The hydrophobic nature of the TAMRA dye.The PEG linker is designed to mitigate this, but at high concentrations, aggregation can still occur. Try reducing the overall concentration of the reaction.
Suboptimal buffer conditions.Ensure the buffer composition and pH are optimal for the solubility of both reactants.
Difficulty in Purifying the Conjugate Inefficient separation of unreacted dye.Use an appropriate purification method based on the size and properties of your conjugate. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from smaller, unreacted dye molecules.
Aggregates co-eluting with the product.If aggregation is suspected, size-exclusion chromatography can also help to separate the desired monomeric conjugate from high molecular weight aggregates.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.
Molar Ratio (NHS Ester : Amine) 5:1 to 20:1This should be optimized for each specific reaction.
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours or 4°C overnight are common incubation conditions.
Reaction Time 1 - 2 hours (Room Temperature) or Overnight (4°C)Reaction progress can be monitored if a suitable method is available.

Experimental Protocols

General Protocol for Conjugating this compound to an NHS Ester-Activated Protein

Materials:

  • NHS ester-activated protein

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the NHS Ester-Activated Protein:

    • Dissolve the NHS ester-activated protein in the amine-free reaction buffer to a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar ratio.

    • Mix gently but thoroughly.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted this compound and reaction byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of TAMRA (approximately 555 nm). A correction factor for the dye's absorbance at 280 nm should be applied.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare NHS-Activated Protein in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5) prep_protein->conjugation prep_tamra Prepare Fresh This compound Solution prep_tamra->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize Conjugate (DOL & Concentration) purify->analyze signaling_pathway Molecule Biomolecule (e.g., Protein) NHS_Ester NHS Ester Activation Molecule->NHS_Ester EDC/NHS Activated_Molecule Activated Biomolecule (-NHS) NHS_Ester->Activated_Molecule Conjugate TAMRA-Labeled Biomolecule (Stable Amide Bond) Activated_Molecule->Conjugate Tamra_PEG_NH2 This compound Tamra_PEG_NH2->Conjugate pH 7.2-8.5 NHS NHS (leaving group) Conjugate->NHS troubleshooting_tree start Low Conjugation Efficiency? check_ph Is pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_nhs Was NHS ester fresh? check_buffer->check_nhs Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ratio Is molar ratio sufficient? check_nhs->check_ratio Yes prepare_fresh Prepare fresh NHS ester check_nhs->prepare_fresh No increase_ratio Increase NHS ester ratio check_ratio->increase_ratio No success Re-run experiment check_ratio->success Yes adjust_ph->success buffer_exchange->success prepare_fresh->success increase_ratio->success

References

Troubleshooting low fluorescence signal with Tamra-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Tamra-peg2-NH2 in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent labeling reagent that consists of the Tamra (Tetramethylrhodamine) fluorophore attached to a two-unit polyethylene glycol (PEG) spacer with a terminal primary amine (-NH2) group.[1] The Tamra dye provides a bright, orange-red fluorescence, making it suitable for a wide range of detection methods.[2] The PEG spacer enhances water solubility and reduces steric hindrance, which can be beneficial when labeling biomolecules.[2][3] The terminal amine group allows for covalent conjugation to molecules containing reactive carboxyl groups, such as proteins and peptides, typically through the use of coupling agents like EDC and NHS.[4]

Primary applications include:

  • Fluorescence Microscopy: Labeled proteins can be used to visualize their localization and dynamics within cells.

  • Flow Cytometry: Antibodies labeled with Tamra can be used for the detection and quantification of specific cell populations.

  • Immunoassays: The bright fluorescence of Tamra is utilized in various immunoassay formats.

  • Drug Delivery: The PEGylated nature of the linker can be advantageous in developing targeted drug delivery systems, allowing for tracking and imaging.

Q2: What are the key spectral and photophysical properties of TAMRA?

PropertyValueSource(s)
Excitation Maximum (λex) ~546 - 555 nm
Emission Maximum (λem) ~565 - 581 nm
Molar Extinction Coefficient (ε) ~95,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.1
Recommended Laser Line 532 nm or 546 nm

Q3: How should this compound be stored and handled?

Amine-terminated fluorescent dyes like this compound are sensitive to moisture and light. Proper storage and handling are crucial to maintain their reactivity and fluorescence properties.

  • Storage: Store lyophilized powder at -20°C in a desiccated container, protected from light. For long-term storage, -80°C is recommended.

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions should be stored at -20°C, protected from light, and it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal is a common issue in experiments using fluorescently labeled molecules. The following guide provides potential causes and solutions to troubleshoot a low signal with this compound conjugates.

Potential Cause Recommended Solution(s) Source(s)
Inefficient Labeling/Conjugation - Verify conjugation chemistry: Ensure you are using the correct coupling agents (e.g., EDC/NHS) for conjugating the amine group of this compound to the carboxyl groups on your target molecule. - Optimize reaction conditions: Adjust the pH, molar ratio of dye to target, and reaction time. EDC/NHS coupling is most efficient at a slightly acidic pH (4.5-6.0) for the activation step, followed by a neutral to slightly basic pH (7.2-8.5) for the coupling to the amine. - Check for interfering substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction. Use amine-free buffers such as MES for the activation step and PBS for the coupling step.
Low Degree of Labeling (DOL) - Increase the molar ratio of dye to target molecule: A higher concentration of the dye can lead to a higher DOL. However, be cautious as over-labeling can cause fluorescence quenching. - Optimize the reaction time: Longer incubation times may increase the DOL.
Fluorescence Quenching - Over-labeling: If the DOL is too high, self-quenching can occur. Reduce the molar ratio of dye to target molecule in the conjugation reaction. - Environmental effects: The fluorescence of TAMRA can be quenched by certain molecules or changes in the local environment upon conjugation.
Photobleaching - Minimize light exposure: Protect the dye and labeled conjugates from light during all steps of the experiment, including storage, incubation, and imaging. - Use antifade mounting media: For microscopy applications, use a mounting medium containing an antifade reagent. - Optimize imaging settings: Reduce the excitation light intensity and exposure time during image acquisition.
Incorrect Instrument Settings - Verify filter sets and laser lines: Ensure that the excitation and emission filters on the fluorescence microscope or the laser lines on the flow cytometer are appropriate for TAMRA's spectral properties (Excitation ~550 nm, Emission ~580 nm).
Sample Preparation Issues - Inefficient fixation/permeabilization: For intracellular targets in microscopy, ensure that the fixation and permeabilization protocol is adequate to allow the labeled molecule to reach its target. - Insufficient blocking: Inadequate blocking can lead to high background, which can obscure a weak signal.
Degradation of the Dye - Improper storage: Ensure the dye is stored correctly at -20°C or -80°C, protected from light and moisture. - Repeated freeze-thaw cycles: Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes a two-step method for covalently coupling the primary amine of this compound to the carboxyl groups of a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into the Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Protein (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This prevents unwanted side reactions with the amine-containing dye.

  • Conjugation Reaction:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any remaining activated carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute is typically the labeled protein.

  • Characterization (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Protein in\nActivation Buffer Protein in Activation Buffer Add EDC/Sulfo-NHS Add EDC/Sulfo-NHS Protein in\nActivation Buffer->Add EDC/Sulfo-NHS 15-30 min RT Activated Protein Activated Protein Add EDC/Sulfo-NHS->Activated Protein Add this compound Add this compound Activated Protein->Add this compound 2h RT or overnight 4°C Labeled Protein\n(in reaction mixture) Labeled Protein (in reaction mixture) Add this compound->Labeled Protein\n(in reaction mixture) Quench Reaction Quench Reaction Labeled Protein\n(in reaction mixture)->Quench Reaction 15-30 min RT Size-Exclusion\nChromatography Size-Exclusion Chromatography Quench Reaction->Size-Exclusion\nChromatography Purified Labeled\nProtein Purified Labeled Protein Size-Exclusion\nChromatography->Purified Labeled\nProtein

Figure 1. Experimental workflow for labeling a protein with this compound.

troubleshooting_workflow cluster_labeling Check Labeling Efficiency cluster_signal Check Signal Integrity cluster_sample Check Sample Preparation start Low Fluorescence Signal q1 Verify Conjugation Chemistry and Buffers start->q1 s1 Assess for Photobleaching start->s1 p1 Review Fixation and Permeabilization Steps start->p1 q2 Optimize Molar Ratios and Reaction Time q1->q2 q3 Calculate Degree of Labeling (DOL) q2->q3 end Improved Signal q3->end s2 Check for Fluorescence Quenching s1->s2 s3 Confirm Instrument Settings s2->s3 s3->end p2 Optimize Blocking and Washing p1->p2 p2->end

Figure 2. Troubleshooting workflow for low fluorescence signal.

References

Technical Support Center: Purification of TAMRA-PEG2-NH2 Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying TAMRA-PEG2-NH2 labeled proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying TAMRA-labeled proteins and peptides?

A1: The most prevalent and effective methods for purifying fluorescently labeled biomolecules are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE).[1][2] RP-HPLC is widely used for its high-resolution separation based on hydrophobicity.[1][3] SEC, or gel filtration, is a gentle method that separates molecules based on size and is particularly useful for removing unconjugated dye.[4] SPE is a rapid and efficient method for sample cleanup and concentration, removing unwanted buffers and reagents.

Q2: How do I determine the concentration and degree of labeling (DOL) of my purified protein?

A2: The degree of labeling can be determined spectrophotometrically. You will need to measure the absorbance of the purified, labeled protein at two wavelengths: 280 nm (for the protein) and ~555 nm (for the TAMRA dye). The concentrations of the protein and the dye can then be calculated using the Beer-Lambert law and their respective molar extinction coefficients. A correction factor is needed to account for the dye's absorbance at 280 nm.

Q3: What factors can affect the success of my labeling and purification?

A3: Several factors are critical for successful labeling and purification:

  • Protein Purity and Concentration: Start with a highly pure protein solution at a concentration of 2-10 mg/mL for efficient labeling.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they compete with the protein for reaction with the TAMRA-NHS ester.

  • pH of Labeling Reaction: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH of 8.0-9.0.

  • Degree of Labeling (DOL): Over-labeling can lead to protein aggregation and reduced biological activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem: Low Labeling Efficiency

Q4: My final product shows a very low degree of labeling. What could be the cause?

A4: Low labeling efficiency can stem from several issues:

  • Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in your protein solution will compete with the labeling reaction. Switch to an amine-free buffer like PBS or sodium bicarbonate.

  • Suboptimal pH: The labeling reaction is most efficient at pH 8.0-9.0. Check and adjust the pH of your reaction buffer.

  • Inactive Dye: TAMRA-NHS esters are moisture-sensitive. Ensure the dye has been stored properly and is freshly dissolved in an anhydrous solvent like DMSO or DMF before use.

  • Insufficient Dye Concentration: While a 10:1 to 20:1 molar ratio of dye to protein is a common starting point, this may need to be optimized for your specific protein.

Problem: Protein/Peptide Aggregation or Precipitation

Q5: I observed precipitation or cloudiness in my sample during or after the labeling reaction. How can I resolve this?

A5: Aggregation is a common issue, often caused by the hydrophobic nature of the TAMRA dye.

  • Reduce Dye-to-Protein Ratio: A high degree of labeling increases the hydrophobicity of the biomolecule, which can lead to aggregation. Try reducing the molar excess of the dye.

  • Optimize Solubilization: For hydrophobic peptides, dissolving them in a small amount of an organic solvent like DMSO before adding the aqueous buffer can be effective.

  • Incorporate PEG Spacers: Using a TAMRA dye with a PEG linker, such as this compound, increases the hydrophilicity of the conjugate and can reduce aggregation.

  • Additives: In some cases, adding non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents can help prevent aggregation.

  • Temperature: Store purified proteins at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.

Problem: Difficulty Removing Unconjugated Dye

Q6: I'm struggling to remove all the free TAMRA dye from my labeled protein/peptide sample. What purification method is best for this?

A6: Size-exclusion chromatography (SEC) is a highly effective method for separating the larger labeled protein/peptide from the smaller, unconjugated dye molecules. Desalting columns or spin columns packed with resins like Sephadex G-25 are commonly used for this purpose. Dialysis is another option for removing small molecules from protein solutions.

Problem: Unexpected Peaks in HPLC Chromatogram

Q7: My RP-HPLC chromatogram shows multiple peaks, and I'm not sure which one is my desired product. How can I identify the correct peak?

A7: A pure TAMRA-labeled peptide should ideally show a single, sharp peak that absorbs at both ~220 nm (peptide backbone) and ~555 nm (TAMRA dye). Multiple peaks could indicate:

  • Unconjugated Dye: A peak corresponding to the free dye will be present if not fully removed.

  • Unlabeled Peptide: A peak for the original, unlabeled peptide may be visible.

  • Multiple Labeling Species: If your protein or peptide has multiple labeling sites, you may see peaks corresponding to singly, doubly, or multiply labeled products.

  • Isomers or Degradation Products: The presence of isomers or degradation of the peptide can also result in additional peaks.

To identify the correct peak, collect fractions and analyze them by mass spectrometry to confirm the molecular weight of the species in each peak.

Quantitative Data Summary

The selection of a purification method often involves a trade-off between purity, recovery, and speed. The following table provides a general comparison of common purification techniques.

Purification MethodPrinciple of SeparationTypical PurityTypical RecoverySpeedPrimary Application
RP-HPLC Hydrophobicity>95%60-90%SlowHigh-resolution purification of peptides and small proteins.
Size-Exclusion Chromatography (SEC) Molecular SizeModerate>90%ModerateRemoval of unconjugated dye, buffer exchange, desalting.
Solid-Phase Extraction (SPE) Hydrophobicity/Polarity80-95%>85%FastRapid cleanup and concentration of peptide samples.
Ion-Exchange Chromatography (IEX) Net ChargeHighVariableModerateSeparation of proteins with different isoelectric points.
Affinity Chromatography Specific Ligand BindingVery HighVariableModerateHighly specific purification of tagged proteins.

Experimental Protocols

Protocol 1: General Labeling of Proteins/Peptides with this compound
  • Prepare Protein/Peptide Solution: Dissolve the protein or peptide in an amine-free buffer (e.g., PBS, sodium bicarbonate) at pH 8.0-9.0 to a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein/peptide solution at a molar ratio of 10:1 to 20:1 (dye:protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Stop the reaction by adding a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 50-100 mM.

  • Purification: Proceed immediately to purification using one of the methods described below.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Acidify the labeled peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Column Equilibration: Equilibrate a C18 RP-HPLC column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

  • Injection: Inject the acidified sample onto the column.

  • Elution: Apply a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to elute the labeled peptide.

  • Detection: Monitor the elution at both ~220 nm (peptide backbone) and ~555 nm (TAMRA dye).

  • Fraction Collection: Collect the peak(s) that absorb at both wavelengths.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

Protocol 3: Purification by Size-Exclusion Chromatography (Spin Column)
  • Column Preparation: If using a pre-packed spin column (e.g., Sephadex G-25), remove the storage buffer and equilibrate the column with the desired elution buffer (e.g., PBS) by centrifugation according to the manufacturer's instructions.

  • Sample Loading: Load the labeling reaction mixture onto the center of the resin bed.

  • Elution: Place the spin column in a clean collection tube and centrifuge to elute the labeled protein. The larger, labeled protein will pass through the column, while the smaller, unconjugated dye will be retained in the resin.

  • Concentration: If necessary, concentrate the purified protein using a centrifugal filter unit.

Protocol 4: Purification by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing an organic solvent (e.g., acetonitrile) through it, followed by an equilibration buffer (e.g., 0.1% TFA in water).

  • Sample Loading: Load the acidified labeling reaction mixture onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and other polar impurities.

  • Elution: Elute the labeled peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).

  • Drying: Evaporate the solvent from the eluted fraction, typically using a centrifugal vacuum concentrator.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein/Peptide in Amine-Free Buffer (pH 8-9) reaction Mix and Incubate (1-2h, RT, dark) prep_protein->reaction prep_dye Dissolve this compound in DMSO prep_dye->reaction quench Quench Reaction (Optional) reaction->quench hplc RP-HPLC quench->hplc Choose Method sec Size-Exclusion Chromatography quench->sec spe Solid-Phase Extraction quench->spe ms Mass Spectrometry hplc->ms dol Determine Degree of Labeling (DOL) sec->dol spe->ms purity Assess Purity dol->purity ms->purity

Caption: General workflow for labeling and purification.

troubleshooting_guide cluster_low_yield Low Yield/Labeling cluster_aggregation Aggregation/Precipitation cluster_impurities Impure Product start Problem Encountered During Purification check_buffer Amine-free buffer? start->check_buffer Low Yield reduce_dol Reduce Dye:Protein Ratio start->reduce_dol Aggregation remove_dye Unconjugated Dye? -> Use SEC start->remove_dye Impurities check_ph pH 8.0-9.0? check_buffer->check_ph check_dye Fresh/Active Dye? check_ph->check_dye optimize_sol Optimize Solubilization (e.g., DMSO) reduce_dol->optimize_sol additives Use Additives (e.g., Tween-20) optimize_sol->additives unexpected_peaks Unexpected HPLC Peaks? -> MS Analysis remove_dye->unexpected_peaks

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Preventing Protein Aggregation After TAMRA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting protein aggregation following TAMRA (Tetramethylrhodamine) labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their labeling procedures and maintain protein integrity.

Troubleshooting Guide

This section addresses specific issues that can arise during and after TAMRA labeling, leading to protein aggregation.

Q1: I observed precipitation or cloudiness in my reaction mixture immediately after adding the TAMRA dye. What is the cause and how can I fix it?

A1: Immediate precipitation upon addition of the TAMRA dye is often due to several factors related to the dye itself and the reaction conditions.

  • High Dye Concentration: The hydrophobic nature of the TAMRA molecule can cause it to aggregate at high concentrations.[1]

  • Solvent Shock: If the dye is dissolved in a high concentration of an organic solvent like DMSO or DMF, its rapid addition to the aqueous protein solution can cause localized denaturation and precipitation of the protein.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or composition of your buffer may not be optimal for your specific protein's solubility, especially in the presence of the dye.[2]

Troubleshooting Steps:

  • Optimize Dye-to-Protein Ratio: Start with a lower molar excess of the dye, such as a 5-10 fold molar excess, and titrate upwards to find the optimal ratio that yields sufficient labeling without causing aggregation.[1]

  • Proper Dye Dissolution and Addition: Always dissolve the TAMRA dye in a minimal amount of anhydrous DMSO or DMF immediately before use.[1] Add the dye solution to the protein solution slowly and dropwise while gently stirring to avoid localized high concentrations.

  • Buffer Screening: Perform small-scale labeling reactions in a variety of buffer conditions to identify the optimal pH and salt concentration for your protein's stability.

Q2: My protein appears soluble during the labeling reaction, but it aggregates during storage. What could be the reason?

A2: Gradual aggregation during storage indicates that the labeled protein is less stable over time. This can be due to:

  • Increased Hydrophobicity: The attachment of the hydrophobic TAMRA dye to the protein surface can expose or create hydrophobic patches, leading to intermolecular interactions and aggregation over time.

  • Changes in Isoelectric Point (pI): Labeling primary amines (like lysine residues) neutralizes their positive charge, which can alter the protein's overall pI. If the new pI is close to the pH of the storage buffer, the protein's solubility will be reduced, leading to aggregation.

  • Suboptimal Storage Conditions: Inappropriate temperature, repeated freeze-thaw cycles, or high protein concentration can all contribute to aggregation.

Troubleshooting Steps:

  • Optimize Storage Buffer: Screen for a new optimal storage buffer for the labeled protein, which may require a different pH or higher ionic strength than the original buffer. Consider adding stabilizing excipients.

  • Control Protein Concentration: Store the labeled protein at the lowest practical concentration. If a high concentration is necessary, the addition of stabilizing agents is crucial.

  • Proper Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. The addition of a cryoprotectant like glycerol (10-50%) can prevent aggregation during freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after TAMRA labeling?

A1: The primary causes stem from the alteration of the protein's physicochemical properties upon covalent attachment of the hydrophobic TAMRA dye. Key factors include:

  • Increased Surface Hydrophobicity: The TAMRA molecule is inherently hydrophobic and can lead to the formation of hydrophobic patches on the protein surface, promoting self-association.

  • Alteration of Surface Charge: TAMRA NHS esters react with primary amines (e.g., lysine residues), neutralizing their positive charge. This change in the protein's isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, leading to aggregation, especially if the buffer pH is close to the new pI.

  • High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein molecule significantly increases its hydrophobicity and the likelihood of aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers play a critical role in maintaining protein stability.

Q2: How can I reduce the hydrophobicity of my TAMRA-labeled protein?

A2: To counteract the increased hydrophobicity:

  • Incorporate Polar Linkers: Using TAMRA dyes with hydrophilic linkers, such as polyethylene glycol (PEG) spacers, can improve the water solubility of the final conjugate and reduce aggregation.

  • Control the Degree of Labeling (DOL): Aim for a lower DOL by reducing the molar excess of the dye in the labeling reaction. A DOL of 2-4 moles of dye per mole of protein is often a good target for antibodies.

  • Site-Specific Labeling: If possible, employ site-specific labeling strategies to attach the dye to a region of the protein that is less likely to be involved in hydrophobic interactions or conformational changes.

Q3: What additives can I use in my buffers to prevent aggregation?

A3: Several additives can be included in your reaction and storage buffers to enhance protein stability. A screening approach is often necessary to find the optimal combination for your specific protein.

Additive ClassExamplesConcentrationMechanism of Action
Osmolytes/Cryoprotectants Glycerol, Sucrose, Sorbitol, TMAO10-50% (Glycerol for storage)Stabilize the native protein structure by interacting with the exposed amide backbone.
Amino Acids L-Arginine, L-Glutamate50 mM - 0.2 MBind to charged and hydrophobic regions, increasing protein solubility.
Reducing Agents TCEP, DTT, β-mercaptoethanol0.5-1 mM (TCEP)Prevent oxidation of free cysteine residues, which can lead to intermolecular disulfide bonds and aggregation. TCEP is compatible with NHS-ester chemistry.
Non-denaturing Detergents Tween 20, Triton X-100, CHAPS0.01%Solubilize protein aggregates without denaturing the protein.
Metal Chelators EDTAVariesCan prevent metal-induced aggregation, particularly if using His-tagged proteins purified via Ni-NTA chromatography.

Q4: How do I remove aggregates that have already formed?

A4: While prevention is ideal, aggregates can sometimes be removed post-labeling.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomeric labeled protein from soluble aggregates.

  • Filtration: For large, insoluble aggregates, centrifugation followed by filtration through a 0.22 µm syringe filter can be effective.

  • Detergent-Based Purification: A detergent gradient can be used to separate active, non-aggregated protein from inactive aggregates.

Experimental Protocols

Protocol 1: General TAMRA-NHS Ester Labeling Protocol

  • Protein Preparation:

    • Dialyze the protein (2-10 mg/mL) against an amine-free buffer, such as 0.1 M sodium bicarbonate or PBS, at pH 8.0-9.0. Buffers containing primary amines like Tris or glycine must be avoided.

  • Dye Preparation:

    • Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 is common).

    • Add the dye solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 50-100 mM.

  • Purification:

    • Remove unreacted dye and any aggregates using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Protocol 2: Buffer Screening to Optimize Protein Stability

  • Prepare a Matrix of Buffers:

    • Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 8.0, 9.0) and salt concentrations (e.g., 150 mM, 500 mM, 1 M NaCl).

  • Small-Scale Labeling Reactions:

    • Set up small-scale labeling reactions for your protein in each of the buffer conditions from your matrix.

  • Monitor for Aggregation:

    • During and after the reaction, monitor for aggregation by visual inspection (cloudiness) and by measuring the absorbance at 340 nm or 600 nm, where an increase in absorbance indicates light scattering from aggregates.

  • Assess Labeling Efficiency:

    • For the conditions that did not result in aggregation, determine the degree of labeling to select the buffer that provides the best balance of stability and labeling efficiency.

Visualizations

TroubleshootingWorkflow start Protein Aggregation Observed q_timing When does aggregation occur? start->q_timing immediate Immediately upon dye addition q_timing->immediate Immediately gradual During storage q_timing->gradual Gradually cause_immediate Potential Causes: - High Dye Concentration - Solvent Shock - Suboptimal Buffer immediate->cause_immediate solution_immediate Solutions: 1. Optimize Dye:Protein Ratio 2. Slow, Dropwise Dye Addition 3. Screen Buffers cause_immediate->solution_immediate cause_gradual Potential Causes: - Increased Hydrophobicity - pI Shift - Suboptimal Storage gradual->cause_gradual solution_gradual Solutions: 1. Optimize Storage Buffer (pH, additives) 2. Control Protein Concentration 3. Use Cryoprotectants & Store at -80°C cause_gradual->solution_gradual

Caption: Troubleshooting workflow for protein aggregation after TAMRA labeling.

LabelingProcess protein_prep 1. Protein Preparation (Amine-free buffer, pH 8-9) reaction 3. Labeling Reaction (Mix protein & dye, incubate 1-2h at RT) protein_prep->reaction dye_prep 2. Dye Preparation (Dissolve in DMSO) dye_prep->reaction purification 4. Purification (Size Exclusion Chromatography) reaction->purification final_product Purified Labeled Protein purification->final_product

Caption: Experimental workflow for TAMRA labeling of proteins.

References

Best buffer conditions for Tamra-peg2-NH2 labeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG2-NH2 labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information, troubleshooting tips, and detailed protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters, the reactive group in this compound, with primary amines is between 8.0 and 9.0, with a more specific recommendation often being pH 8.3-8.5.[1][2][3][4][5] At a lower pH, the primary amine groups on your target molecule (e.g., the ε-amino group of lysine) will be protonated and thus unreactive. Conversely, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and can lead to lower yields.

Q2: Which buffers are recommended for the labeling reaction?

It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the this compound.

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate

  • 0.1 M Phosphate buffer

  • HEPES buffer

  • Borate buffer

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the labeling reaction.

Q3: How should I dissolve and handle the this compound reagent?

TAMRA-NHS esters can be sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is best to prepare solutions fresh for each experiment. For this compound, which may have limited solubility in aqueous buffers, it is recommended to first dissolve it in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.

Q4: What are the recommended reaction time and temperature?

The incubation time for the labeling reaction is typically between 1 to 4 hours at room temperature. Alternatively, the reaction can be carried out overnight on ice. The optimal time may need to be determined empirically for your specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH: The reaction buffer pH is outside the optimal 8.0-9.0 range.Verify the pH of your reaction buffer. Adjust to pH 8.3-8.5 for optimal results.
Hydrolyzed NHS Ester: The this compound has been exposed to moisture.Prepare fresh stock solutions of the dye in anhydrous DMSO or DMF immediately before use. Always allow the vial to reach room temperature before opening.
Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.
Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling as hydrolysis of the NHS ester becomes a more significant competing reaction.Increase the concentration of your target molecule if possible. Recommended concentrations are typically in the 1-10 mg/mL range.
Precipitation or Aggregation of Labeled Product Hydrophobicity of TAMRA: The TAMRA dye itself is hydrophobic and can cause aggregation, especially at high degrees of labeling.The PEG2 spacer in this compound is designed to increase hydrophilicity and reduce aggregation. However, if aggregation is still observed, consider reducing the dye-to-protein molar ratio.
Low Solubility of the Biomolecule: The unlabeled biomolecule may have limited solubility under the labeling conditions.Ensure your biomolecule is fully solubilized before adding the dye. You may need to optimize the buffer composition.
Reduced Fluorescence Signal pH Sensitivity of TAMRA: The fluorescence of TAMRA can decrease in alkaline environments (pH > 8.0).For fluorescence measurements, ensure the final buffer is at a neutral or slightly acidic pH.
High Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the fluorophore.Optimize the dye-to-biomolecule molar ratio to achieve a lower DOL. A typical starting point is a 5-10 fold molar excess of the dye.
Non-specific Staining in Cellular Imaging Unreacted Dye: Free, unreacted this compound can bind non-specifically to cells or other components.Ensure thorough purification of the labeled conjugate to remove all free dye. Gel filtration or dialysis are common methods.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Reaction Efficiency

pH Amine Reactivity NHS Ester Hydrolysis Rate Overall Labeling Efficiency
< 7.0Low (amines are protonated)SlowVery Low
7.2 - 8.0IncreasingModerateModerate to Good
8.0 - 9.0 Optimal Increases with pHOptimal
> 9.0HighVery High (competes with labeling)Decreased

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pH Temperature Approximate Half-life
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

General Protocol for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.

    • If your protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 5-10 fold molar excess is a common starting point).

    • Add the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis.

Visualizations

TAMRA_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Reaction Combine & Incubate (1-4h, RT, Dark) Protein_Prep->Reaction Dye_Prep Prepare Fresh This compound in Anhydrous DMSO Dye_Prep->Reaction Purification Purify Conjugate (Gel Filtration/Dialysis) Reaction->Purification Analysis Characterize Labeled Protein (DOL, Concentration) Purification->Analysis

Caption: Experimental workflow for labeling proteins with this compound.

NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products TAMRA TAMRA-PEG2-NHS Conjugate TAMRA-PEG2-NH-Protein (Stable Amide Bond) TAMRA->Conjugate Protein Protein-NH2 (Primary Amine) Protein->Conjugate pH pH 8.0 - 9.0 Byproduct NHS Byproduct

Caption: Reaction schematic of this compound with a primary amine.

References

Quenching unreacted Tamra-peg2-NH2 in labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TAMRA Labeling Experiments

This guide provides troubleshooting and frequently asked questions for quenching unreacted reagents in labeling experiments involving TAMRA (Tetramethylrhodamine) dyes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of "quenching" in a labeling experiment?

Quenching is a critical step to terminate the conjugation reaction. Its primary purpose is to deactivate any remaining, highly reactive molecules (like NHS esters) to prevent further labeling of your target biomolecule. This ensures a controlled degree of labeling and prevents non-specific modifications or over-labeling, which can lead to protein aggregation or altered function[1][2].

Q2: I am using TAMRA-PEG2-NH2. What chemical group am I actually quenching?

This is a key point of clarification. This compound contains a primary amine (-NH2)[3]. In a typical labeling reaction, this amine is the nucleophile that reacts with an electrophilic group on your molecule of interest (e.g., a protein or surface). The chemical species that requires quenching is the highly reactive electrophile, not the amine on the unreacted this compound.

Most commonly, this involves quenching an N-hydroxysuccinimide (NHS) ester . For instance, you might be:

  • Labeling a protein (with amine groups on lysine residues) using a TAMRA-NHS ester . The quenching step deactivates the excess, unreacted TAMRA-NHS ester.

  • Conjugating this compound to a molecule with a carboxylic acid, which you have first activated into an NHS ester using EDC/NHS chemistry. The quenching step deactivates the excess, unreacted NHS esters on your molecule.

Q3: What are the standard methods for quenching unreacted NHS esters?

There are two primary strategies for quenching NHS ester reactions:

  • Addition of a Quenching Reagent: This is the most common method. A small molecule containing a primary amine is added in excess to the reaction. This quencher competes for and consumes any remaining unreacted NHS esters[2].

  • Hydrolysis: NHS esters are susceptible to hydrolysis, which converts the reactive ester back to a non-reactive carboxylic acid. This process is highly dependent on pH; increasing the pH of the reaction mixture to >8.5 significantly accelerates hydrolysis, effectively quenching the reaction. The half-life of an NHS ester at pH 8.6 is approximately 10 minutes[4].

Q4: Which quenching reagent is best for my experiment?

The choice of quenching reagent depends on your specific biomolecule and downstream applications. Tris and glycine are excellent general-purpose quenchers. Hydroxylamine and methylamine can be useful for reversing specific side-reactions but require more careful consideration.

Quantitative Data: Comparison of Common Quenching Reagents

The table below summarizes common quenching reagents used to deactivate unreacted NHS esters in labeling reactions.

Quenching ReagentTypical Final ConcentrationIncubation TimeKey Considerations
Tris 20-100 mM15-30 minutesVery common and effective. Ensure the pH of your Tris buffer is around 8.0 to facilitate the reaction.
Glycine 20-100 mM15-30 minutesA simple and widely used alternative to Tris.
Hydroxylamine 10-50 mM15-30 minutesCan also reverse O-acylation side-reactions on serine, threonine, or tyrosine residues. However, it may be detrimental to phosphopeptides if samples are vacuum-dried.
Ethanolamine 20-50 mM15-30 minutesAnother effective primary amine used for quenching.
Methylamine 0.4 M60 minutesShown to be highly efficient at removing unwanted O-acyl esters (overlabeling), potentially more so than hydroxylamine.

Experimental Protocols

Protocol: Quenching a TAMRA-NHS Ester Labeling Reaction

This protocol provides a general procedure for quenching the reaction after labeling a protein with a TAMRA-NHS ester.

Materials:

  • Labeling reaction mixture containing your protein and TAMRA-NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Purification tools (e.g., desalting column, dialysis equipment).

Procedure:

  • Complete the Labeling Incubation: Following the incubation of your protein with the TAMRA-NHS ester for the recommended time (typically 1-2 hours at room temperature), proceed immediately to the quenching step.

  • Prepare Quencher: Ensure your quenching buffer is at room temperature and well-mixed.

  • Add Quenching Reagent: Add the quenching buffer to your labeling reaction to achieve a final concentration between 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix the solution and incubate for an additional 15-30 minutes at room temperature. This allows the quencher to fully react with any remaining TAMRA-NHS ester.

  • Purify the Conjugate: After quenching, it is crucial to remove the quenched dye, excess quenching reagent, and reaction byproducts. Purify the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or another suitable chromatographic method.

Troubleshooting Guide

Q: I'm observing high background fluorescence in my final sample. What went wrong?

A: This is a common issue that typically points to two potential causes:

  • Incomplete Quenching: The quenching step may have been insufficient, allowing the reactive dye to continue to hydrolyze or react non-specifically during purification and storage. Solution: Try increasing the final concentration of your quenching reagent or extending the quenching incubation time to 30 minutes.

  • Inefficient Purification: The purification method may not have been adequate to completely remove the unreacted (and now quenched) fluorescent dye. Solution: Ensure your purification method (e.g., size-exclusion chromatography) has the proper resolution to separate your labeled protein from the small-molecule dye. Collect fractions and monitor both protein (A280) and dye (A555 for TAMRA) absorbance to ensure you are pooling the correct fractions.

Q: My protein conjugate precipitated after I added the quenching reagent. Why did this happen?

A: Sudden precipitation can be caused by:

  • High Quencher Concentration: Adding a very high concentration of the quenching reagent can alter the buffer conditions (e.g., ionic strength) enough to cause your protein to precipitate. Solution: Use the recommended final concentration of the quenching reagent (see table above). Prepare your quencher stock in a buffer compatible with your protein's stability.

  • Solvent Shock: If your quenching reagent is dissolved in an organic solvent, adding it too quickly can cause precipitation. Solution: Ensure the quenching reagent is fully dissolved in an aqueous buffer before adding it to the reaction mixture.

Q: Can the quenching reagent itself interfere with my downstream applications?

A: Yes, this is an important consideration.

  • Tris and other primary amines: If your downstream experiments involve reactions with primary amines, the high concentration of residual quenching reagent must be thoroughly removed.

  • Hydroxylamine: This reagent can have unintended side effects. For example, studies have shown that in quantitative proteomics, hydroxylamine can promote the loss of phosphate groups from phosphoserine and phosphothreonine residues, especially during sample drying steps. If working with phosphoproteins, consider using Tris or glycine as a quencher and ensure purification is performed promptly.

Visualizations

experimental_workflow Experimental Workflow: Protein Labeling and Quenching cluster_reaction Labeling Reaction cluster_quench Quenching cluster_purify Purification start 1. Combine Protein and TAMRA-NHS Ester incubate_label 2. Incubate (1-2 hours, RT) start->incubate_label pH 8.0-8.5 add_quench 3. Add Quenching Reagent (e.g., Tris, Glycine) incubate_label->add_quench incubate_quench 4. Incubate (15-30 mins, RT) add_quench->incubate_quench purify 5. Purify Conjugate (e.g., Desalting Column) incubate_quench->purify end_product Purified TAMRA-Protein Conjugate purify->end_product

Caption: Workflow for TAMRA-NHS ester conjugation, quenching, and purification.

troubleshooting_guide Troubleshooting Logic for High Background Fluorescence problem Problem: High Background Fluorescence cause1 Possible Cause 1: Incomplete Quenching problem->cause1 Is quenching protocol optimal? cause2 Possible Cause 2: Inefficient Purification problem->cause2 Is purification method adequate? solution1a Solution: Increase Quencher Conc. (e.g., to 100 mM) cause1->solution1a solution1b Solution: Extend Quenching Time (e.g., to 30 min) cause1->solution1b solution2a Solution: Optimize Chromatography (e.g., use longer column) cause2->solution2a solution2b Solution: Monitor Fractions (A280 and A555) cause2->solution2b

Caption: Decision tree for troubleshooting high background fluorescence.

References

Photostability issues with TAMRA dyes and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA (Tetramethylrhodamine) dyes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the photostability of TAMRA dyes. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve reliable, high-quality fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for TAMRA dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] For TAMRA, this leads to a permanent loss of its fluorescent signal, which can be a significant issue in experiments that require long-term or repeated imaging, such as time-lapse microscopy or single-molecule tracking.[2] While TAMRA is considered to have relatively good photostability compared to older dyes like FAM, it is still susceptible to fading under intense or prolonged illumination.[2][3]

Q2: What are the main factors that contribute to the photobleaching of TAMRA?

A2: The primary mechanism of photobleaching for TAMRA and other rhodamine dyes involves the transition of the excited dye molecule to a long-lived, highly reactive triplet state.[4] From this triplet state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically degrade the fluorophore, rendering it non-fluorescent. Factors that accelerate this process include high-intensity excitation light, prolonged exposure to light, the presence of dissolved oxygen, and certain metal ions like Mn2+, which can increase the rate of intersystem crossing to the triplet state.

Q3: How does the chemical environment affect TAMRA's fluorescence and photostability?

A3: The local chemical environment plays a crucial role. TAMRA's fluorescence is pH-sensitive, with optimal performance in neutral to slightly acidic conditions. In alkaline environments (pH > 8.0), structural changes in the dye can lead to a decrease in its quantum yield and thus, a weaker signal. The choice of buffer can also have an impact; for instance, phosphate-buffered saline (PBS) has been shown to maintain stable TAMRA fluorescence over a range of pH values. Additionally, the hydrophobicity of TAMRA can lead to aggregation, especially when conjugated to peptides, which can cause fluorescence quenching.

Q4: Are there more photostable alternatives to TAMRA?

A4: Yes, for demanding applications requiring high photostability, several alternative dyes are available. Alexa Fluor and Cy dyes are popular choices. For example, Alexa Fluor 555 is known for its exceptional photostability and brightness. When choosing an alternative, it is important to consider the specific requirements of your experiment, including the excitation and emission spectra, pH stability, and quantum yield.

Troubleshooting Guide

Problem 1: Rapid loss of TAMRA signal during fluorescence microscopy.

Possible Cause Solution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.
Prolonged Exposure Time Minimize the duration of light exposure by using the shortest possible camera exposure time. When not acquiring images, use a shutter to block the excitation light path.
Presence of Oxygen Use a commercial or homemade antifade mounting medium containing an oxygen scavenging system. These systems typically include enzymes like glucose oxidase and catalase to remove dissolved oxygen.
Suboptimal Buffer Conditions Ensure your imaging buffer has a pH between 7.0 and 7.5. Consider using a pH-stabilized buffer like HEPES.
Presence of Metal Ions If possible, chelate divalent metal ions like Mn2+ from your buffer system, as they can accelerate photobleaching.

Problem 2: Low initial fluorescence signal from TAMRA-labeled conjugates.

Possible Cause Solution
Aggregation-Induced Quenching The hydrophobic nature of TAMRA can cause labeled molecules, particularly peptides, to aggregate, leading to self-quenching. To mitigate this, consider adding polar linkers (e.g., PEG spacers) between the dye and the molecule. Optimizing the degree of labeling to avoid over-labeling can also help.
Incorrect Buffer pH TAMRA's fluorescence is diminished in alkaline conditions (pH > 8.0). Verify that your buffer is within the optimal pH range (neutral to slightly acidic).
Poor Labeling Efficiency Confirm the success of your conjugation reaction. This can be done by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~555 nm (for TAMRA) to determine the degree of labeling.

Quantitative Data Summary

The photophysical properties of TAMRA are crucial for designing and interpreting fluorescence-based experiments. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of 5-TAMRA

PropertyValueReference(s)
Excitation Maximum (λex)~546 - 555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~95,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.1 (in aqueous solution)
Fluorescence Lifetime (τ)~2.5 ns

Table 2: Comparative Photostability of Rhodamine Dyes

DyePhotobleaching Probability (per molecule)ConditionsReference(s)
Tetramethylrhodamine (TMR)1.0 x 10⁻⁶Aqueous solution, low irradiance (<10³ W/cm²)
Rhodamine 6G3.2 x 10⁻⁷Aqueous solution, low irradiance (<10³ W/cm²)
Rhodamine 1231.1 x 10⁻⁷Aqueous solution, low irradiance (<10³ W/cm²)

Note: Photobleaching is highly dependent on experimental conditions. These values should be used as a general comparison.

Experimental Protocols

Protocol 1: Assessing TAMRA Photostability

This protocol provides a method to quantify the photobleaching rate of a TAMRA-labeled sample.

Objective: To determine the photobleaching half-life (t₁/₂) of a TAMRA conjugate under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable laser line (e.g., 561 nm) and filter set for TAMRA.

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

  • TAMRA-labeled sample mounted on a microscope slide.

  • Immersion oil (if using an oil immersion objective).

Methodology:

  • Sample Preparation: Prepare your TAMRA-labeled sample on a microscope slide. For immobilized molecules, ensure a uniform distribution. For cells, follow your standard staining and mounting protocol.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize for at least 30 minutes.

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • Set the excitation laser power to a level that provides a good initial signal without saturating the detector. It is critical to keep this power constant for all measurements.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing your fluorescent sample.

    • Set the camera exposure time and gain.

    • Begin a time-lapse acquisition, continuously illuminating the sample.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI around the fluorescent signal and measure the mean intensity for each time point.

    • Measure the background intensity in a region with no sample and subtract it from your ROI measurements.

    • Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized intensity versus time.

    • Fit the resulting decay curve to a single exponential decay model to obtain the time constant (τ).

    • Calculate the photobleaching half-life as: t₁/₂ = τ * ln(2).

Protocol 2: Preparation of an Oxygen Scavenging Imaging Buffer

This protocol describes the preparation of a commonly used "GODCAT" oxygen scavenging system to reduce photobleaching.

Objective: To prepare an imaging buffer that minimizes oxygen-mediated photobleaching of TAMRA.

Materials:

  • Imaging Buffer (e.g., PBS or a buffer of your choice, pH 7.4)

  • Glucose (D-glucose)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • (Optional) Trolox or β-mercaptoethanol (BME) as triplet state quenchers.

Methodology:

  • Prepare Stock Solutions:

    • Glucose: 20% (w/v) in ultrapure water. Filter sterilize and store at 4°C.

    • Glucose Oxidase: 10 mg/mL in imaging buffer. Store in small aliquots at -20°C.

    • Catalase: 10 mg/mL in imaging buffer. Store in small aliquots at -20°C.

  • Prepare Final Imaging Buffer (prepare fresh daily):

    • To your imaging buffer, add the components in the following order to the final concentrations listed:

      • Glucose: 0.5 - 1% (w/v)

      • Glucose Oxidase: 0.5 mg/mL

      • Catalase: 0.1 mg/mL

    • (Optional) Add a triplet state quencher like Trolox (1-2 mM) or BME (10-20 mM).

  • Incubation: Allow the buffer to sit for 5-10 minutes before use to allow the enzymes to begin scavenging oxygen.

  • Usage: Replace the standard buffer on your sample with this oxygen-scavenging buffer just before imaging.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached Dye (Non-fluorescent) T1->Bleached Direct Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of TAMRA.

Mitigation_Strategies Problem Rapid Photobleaching Cause1 High Light Exposure Problem->Cause1 Cause2 Presence of O₂ Problem->Cause2 Cause3 Long-lived Triplet State Problem->Cause3 Solution1 Reduce Light Intensity & Exposure Time Cause1->Solution1 Mitigates Solution2 Use Oxygen Scavengers (e.g., GODCAT) Cause2->Solution2 Mitigates Solution3 Use Triplet State Quenchers (e.g., Trolox, BME) Cause3->Solution3 Mitigates

Caption: Troubleshooting workflow for mitigating TAMRA photobleaching.

References

Validation & Comparative

A Head-to-Head Comparison: TAMRA-PEG-NHS Ester vs. TAMRA-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins with fluorescent dyes is a cornerstone of modern biological research. The choice of labeling reagent is critical and can significantly influence experimental outcomes, from assay sensitivity to the biological activity of the labeled protein. This guide provides an objective, data-driven comparison of two amine-reactive labeling reagents: the traditional TAMRA-NHS ester and its polyethylene glycol (PEG)-modified counterpart, TAMRA-PEG-NHS ester.

Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its bright orange-red fluorescence and good photostability.[1] The N-hydroxysuccinimide (NHS) ester is a popular reactive group that efficiently forms stable amide bonds with primary amines on proteins, such as the side chain of lysine residues and the N-terminus.[2] The introduction of a PEG spacer between the TAMRA dye and the NHS ester group in TAMRA-PEG-NHS ester is designed to enhance the labeling process and the properties of the resulting conjugate. This guide will dissect the performance of both reagents to aid in the selection of the optimal tool for your research needs.

At a Glance: Key Performance Indicators

The decision between TAMRA-NHS and TAMRA-PEG-NHS often comes down to a trade-off between the well-characterized nature of the former and the enhanced properties afforded by the PEG linker in the latter. The following table summarizes the key quantitative data for TAMRA conjugates.

PropertyTAMRATAMRA-PEGData Source
Excitation Maximum (nm) ~555~555[3]
Emission Maximum (nm) ~580~580[3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~90,000[3]
Quantum Yield 0.1 - 0.5 (conjugated)Potentially higher due to reduced quenching
Photostability GoodExpected to be similar or slightly improved
Hydrophobicity More hydrophobicLess hydrophobic
pH Sensitivity Fluorescence is pH-dependentFluorescence is pH-dependent

Delving Deeper: A Performance Comparison

Labeling Efficiency and Solubility

A significant advantage of the TAMRA-PEG-NHS ester lies in the properties conferred by the hydrophilic PEG linker. TAMRA itself is a relatively hydrophobic molecule, which can lead to challenges during the labeling reaction. Proteins labeled with multiple hydrophobic dye molecules may be prone to aggregation and precipitation, reducing the yield of usable conjugate. The PEG spacer in TAMRA-PEG-NHS ester increases the overall hydrophilicity of the labeling reagent, which can improve the solubility of the resulting protein conjugate and potentially allow for a higher degree of labeling without causing aggregation.

Steric Hindrance and Protein Function

The PEG linker also acts as a flexible spacer arm, which can reduce steric hindrance between the dye and the protein's surface. This separation can be crucial for preserving the biological activity of the labeled protein, particularly for antibodies and enzymes where the active site or binding domains must remain accessible.

Fluorescence Properties

While the core spectral properties of TAMRA (excitation and emission maxima) are unlikely to change with the addition of a short PEG linker, the local environment of the dye can influence its quantum yield. By distancing the fluorophore from the protein surface, the PEG linker may reduce quenching effects that can occur when the dye is in close proximity to certain amino acid residues. This can lead to a brighter fluorescent signal from the labeled protein.

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with both TAMRA-NHS ester and TAMRA-PEG-NHS ester.

Protocol 1: Protein Labeling with TAMRA-NHS Ester

This protocol is a general procedure for labeling proteins with primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TAMRA-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the reactive dye stock solution at a molar ratio of dye-to-protein typically ranging from 10:1 to 20:1. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume.

Protocol 2: Protein Labeling with TAMRA-PEG-NHS Ester

The protocol for TAMRA-PEG-NHS ester is very similar to that of the standard TAMRA-NHS ester, with the primary difference being the properties of the reagent itself.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TAMRA-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved TAMRA-PEG-NHS ester to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the labeled protein using a gel filtration column as described in the protocol for TAMRA-NHS ester.

Determination of the Degree of Labeling (DOL)

The efficiency of the labeling reaction can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye. For TAMRA, this is approximately 0.3.

    • Protein Concentration (M) = [A₂₈₀ – (A_max × CF)] / ε_protein

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • where ε_dye is the molar extinction coefficient of the dye at its A_max (~90,000 M⁻¹cm⁻¹ for TAMRA).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the protein labeling workflow and the key differences between the two reagents.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Protein Protein in Amine-Free Buffer Reaction_Mix_NHS Reaction Mixture (Protein + TAMRA-NHS) Protein->Reaction_Mix_NHS Reaction_Mix_PEG_NHS Reaction Mixture (Protein + TAMRA-PEG-NHS) Protein->Reaction_Mix_PEG_NHS TAMRA_NHS TAMRA-NHS Ester in DMSO/DMF TAMRA_NHS->Reaction_Mix_NHS TAMRA_PEG_NHS TAMRA-PEG-NHS Ester in DMSO/DMF TAMRA_PEG_NHS->Reaction_Mix_PEG_NHS Purification_NHS Gel Filtration Chromatography Reaction_Mix_NHS->Purification_NHS Purification_PEG_NHS Gel Filtration Chromatography Reaction_Mix_PEG_NHS->Purification_PEG_NHS Labeled_Protein_NHS TAMRA-Labeled Protein Purification_NHS->Labeled_Protein_NHS Labeled_Protein_PEG_NHS TAMRA-PEG-Labeled Protein Purification_PEG_NHS->Labeled_Protein_PEG_NHS

Caption: General workflow for protein labeling with TAMRA-NHS and TAMRA-PEG-NHS esters.

G cluster_properties_nhs Properties of TAMRA-Labeled Protein cluster_properties_peg_nhs Properties of TAMRA-PEG-Labeled Protein TAMRA_NHS TAMRA-NHS Ester TAMRA NHS Ester Protein Protein (-NH2) TAMRA_NHS:f1->Protein Amide Bond Formation TAMRA_PEG_NHS TAMRA-PEG-NHS Ester TAMRA PEG Linker NHS Ester TAMRA_PEG_NHS:f2->Protein Amide Bond Formation Conjugate_NHS TAMRA-Protein Conjugate Conjugate_PEG_NHS TAMRA-PEG-Protein Conjugate Properties_NHS Higher potential for aggregation Potential for steric hindrance Well-established performance Properties_PEG_NHS Improved solubility Reduced steric hindrance Potentially higher quantum yield

Caption: Comparison of TAMRA-NHS and TAMRA-PEG-NHS labeling and resulting conjugate properties.

Conclusion

The choice between TAMRA-NHS ester and TAMRA-PEG-NHS ester depends on the specific requirements of the experiment. For routine applications where the hydrophobicity of the dye is not a concern and the biological activity of the protein is not compromised by labeling, the standard TAMRA-NHS ester is a reliable and cost-effective choice.

However, for applications involving proteins that are prone to aggregation, or where maintaining the native conformation and function is paramount, the TAMRA-PEG-NHS ester offers clear advantages. The PEG linker enhances solubility, reduces steric hindrance, and may lead to brighter conjugates, justifying its use in more sensitive or demanding experimental setups. Researchers should consider the nature of their protein and the goals of their study to make an informed decision on the most suitable labeling reagent.

References

Alexa Fluor 555: A Superior Alternative to TAMRA-PEG2-NH2 for Sensitive and Robust Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent labeling, the choice of fluorophore is paramount to the success of an experiment. For researchers engaged in cellular imaging, flow cytometry, and drug development, the decision often comes down to a balance of performance, reliability, and cost. This guide provides a comprehensive, data-driven comparison of Alexa Fluor 555 and Tetramethylrhodamine (TAMRA)-PEG2-NH2, two commonly used orange-red fluorescent dyes. Through an objective analysis of their photophysical properties and performance in key applications, this guide will demonstrate why Alexa Fluor 555 is often the superior choice for demanding fluorescence-based assays.

Key Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is fundamentally guided by its spectral properties, brightness, and stability. The following tables summarize the key quantitative data for Alexa Fluor 555 and TAMRA, providing a clear basis for comparison.

Table 1: Photophysical Properties

PropertyAlexa Fluor 555TAMRA-PEG2-NH2
Excitation Maximum (nm) ~555[1]~555[1]
Emission Maximum (nm) ~565[1]~580[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) >150,000[1]~90,000
Quantum Yield (Φ) ~0.1 (in aqueous buffer)0.3 - 0.5
Calculated Brightness (ε x Φ) >15,00027,000 - 45,000

Table 2: Performance Characteristics

PropertyAlexa Fluor 555This compound
Photostability HighGood to Robust
pH Sensitivity Highly insensitive over a broad pH rangeFluorescence may decrease at pH > 8.0
Solubility High (sulfonated)Moderate (can be hydrophobic)

In-Depth Performance Analysis

Brightness: More Than Just Quantum Yield

While TAMRA can exhibit a higher quantum yield in certain environments, the overall brightness of a fluorophore in a biological application is a product of both its quantum yield and its molar extinction coefficient. Alexa Fluor 555 possesses a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently. This often translates to brighter conjugates in practice, especially at higher degrees of labeling where TAMRA is more susceptible to self-quenching.

Photostability: A Critical Advantage for Imaging

For applications requiring prolonged or intense light exposure, such as confocal microscopy and single-molecule imaging, photostability is a critical factor. Alexa Fluor 555 is renowned for its exceptional photostability, demonstrating significantly less photobleaching compared to TAMRA and other traditional dyes like Cy3. This allows for longer imaging times and the acquisition of higher quality data with a better signal-to-noise ratio.

pH Sensitivity: Reliability in Live-Cell Imaging

The fluorescence of Alexa Fluor 555 is stable over a wide pH range, a crucial advantage for live-cell imaging where intracellular pH can fluctuate. In contrast, there are conflicting reports regarding the pH sensitivity of TAMRA, with some studies indicating a decrease in fluorescence intensity in alkaline conditions (pH > 8.0). This potential for pH-dependent fluorescence can introduce variability and artifacts in quantitative imaging experiments.

Experimental Protocols

To provide a practical framework for comparing these dyes, detailed methodologies for key experiments are outlined below.

Bioconjugation to Primary Amines (NHS Ester Chemistry)

Both Alexa Fluor 555 and TAMRA are commonly supplied as N-hydroxysuccinimidyl (NHS) esters for covalent labeling of primary amines on proteins and other biomolecules.

Materials:

  • Alexa Fluor 555, NHS ester or this compound, NHS ester

  • Protein or other biomolecule to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

  • Prepare Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing molecules.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution at a molar ratio of dye-to-protein typically ranging from 10:1 to 20:1.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for the dye). Calculate the DOL using the Beer-Lambert law.

Comparative Photostability Assessment using Confocal Microscopy

This protocol outlines a method to directly compare the photostability of Alexa Fluor 555 and TAMRA conjugates.

Materials:

  • Confocal laser scanning microscope with a ~555 nm laser line

  • Labeled protein conjugates of Alexa Fluor 555 and TAMRA at a similar DOL

  • Microscope slides and coverslips

  • Mounting medium

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Sample Preparation: Prepare slides with the fluorescently labeled protein conjugates immobilized on the surface.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to stabilize.

    • Use the same objective and laser power for both samples.

    • Set the detector gain to achieve a good signal-to-noise ratio without saturation.

  • Image Acquisition:

    • Define a region of interest (ROI).

    • Acquire a time-lapse series of images of the ROI under continuous laser illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity (t=0).

    • Plot the normalized intensity as a function of time to generate photobleaching curves. The rate of fluorescence decay is indicative of the photostability.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_sol Prepare Protein Solution (Amine-free buffer, pH 8.3) mix Mix Protein and Dye (10-20x molar excess of dye) p_sol->mix d_sol Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) d_sol->mix incubate Incubate 1 hr at RT (Protected from light) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify dol Determine Degree of Labeling (Spectrophotometry) purify->dol

Experimental workflow for protein labeling.

FRET_protease_assay cluster_before Before Cleavage cluster_after After Cleavage donor_before Donor acceptor_before Acceptor donor_before->acceptor_before FRET peptide Protease Cleavage Site donor_before->peptide no_emission_before Donor Emission Quenched donor_before->no_emission_before fret_emission Acceptor Emission (FRET) acceptor_before->fret_emission peptide->acceptor_before excitation_before Excitation (Donor Wavelength) excitation_before->donor_before donor_after Donor emission_after Donor Emission donor_after->emission_after acceptor_after Acceptor no_fret_emission No Acceptor Emission acceptor_after->no_fret_emission excitation_after Excitation (Donor Wavelength) excitation_after->donor_after protease Protease protease->peptide Cleavage

Principle of a FRET-based protease assay.

Conclusion: Making an Informed Decision

Both Alexa Fluor 555 and this compound are effective fluorescent dyes for a variety of biological applications. However, for researchers seeking the highest sensitivity, reproducibility, and performance, particularly in demanding applications such as super-resolution microscopy or quantitative live-cell imaging, Alexa Fluor 555 emerges as the superior choice. Its exceptional brightness, photostability, and pH insensitivity provide a more robust and reliable tool for generating high-quality, reproducible data.

Choose this compound when:

  • Cost is a primary limiting factor.

  • The application is not highly sensitive to potential pH fluctuations.

  • Moderate photostability is sufficient for the experimental design.

Choose Alexa Fluor 555 when:

  • High brightness and photostability are paramount for the application.

  • The experimental conditions involve a wide or fluctuating pH range.

  • Reproducibility and consistent performance are critical for quantitative analysis.

References

A Researcher's Guide to Spectral Overlap: TAMRA vs. Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorophore is critical for the success of fluorescence-based assays. This guide provides an objective comparison of TAMRA (Tetramethylrhodamine) with common alternative fluorophores, focusing on spectral overlap and performance characteristics supported by key photophysical data.

TAMRA is a popular orange-red fluorescent dye widely used for labeling oligonucleotides and proteins.[1][2] Its robust performance, particularly its high photostability compared to dyes like FAM, makes it a reliable choice for applications requiring long-term imaging.[1] It is frequently used in techniques such as real-time PCR, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET) assays.[1]

Understanding Spectral Overlap and FRET

The effectiveness of many fluorescence applications, especially FRET, hinges on the principle of spectral overlap.[3] FRET is a non-radiative energy transfer mechanism between two fluorophores: a "donor" and an "acceptor". For FRET to occur, the emission spectrum of the donor molecule must overlap with the excitation spectrum of the acceptor molecule. The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a powerful "spectroscopic ruler" for studying molecular interactions.

FRET_Principle D_excited Excited State (S1) D_ground Ground State (S0) D_excited->D_ground Fluorescence (No FRET) A_excited Excited State (S1) D_excited->A_excited 2. Energy Transfer (Non-Radiative) Donor_Emission Donor Emission A_ground Ground State (S0) A_excited->A_ground 3. Fluorescence Acceptor_Emission Acceptor (FRET) Emission Excitation Excitation Light Excitation->D_excited 1. Absorption

Figure 1. The Principle of FRET

Quantitative Comparison of TAMRA and Alternatives

TAMRA is often used as an acceptor fluorophore, frequently paired with a donor like FAM (fluorescein). The significant spectral overlap between FAM's emission and TAMRA's absorption facilitates efficient energy transfer. However, several other fluorophores with similar spectral characteristics, such as Cy3 and Alexa Fluor 555, are viable alternatives. The choice between them often depends on the specific experimental requirements, including brightness, photostability, and cost.

The following table summarizes the key photophysical properties of TAMRA and its common spectral neighbors.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
TAMRA 546 - 556578 - 580~91,000 - 95,000~0.1
Cy3 550 - 552564 - 570~150,0000.04 - 0.24 (environment dependent)
Alexa Fluor 546 ~556~573>80,000N/A
Alexa Fluor 555 ~555~565>130,000N/A

Key Takeaways from the Data:

  • Brightness: Brightness is a product of both the extinction coefficient and the quantum yield. Cy3 and Alexa Fluor 555 have significantly higher extinction coefficients than TAMRA, suggesting they can absorb light more efficiently and are potentially brighter. However, the quantum yield of Cy3 is highly sensitive to its environment. Alexa Fluor dyes are generally engineered for superior brightness and photostability.

  • Spectral Profile: Compared to Cy3, TAMRA offers a narrower emission spectrum, which is advantageous in multiplexed assays as it reduces spectral bleed-through into other detection channels. The spectra of Alexa Fluor 555 are an almost exact match to those of Cy3.

  • Photostability: TAMRA, a rhodamine derivative, is generally considered to have very high photostability, making it well-suited for experiments that require prolonged or intense illumination. While robust, Cy3 can be more susceptible to photobleaching.

  • pH Sensitivity: TAMRA's fluorescence can be pH-sensitive, whereas Alexa Fluor dyes are designed for pH insensitivity across a wide range.

Experimental Protocols

Accurate comparison of fluorophores requires robust experimental design. Below are generalized protocols for key experiments.

Protocol 1: Determination of FRET Efficiency by Sensitized Emission

This method measures the increase in acceptor fluorescence due to energy transfer from the donor.

Objective: To quantify the FRET efficiency between a donor (e.g., FAM) and an acceptor (e.g., TAMRA, Cy3, or Alexa Fluor 555) conjugated to interacting biomolecules.

Methodology:

  • Sample Preparation: Prepare three samples:

    • Donor-only labeled molecule.

    • Acceptor-only labeled molecule.

    • FRET sample with both Donor and Acceptor labeled molecules.

  • Spectroscopic Measurement: Using a fluorometer, measure the fluorescence emission spectra for all three samples.

    • Excite the donor at its maximum excitation wavelength.

    • Record the emission spectrum across the range covering both donor and acceptor emission peaks.

  • Correction for Crosstalk:

    • Donor Bleed-through: Measure the emission of the donor-only sample in the acceptor detection channel.

    • Direct Acceptor Excitation: Measure the emission of the acceptor-only sample when excited at the donor's excitation wavelength.

  • Data Analysis: Calculate the corrected FRET efficiency. Several methods exist, with sensitized emission FRET (seFRET) being a common and robust approach for live-cell imaging. The FRET efficiency (E) can be calculated from changes in donor or acceptor fluorescence intensities.

FRET_Workflow A Sample Preparation (Donor-only, Acceptor-only, FRET) B Acquire Spectra (Excite at Donor λex) A->B C Measure Crosstalk 1. Donor Bleed-through 2. Direct Acceptor Excitation B->C D Data Correction (Subtract crosstalk from FRET sample) C->D E Calculate FRET Efficiency (E) D->E

Figure 2. General Workflow for FRET Measurement

Protocol 2: Acceptor Photobleaching FRET

This is a reliable method to confirm FRET, where the destruction of the acceptor by photobleaching leads to an increase in donor fluorescence if FRET was occurring.

Objective: To measure FRET efficiency by observing the de-quenching of the donor fluorescence after photobleaching the acceptor.

Methodology:

  • Image Acquisition (Pre-Bleach): Using a confocal microscope, acquire an initial image of the donor and acceptor fluorescence in a region of interest (ROI) containing the FRET sample.

  • Acceptor Photobleaching: Use a high-intensity laser focused on the ROI to selectively photobleach the acceptor fluorophore until its emission is significantly reduced.

  • Image Acquisition (Post-Bleach): Acquire a post-bleach image of the donor fluorescence using the same settings as the pre-bleach image.

  • Data Analysis:

    • Subtract background from both pre- and post-bleach images.

    • Calculate FRET Efficiency (E) using the formula:

      • E = 1 - (I_pre / I_post)

    • Where I_pre and I_post are the fluorescence intensities of the donor in the ROI before and after photobleaching the acceptor, respectively.

Spectral_Overlap Donor_Ex Donor Excitation Donor_Em Donor Emission Donor_Ex->Donor_Em Stokes Shift Overlap Spectral Overlap Donor_Em->Overlap Acceptor_Ex Acceptor Excitation Acceptor_Em Acceptor Emission Acceptor_Ex->Acceptor_Em Stokes Shift Acceptor_Ex->Overlap Overlap->Acceptor_Ex Energy Transfer

Figure 3. Spectral Overlap for a FRET Pair

Conclusion

Both TAMRA and its alternatives like Cy3 and Alexa Fluor 555 are excellent acceptor fluorophores for studying molecular interactions. The optimal choice depends on the specific demands of the experiment.

  • Choose TAMRA for: Applications requiring high photostability and a narrow emission spectrum to minimize crosstalk in multiplexing experiments.

  • Choose Cy3 for: Assays where maximum brightness is the primary concern, though careful consideration of the local environment's effect on its quantum yield is necessary.

  • Choose Alexa Fluor 555 for: A superior, albeit more expensive, alternative that combines the spectral advantages of Cy3 with enhanced brightness, photostability, and pH insensitivity.

By carefully considering the quantitative data and applying rigorous experimental protocols, researchers can confidently select the best fluorophore to achieve sensitive and reproducible results.

References

Navigating the Maze of Peptide Labeling: A Mass Spectrometry-Focused Comparison of Tamra-peg2-NH2 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the precise world of peptide quantification and analysis, the choice of a fluorescent label is a critical decision. This guide provides an in-depth, objective comparison of Tamra-peg2-NH2 with other popular alternatives, focusing on their performance in mass spectrometry-based validation. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique for a multitude of applications, from in-gel visualization to sophisticated quantitative proteomics. Tamra (Tetramethylrhodamine), a well-established fluorophore, linked to a polyethylene glycol (PEG) chain and an amine-reactive group (this compound), offers a valuable tool for such endeavors. However, its performance, particularly in the context of mass spectrometry, necessitates a careful evaluation against other available reagents. This guide will dissect the key performance indicators of this compound and compare them with two widely used alternatives: Cyanine3 (Cy3) and Alexa Fluor 555, both available with similar PEG-amine functionalities for covalent attachment to peptides.

At a Glance: Key Performance Indicators for Mass Spectrometry

The ideal fluorescent label for mass spectrometry should not only provide a strong and stable signal for optical detection but also exhibit predictable and minimal interference during mass analysis. Key considerations include labeling efficiency, hydrophobicity, ionization efficiency, and fragmentation behavior. The following tables summarize the quantitative and qualitative comparisons of this compound, Cy3-peg-NH2, and Alexa Fluor 555-peg-NH2.

Table 1: Quantitative Comparison of Fluorescent Dye Properties

PropertyTamraCy3Alexa Fluor 555
Excitation Maximum (nm) ~555~550~555
Emission Maximum (nm) ~580~570~565
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~150,000~150,000
Quantum Yield 0.1 - 0.4~0.2~0.1
Photostability HighModerateHigh
pH Sensitivity Sensitive to high pHLess sensitiveLargely insensitive

Table 2: Qualitative Comparison of Performance in Mass Spectrometry

FeatureThis compoundCy3-peg-NH2Alexa Fluor 555-peg-NH2
Relative Hydrophobicity HighModerateLow
Potential for Signal Suppression in MS HigherModerateLower
Fragmentation Complexity in MS/MS Can be complex, with dye fragmentationGenerally predictable peptide backbone fragmentationPredictable peptide backbone fragmentation
Tendency for Non-specific Binding HigherModerateLower
Propensity for Aggregation ModerateHigher (can form aggregates)Low

Delving Deeper: A Head-to-Head Comparison

Labeling Efficiency and Purity Assessment

The first step in any labeling experiment is to ensure efficient and specific conjugation of the dye to the peptide. The amine-reactive nature of this compound and its alternatives allows for straightforward coupling to the N-terminus or lysine residues of a peptide. The efficiency of this reaction can be readily assessed by mass spectrometry, which will show a characteristic mass shift corresponding to the addition of the dye-PEG linker.

A crucial aspect of validation is the assessment of labeling purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for separating the labeled peptide from unreacted dye and unlabeled peptide. A successful labeling reaction will yield a major peak corresponding to the labeled peptide, which can be collected for subsequent mass spectrometry analysis.

Impact on Mass Spectrometry Analysis

The physicochemical properties of the fluorescent label can significantly influence the outcome of mass spectrometric analysis.

  • Hydrophobicity and Ionization Efficiency: TAMRA is known to be a relatively hydrophobic molecule.[1] This hydrophobicity, although somewhat mitigated by the PEG linker, can lead to decreased ionization efficiency in electrospray ionization (ESI) mass spectrometry, potentially resulting in lower signal intensity for the labeled peptide compared to its unlabeled counterpart or peptides labeled with more hydrophilic dyes like Alexa Fluor 555.[1] Cyanine dyes such as Cy3 can also exhibit hydrophobic characteristics and have a tendency to form aggregates, which can diminish the fluorescence of the conjugates and potentially affect ionization.[2]

  • Fragmentation Behavior in MS/MS: For confident peptide identification and sequencing, the fragmentation pattern in tandem mass spectrometry (MS/MS) should ideally be dominated by cleavages along the peptide backbone (b- and y-ions). However, the fluorescent tag itself can undergo fragmentation, leading to a more complex MS/MS spectrum.[1] The rhodamine core of TAMRA can fragment, which may complicate spectral interpretation.[1] While detailed comparative studies on the fragmentation of these specific PEGylated dyes are limited, the general principle is that a more stable dye structure with respect to collision-induced dissociation (CID) is preferable.

Experimental Protocols

To facilitate a robust comparison and validation of this compound and its alternatives, we provide the following detailed experimental protocols.

Protocol 1: Peptide Labeling with Amine-Reactive Dyes

Materials:

  • Peptide with a free primary amine (N-terminus or lysine residue)

  • This compound, Cy3-peg-NH2, or Alexa Fluor 555-peg-NH2

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 molar excess of the dissolved dye to the peptide solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Desalt the labeled peptide using a C18 SPE cartridge to remove unreacted dye and salts.

Protocol 2: Validation of Labeling by RP-HPLC

Materials:

  • Labeled peptide solution from Protocol 1

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV-Vis detector

Procedure:

  • Injection: Inject the purified labeled peptide onto the C18 column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the labeled peptide.

  • Detection: Monitor the elution profile at the absorbance maximum of the peptide bond (~220 nm) and the absorbance maximum of the specific fluorescent dye.

  • Analysis: A successful labeling reaction will show a single major peak that absorbs at both wavelengths.

Protocol 3: Mass Spectrometry Analysis of Labeled Peptides

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • LC Separation: Inject the purified labeled peptide onto a C18 column and separate using a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • MS1 Analysis: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact labeled peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the dye-PEG-amine linker.

  • MS/MS Analysis (Data-Dependent Acquisition): Select the precursor ion of the labeled peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the MS/MS spectra to identify the peptide sequence. The presence of a complete series of b- and y-ions indicates good fragmentation of the peptide backbone. Note any significant fragment ions originating from the dye itself.

Visualizing the Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_labeling Peptide Labeling cluster_validation Validation cluster_analysis Data Analysis Peptide Peptide Solution Reaction Labeling Reaction Peptide->Reaction Dye Dye-PEG-NH2 Solution Dye->Reaction Quench Quenching Reaction->Quench Purify Purification (SPE) Quench->Purify HPLC RP-HPLC Analysis Purify->HPLC MS LC-MS/MS Analysis HPLC->MS Purity Purity Assessment HPLC->Purity Mass Mass Confirmation MS->Mass Fragmentation Fragmentation Analysis MS->Fragmentation

Caption: Experimental workflow for labeling and validation.

Fragmentation_Comparison cluster_ideal Ideal Fragmentation cluster_tamra Potential TAMRA Fragmentation Ideal Peptide Labeled Peptide Ion b-ions b-ions Ideal Peptide->b-ions y-ions y-ions Ideal Peptide->y-ions TAMRA Peptide TAMRA-Labeled Peptide Ion b-ions_T b-ions TAMRA Peptide->b-ions_T y-ions_T y-ions TAMRA Peptide->y-ions_T Dye Fragments Dye Fragments TAMRA Peptide->Dye Fragments

Caption: Ideal vs. potential TAMRA fragmentation in MS/MS.

Conclusion: Making the Right Choice for Your Application

The validation of this compound labeling by mass spectrometry is a critical step to ensure data quality and reproducibility. While TAMRA offers high photostability, its inherent hydrophobicity can present challenges in mass spectrometry, potentially leading to signal suppression and more complex fragmentation patterns.

For applications where mass spectrometry is the primary readout, alternatives like Alexa Fluor 555-peg-NH2 may offer superior performance due to their lower hydrophobicity and predictable fragmentation. Cy3-peg-NH2 presents a middle ground, though its tendency to aggregate should be considered.

Ultimately, the optimal choice of fluorescent label depends on the specific requirements of the experiment. For studies that rely heavily on fluorescence imaging with intermittent mass spectrometry validation, the high photostability of TAMRA may be advantageous. However, for quantitative proteomics studies where accurate and sensitive mass spectrometric detection is paramount, a more hydrophilic and MS-compatible dye is recommended. By carefully considering the trade-offs between fluorescence properties and mass spectrometry performance, researchers can select the most appropriate tool to confidently navigate the intricate landscape of peptide analysis.

References

A Head-to-Head Comparison of PEG Linker Lengths for TAMRA Dyes in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent labeling reagents is a critical step in ensuring the success of a wide range of applications, from immunoassays and fluorescence microscopy to drug delivery and diagnostics. Tetramethylrhodamine (TAMRA) is a widely utilized fluorophore valued for its brightness and photostability. The incorporation of polyethylene glycol (PEG) linkers to TAMRA dyes has become a common strategy to enhance their utility. These hydrophilic spacers can significantly influence the performance of the dye by improving solubility, reducing aggregation, and minimizing steric hindrance. This guide provides an objective, data-driven comparison of TAMRA dyes with different PEG linker lengths to aid researchers in selecting the optimal reagent for their specific needs.

Impact of PEG Linker Length on Physicochemical Properties

The length of the PEG linker plays a crucial role in modulating the overall properties of the TAMRA dye conjugate. While direct side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, the following sections summarize the expected effects based on established principles of bioconjugation and dye chemistry, supplemented with available data from various sources.

Spectroscopic Properties

The core spectroscopic characteristics of the TAMRA fluorophore, such as its excitation and emission maxima, are generally not significantly altered by the length of the attached PEG linker. However, the local environment created by the linker and the biomolecule it is attached to can have subtle effects on the dye's quantum yield and fluorescence lifetime.

FeatureTAMRA-PEG3-AzideTAMRA-PEG4-DBCOGeneral TAMRA Conjugate
Excitation Maximum (λex) ~546 nm[1]~553 nm[2]~555 nm[3]
Emission Maximum (λem) ~579 nm[1]~575 nm[2]~580 nm
Molar Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹~65,000 - 90,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly statedNot explicitly stated0.1 - 0.5 (highly dependent on conjugation partner and local environment)
Fluorescence Lifetime (τ) Not explicitly statedNot explicitly stated1.9 - 2.7 ns (for a DNA conjugate)

Note: The data in this table is compiled from different sources and for TAMRA dyes with different reactive groups. Direct comparison should be made with caution as experimental conditions may vary.

Solubility

A key advantage of incorporating PEG linkers is the enhancement of aqueous solubility of the often hydrophobic TAMRA dye. This is particularly crucial when working with peptides and proteins that may be prone to precipitation upon conjugation with a hydrophobic label.

PEG Linker LengthExpected Relative Solubility in Aqueous BuffersRationale
Short (e.g., PEG3, PEG4) GoodProvides a significant increase in hydrophilicity compared to TAMRA alone, mitigating aggregation in many cases.
Medium (e.g., PEG8, PEG12) BetterOffers a greater number of hydrophilic ethylene glycol units, further improving solubility and reducing the likelihood of precipitation, especially with hydrophobic biomolecules.
Long (e.g., PEG24 and longer) BestMaximizes aqueous solubility, which is beneficial for high-density labeling or for conjugates intended for in vivo applications where aggregation can lead to rapid clearance.
Fluorescence Quenching and Steric Hindrance

The length of the PEG spacer can influence the degree of fluorescence quenching and steric hindrance.

PEG Linker LengthExpected Impact on Fluorescence QuenchingExpected Impact on Steric Hindrance
Short (e.g., PEG3, PEG4) Higher potential for quenchingHigher potential for steric hindrance
Medium (e.g., PEG8, PEG12) Reduced quenchingReduced steric hindrance
Long (e.g., PEG24 and longer) Minimized quenchingMinimized steric hindrance

Longer PEG linkers create more distance between the dye and the biomolecule, as well as between adjacent dye molecules in cases of multiple labeling. This separation can reduce self-quenching (homo-FRET) and minimize interference of the dye with the biological activity of the labeled molecule.

Bioconjugation Efficiency

The efficiency of the conjugation reaction can also be affected by the PEG linker, particularly in "click chemistry" reactions.

PEG Linker LengthExpected Impact on Bioconjugation EfficiencyRationale
Short (e.g., PEG3, PEG4) Generally highThe reactive group is readily accessible for small molecule conjugation.
Medium to Long (e.g., PEG8 and longer) May be slightly reduced for some reactionsFor reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), the increased flexibility and size of longer linkers might slightly decrease the reaction rate compared to shorter, more rigid linkers. However, for labeling large biomolecules, longer linkers can overcome steric hindrance and improve accessibility to the reaction site.

Experimental Protocols

To facilitate a direct comparison of TAMRA dyes with different PEG linker lengths, the following detailed protocols are provided.

Protocol 1: Protein Labeling with TAMRA-PEGn-NHS Ester

This protocol describes the labeling of a protein with amine-reactive TAMRA-PEGn-NHS esters of varying PEG lengths (e.g., n=4, 8, 12).

Materials:

  • Protein of interest (in an amine-free buffer such as PBS, pH 7.2-7.5)

  • TAMRA-PEG4-NHS ester, TAMRA-PEG8-NHS ester, TAMRA-PEG12-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solutions: Immediately before use, dissolve each TAMRA-PEGn-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the TAMRA-PEGn-NHS ester stock solution to the protein solution at a molar excess of 5 to 20-fold. The optimal ratio should be determined empirically. Perform a separate reaction for each PEG linker length.

  • Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Separate the labeled protein from unreacted dye using an SEC column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration for each conjugate by measuring the absorbance at 280 nm and ~555 nm.

Protocol 2: Measurement of Fluorescence Quantum Yield

This protocol outlines a relative method for determining the fluorescence quantum yield of the TAMRA-PEGn-protein conjugates using a known standard.

Materials:

  • TAMRA-PEGn-protein conjugates from Protocol 1

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

Procedure:

  • Prepare a series of dilutions for both the standard and the TAMRA-PEGn-protein conjugates in PBS.

  • Measure the absorbance of each dilution at the excitation wavelength (e.g., 530 nm) using the UV-Vis spectrophotometer. Prepare solutions with absorbances ranging from 0.01 to 0.1.

  • Record the fluorescence emission spectra of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for the standard and each of the TAMRA-PEGn conjugates.

  • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 3: Assessment of Aqueous Solubility

This protocol provides a method to compare the relative solubility of different TAMRA-PEGn conjugates.

Materials:

  • Lyophilized TAMRA-PEGn-protein conjugates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare saturated solutions: Add an excess amount of each lyophilized conjugate to a fixed volume of PBS in separate microcentrifuge tubes.

  • Equilibrate: Gently agitate the tubes at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge: Pellet the undissolved solid by centrifuging the tubes at high speed (e.g., 14,000 x g) for 15 minutes.

  • Measure Absorbance: Carefully collect the supernatant and measure its absorbance at the λmax of TAMRA (~555 nm).

  • Compare Solubility: A higher absorbance value indicates greater solubility of the conjugate.

Visualizing Experimental Workflows

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Conjugation Conjugation Reaction (pH 8.3, RT, 1 hr) Protein_Solution->Conjugation Dye_Stock TAMRA-PEGn-NHS in DMSO Dye_Stock->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Analysis Characterization (DOL, Concentration) Purification->Analysis

FRET_Assay cluster_components Components cluster_assay Assay Principle Donor Donor Fluorophore (e.g., FAM) Substrate Protease Substrate Donor->Substrate Acceptor Acceptor (TAMRA-PEGn) Acceptor->Substrate Intact Intact Substrate (FRET On, Donor Quenched) Substrate->Intact Cleaved Cleaved Substrate (FRET Off, Donor Emits) Intact->Cleaved Protease Cleavage Protease Protease Protease->Cleaved

Conclusion

The choice of PEG linker length for TAMRA dyes is a critical parameter that can significantly impact the outcome of an experiment. While longer PEG linkers generally offer improved aqueous solubility and can reduce issues related to aggregation and steric hindrance, the optimal length is often application-dependent. For applications requiring high sensitivity, a linker that minimizes fluorescence quenching is desirable. For in vivo studies, longer linkers that improve pharmacokinetic properties may be advantageous. Researchers should carefully consider the specific requirements of their assay and, if necessary, perform a side-by-side comparison using the protocols outlined in this guide to select the most appropriate TAMRA-PEGn conjugate for their research.

References

A Comparative Guide to the Brightness and Photostability of TAMRA-PEG2-NH2 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a fluorescent label is a critical decision that directly influences the quality and reliability of experimental data. Among the myriad of options, tetramethylrhodamine (TAMRA) derivatives, such as TAMRA-PEG2-NH2, are frequently employed. This guide provides a comprehensive evaluation of the brightness and photostability of this compound, with a direct comparison to two popular alternatives: Alexa Fluor 555 and Cy3. The information presented herein is supported by experimental data to facilitate an informed selection of the most suitable fluorophore for your research needs.

Quantitative Comparison of Fluorophore Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (how well it absorbs light) and its fluorescence quantum yield (how efficiently it emits light). Photostability, on the other hand, refers to a fluorophore's resistance to photochemical degradation upon exposure to light. The following table summarizes the key photophysical properties of TAMRA, Alexa Fluor 555, and Cy3.

FeatureTAMRAAlexa Fluor 555Cy3
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~90,000 - 95,000~150,000~150,000
Fluorescence Quantum Yield (Φ) ~0.1~0.1Not consistently reported, but generally lower than Alexa Fluor 555
Brightness (ε x Φ) ~9,000 - 9,500~15,000Variable
Photobleaching Quantum Yield (Φb) 3.3 x 10⁻⁷[1]Not consistently reported, but known for high photostability[1]Not consistently reported, but known to be less photostable than Alexa Fluor 555[1][2]
Relative Photostability GoodExcellent[2]Moderate

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are generally accepted values from various sources and should be considered as a guide. The presence of the PEG2-NH2 linker on the TAMRA molecule is not expected to significantly alter its core photophysical properties, but experimental verification is always recommended.

Experimental Protocols

To ensure accurate and reproducible evaluation of fluorescent dyes, standardized experimental protocols are crucial. Below are detailed methodologies for determining two key performance indicators: fluorescence quantum yield and photostability.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample of interest to a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield (Φ) of this compound.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the fluorescent standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the this compound sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)²

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the line from the plot of integrated fluorescence intensity versus absorbance

    • n is the refractive index of the solvent

Determination of Photostability (Photobleaching Half-life)

Photostability is often quantified by measuring the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Objective: To determine the photobleaching half-life of this compound.

Materials:

  • Epifluorescence or confocal microscope equipped with a suitable laser line for excitation (e.g., 543 nm or 561 nm)

  • A sensitive camera or detector

  • Microscope slides and coverslips

  • A sample of this compound conjugated to a biomolecule (e.g., an antibody) and immobilized on a slide.

Procedure:

  • Prepare the sample by immobilizing the this compound conjugate on a microscope slide.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) for photobleaching.

  • Acquire an initial image (t=0) using a low laser power to minimize photobleaching during this initial measurement.

  • Continuously illuminate the ROI with a higher, constant laser power.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time at which the normalized fluorescence intensity reaches 0.5.

Visualization of a Typical Experimental Workflow

Fluorescent dyes like this compound are instrumental in various biological assays. One such application is Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. A typical FRET workflow is depicted below.

FRET_Workflow cluster_preparation Sample Preparation cluster_excitation Excitation & Emission cluster_detection Data Acquisition & Analysis Donor Labeling with Donor Fluorophore Complex Formation of Donor-Acceptor Complex Donor->Complex Acceptor Labeling with Acceptor Fluorophore Acceptor->Complex Excitation Excite Donor Fluorophore Complex->Excitation DonorEmission Donor Emission (No FRET) Excitation->DonorEmission If >10nm apart FRET FRET Occurs (Energy Transfer) Excitation->FRET If <10nm apart Detection Measure Donor and Acceptor Emission Intensities DonorEmission->Detection AcceptorEmission Acceptor Emission (FRET Signal) FRET->AcceptorEmission AcceptorEmission->Detection Analysis Calculate FRET Efficiency Detection->Analysis

Caption: Workflow for a Förster Resonance Energy Transfer (FRET) experiment.

References

A Comparative Guide to TAMRA-PEG2-NH2 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is critical to generating high-quality, reproducible data. This guide provides an objective comparison of TAMRA-PEG2-NH2 with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific microscopy needs.

Performance Comparison of this compound and Alternatives

TAMRA (Tetramethylrhodamine) is a well-established rhodamine dye that offers a bright, orange-red fluorescence. The this compound variant incorporates a short polyethylene glycol (PEG) linker, which can enhance solubility and reduce aggregation, and a primary amine group for covalent conjugation to biomolecules.[1] This guide compares the performance of this compound with other popular fluorophores in a similar spectral range: Alexa Fluor 555, Cy3, and ATTO 550.

Quantitative Data Summary

The following tables summarize the key photophysical properties of TAMRA and its alternatives. It is important to note that the performance of a fluorophore can be influenced by its conjugation state and the local microenvironment. The data for TAMRA is representative of the core fluorophore, as specific data for the PEG2-NH2 derivative is limited.

Table 1: Spectral Properties and Brightness

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
TAMRA ~555~580~90,000[2]~0.1 - 0.5[2][3]9,000 - 45,000
Alexa Fluor 555 ~555~565>150,000[2]~0.1>15,000
Cy3 ~550~570150,000~0.15 (free), up to 0.4 (conjugated)22,500 - 60,000
ATTO 550 553574125,0000.80100,000

Table 2: Photostability and Other Properties

FluorophorePhotostabilitypH SensitivityKey Advantages
TAMRA Good to RobustFluorescence may decrease at pH > 8.0Cost-effective, well-established dye.
Alexa Fluor 555 HighHighly insensitive over a broad pH rangeExceptional brightness and photostability.
Cy3 ModerateRelatively pH insensitiveBright, especially when conjugated.
ATTO 550 HighGenerally pH insensitiveHigh brightness and good photostability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for antibody conjugation and a general workflow for indirect immunofluorescence, a common application for these dyes.

Protocol 1: Antibody Conjugation with Amine-Reactive Dyes

This protocol describes the covalent labeling of a primary or secondary antibody with an amine-reactive fluorophore such as this compound.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Amine-reactive fluorophore (e.g., this compound)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Prepare Dye Stock Solution: Dissolve the amine-reactive fluorophore in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Prepare Antibody Solution: Dissolve the antibody in the reaction buffer.

  • Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for visualizing a target protein in cultured cells using a primary antibody and a fluorophore-conjugated secondary antibody.

Materials:

  • Cultured adherent cells on coverslips

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary antibody specific to the target protein

  • Fluorophore-conjugated secondary antibody (e.g., TAMRA-conjugated anti-rabbit IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation: Culture cells to the desired confluency on coverslips. Wash with PBS and fix with Fixation Buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific binding by incubating with Blocking Buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes if desired. Mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the fluorophores used.

Visualizations

Indirect Immunofluorescence Workflow

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (TAMRA-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting (Antifade Medium) counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for indirect immunofluorescence staining.

EGFR Signaling Pathway Visualization

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Immunofluorescence Detection EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates Transcription Gene Transcription (Proliferation, Survival) ERK_n->Transcription PrimaryAb Primary Antibody (anti-phospho-ERK) ERK_n->PrimaryAb SecondaryAb Secondary Antibody (TAMRA-conjugated) PrimaryAb->SecondaryAb

Caption: Visualization of the EGFR-MAPK signaling pathway and its detection via immunofluorescence.

References

A Comparative Guide to the Cross-Reactivity Assessment of TAMRA-PEG2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity and potential for off-target effects of bioconjugates are of paramount importance. This guide provides an objective comparison of TAMRA-PEG2-NH2 conjugates, focusing on the critical aspect of cross-reactivity. We delve into the potential immunogenicity of its components, explore alternative fluorophores and linkers, and provide detailed experimental protocols to assess the cross-reactivity of these molecules.

Understanding the Potential for Cross-Reactivity

This compound is a popular reagent for labeling biomolecules, combining the fluorescent properties of Tetramethylrhodamine (TAMRA) with a short polyethylene glycol (PEG) linker. While TAMRA itself is reported to have low biological cross-reactivity, the PEG linker can be a source of immunogenicity.[1][2] A significant portion of the human population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated compounds and potential hypersensitivity reactions.[3] This underscores the necessity of assessing the cross-reactivity of any this compound conjugate.

Cross-reactivity occurs when an antibody or other receptor, intended to bind to a specific molecule, also binds to other, structurally similar molecules. In the context of this compound conjugates, this could lead to false positives in immunoassays, off-target binding in cellular imaging, or unforeseen immune responses in therapeutic applications.

Comparison with Alternative Fluorophores and Linkers

To mitigate the potential for cross-reactivity and to enhance performance, a variety of alternative fluorophores and linkers are available. The choice of these alternatives can significantly impact the specificity and immunogenicity of the final conjugate.

FeatureThis compoundAlternative Fluorophores (e.g., Alexa Fluor, Cy Dyes)Alternative Linkers (e.g., Polysarcosine, Polypeptides)
Fluorophore Tetramethylrhodamine (TAMRA)Alexa Fluor series, Cyanine (Cy) dyes-
Linker Polyethylene Glycol (PEG)-Polysarcosine (pSar), Poly(2-oxazolines) (POx), Polypeptides
Potential for Immunogenicity Moderate to high, primarily due to the PEG linker.[3]Generally low for the dye itself, but the overall conjugate's immunogenicity depends on the linker and the biomolecule.Designed to have reduced immunogenicity compared to PEG.[4]
Advantages - Well-established dye- Amine-reactive for straightforward conjugation- Higher photostability and brightness- Wider range of excitation/emission spectra- Improved biocompatibility- Biodegradability- Reduced potential for accelerated blood clearance
Disadvantages - Potential for anti-PEG antibody recognition- Moderate brightness and photostability compared to newer dyes- Can be more expensive- Properties can be influenced by the conjugation site- Newer technologies with less long-term data- Synthesis and conjugation can be more complex

Experimental Protocols for Cross-Reactivity Assessment

A thorough assessment of cross-reactivity is crucial for the validation of any bioconjugate. Below are detailed methodologies for key experiments.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection

This protocol is designed to detect antibodies that may cross-react with the this compound conjugate.

  • Objective: To quantify the presence of antibodies that bind to the this compound conjugate in serum or plasma samples.

  • Materials:

    • 96-well microtiter plates

    • This compound conjugated to a carrier protein (e.g., BSA)

    • Control conjugate with an alternative linker

    • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

    • Serum/plasma samples from the intended species

    • HRP-conjugated secondary antibody against the species' IgG

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Methodology:

    • Coat the wells of a microtiter plate with the this compound-carrier protein conjugate (and the control conjugate in separate wells) at a concentration of 1-10 µg/mL in a suitable coating buffer overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add serially diluted serum/plasma samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

2. Western Blotting for Specificity Testing

This protocol helps to identify any off-target binding of the conjugate to proteins in a complex mixture.

  • Objective: To assess the binding specificity of a this compound labeled antibody to its target protein in a cell lysate.

  • Materials:

    • Cell lysate containing the target protein

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • This compound labeled primary antibody

    • Unlabeled primary antibody (for control)

    • HRP-conjugated secondary antibody (for control)

    • Chemiluminescent substrate

    • Imaging system

  • Methodology:

    • Separate the proteins in the cell lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the this compound labeled primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • For direct detection, visualize the fluorescent signal from the TAMRA dye using an appropriate imaging system.

    • For indirect detection (control), incubate a parallel membrane with the unlabeled primary antibody, followed by an HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.

    • Compare the banding patterns to assess specificity and identify any cross-reactive bands.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in cross-reactivity assessment, the following diagrams illustrate a typical experimental workflow and the logical implications of cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_outcome Outcome conjugate Synthesize this compound Bioconjugate elisa ELISA for Anti-conjugate Antibodies conjugate->elisa western Western Blot for Binding Specificity conjugate->western samples Prepare Biological Samples (e.g., Serum, Cell Lysate) samples->elisa samples->western data Data Acquisition (Absorbance/Fluorescence) elisa->data western->data interpretation Interpretation of Results data->interpretation specific High Specificity interpretation->specific cross_reactive Cross-Reactivity Detected interpretation->cross_reactive

Caption: Workflow for assessing the cross-reactivity of a bioconjugate.

cross_reactivity_logic cluster_cause Cause cluster_event Event cluster_consequence Consequence conjugate This compound Conjugate binding Unintended Binding (Cross-Reactivity) conjugate->binding intended binding off_target Off-Target Molecule with Similar Epitope/Structure off_target->binding unintended binding false_positive False-Positive Signal (Immunoassay) binding->false_positive off_target_effect Off-Target Biological Effect (In vivo) binding->off_target_effect inaccurate_data Inaccurate Quantification or Localization binding->inaccurate_data

Caption: Logical implications of bioconjugate cross-reactivity.

References

A Head-to-Head Comparison: Benchmarking Amine-Reactive TAMRA Dyes Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological inquiry. The choice of fluorophore can dramatically influence experimental outcomes, from signal strength in cellular imaging to the quantitative accuracy of flow cytometry. This guide provides an objective, data-driven comparison of Tetramethylrhodamine (TAMRA), a traditional workhorse in bioconjugation, against its more modern, spectrally similar counterparts, Cyanine3 (Cy3) and Alexa Fluor 555.

While the specific molecule "Tamra-peg2-NH2" possesses a terminal amine group suitable for reacting with activated carboxylic acids[1][2], this guide will focus on the more common application of labeling primary amines on target biomolecules. Therefore, we will evaluate the performance of amine-reactive TAMRA, typically supplied as an N-hydroxysuccinimidyl (NHS) ester, in comparison to other amine-reactive dyes. The inclusion of a PEG (polyethylene glycol) linker, such as in TAMRA-PEG derivatives, serves to increase hydrophilicity and reduce potential steric hindrance between the dye and the labeled molecule[3].

At a Glance: Key Photophysical Properties

The foundational characteristics of any fluorescent dye are its spectral properties, which dictate instrument compatibility, and its brightness, a function of how efficiently it absorbs and emits light. A dye's brightness is determined by the product of its molar extinction coefficient (its light-absorbing capability) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence)[4][5].

Property5-TAMRA, SECy3, NHS EsterAlexa Fluor 555, NHS Ester
Excitation Maximum (λex) ~546 - 555 nm~550 - 555 nm~555 nm
Emission Maximum (λem) ~576 - 580 nm~570 nm~565 nm
Molar Extinction Coefficient (ε) ~95,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹>150,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.1 - 0.3~0.15~0.1
Brightness (ε x Φ) ~9,500 - 28,500~22,500~15,000
Alternative For Alexa Fluor 546TAMRA, Alexa Fluor 546Cy3, TAMRA

Note: Photophysical properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule. The values presented are for reference and may vary.

Performance Under the Microscope: A Deeper Dive

Beyond the fundamental spectral properties, a dye's practical performance is determined by its stability and behavior in experimental conditions.

Photostability: The ability of a fluorophore to resist photobleaching—irreversible photochemical destruction upon exposure to light—is critical for imaging applications, especially those requiring long or repeated exposures.

  • TAMRA : Offers good to robust photostability suitable for many standard applications.

  • Cy3 : Generally exhibits higher photostability than TAMRA, making it a better choice for long-term imaging experiments.

  • Alexa Fluor 555 : Known for its high photostability, often outperforming both TAMRA and Cy3, providing more time for image capture.

pH Sensitivity: A dye's fluorescence should ideally remain stable across a range of pH values encountered in biological experiments.

  • TAMRA : Fluorescence can be pH-dependent, with some reports indicating a decrease in intensity in alkaline environments (pH > 8.0).

  • Cy3 : Its fluorescence is stable over a broad pH range, offering greater flexibility.

  • Alexa Fluor 555 : Highly insensitive to pH over a broad range, ensuring consistent performance in varied buffer conditions.

Self-Quenching: At high degrees of labeling on a protein, dye molecules can interact, leading to a reduction in the overall fluorescence signal.

  • TAMRA : Can be susceptible to self-quenching at higher labeling densities.

  • Cy3 : Can form dye aggregates on proteins, leading to a blue-shifted peak in the absorption spectrum that does not result in fluorescence, thereby diminishing the signal.

  • Alexa Fluor 555 : Exhibits significantly less self-quenching compared to Cy3, resulting in brighter protein conjugates, especially at high degrees of labeling.

Experimental Protocols

Protocol 1: General Protein Labeling with an Amine-Reactive NHS Ester Dye

This protocol provides a general procedure for covalently labeling a protein (e.g., an antibody) with an amine-reactive N-hydroxysuccinimidyl (NHS) ester dye such as TAMRA-NHS, Cy3-NHS, or Alexa Fluor 555-NHS.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • Amine-reactive dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. (Crucially, avoid buffers containing primary amines like Tris or glycine).

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Methodology:

  • Prepare Protein Solution : Dissolve the protein to be labeled in the Reaction Buffer at a concentration of at least 2 mg/mL for optimal results.

  • Prepare Dye Stock Solution : Immediately before use, dissolve the amine-reactive NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction : While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the reactive dye solution. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification : Separate the labeled protein from unreacted dye and hydrolysis products using a gel filtration column. The first colored band to elute is the labeled protein.

ProteinLabelingWorkflow Protein Labeling & Purification Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification p_sol 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix 3. Mix Protein & Dye (Stir for 1 hr at RT, protected from light) p_sol->mix d_sol 2. Prepare Dye Stock Solution (DMSO or DMF) d_sol->mix gfc 4. Gel Filtration Chromatography (e.g., G-25) mix->gfc collect 5. Collect Labeled Protein Fraction gfc->collect DOL_Calculation Degree of Labeling (DOL) Calculation cluster_input Inputs cluster_calc Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) calc_prot 1. Calculate Corrected Protein Concentration A280->calc_prot Amax Absorbance at λmax (Aₘₐₓ) Amax->calc_prot calc_dol 2. Calculate DOL Amax->calc_dol CF Dye Correction Factor (CF) CF->calc_prot E_prot Protein Extinction Coeff. (ε_protein) E_prot->calc_prot E_dye Dye Extinction Coeff. (ε_dye) E_dye->calc_dol calc_prot->calc_dol Protein Conc. result DOL (moles of dye per mole of protein) calc_dol->result SignalingPathway Visualizing Receptor Internalization via a Labeled Antibody cluster_cell Cell Ab Fluorescently Labeled Antibody (Ab*) Rec Cell Surface Receptor Ab->Rec Binding Complex Ab* :: Receptor Complex Membrane Plasma Membrane Endosome Endosome Complex->Endosome Internalization

References

Safety Operating Guide

Proper Disposal Procedures for Tamra-peg2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research operations. This guide provides essential safety and logistical information for the proper disposal of Tamra-peg2-NH2, a fluorescent dye containing a polyethylene glycol (PEG) spacer and an amine group. The following procedures are based on general best practices for chemical waste management and should be implemented in accordance with your institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.

  • Avoid Contact: Take measures to avoid direct contact with the skin and eyes. In the event of accidental contact, flush the affected area with copious amounts of water.

  • Spill Response: In case of a spill, absorb the material with an inert substance such as vermiculite or dry sand.[1] The collected material should then be placed in a designated hazardous waste container and the area should be thoroughly decontaminated. Do not flush spilled material into the sewer system.[1]

General Laboratory Chemical Waste Guidelines

While specific quantitative disposal limits for this compound are not available, general guidelines for the accumulation of chemical waste in a laboratory setting should be strictly followed.

Data PointGuideline
Waste Container Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of waste accumulation.[2][3]
Waste Container Integrity Use containers that are compatible with the chemical waste being stored to prevent leakage or rupture. Containers must be kept securely capped except when adding or removing waste.[4]
Satellite Accumulation Area (SAA) Volume Limits A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid.
Storage Time Limits Partially filled waste containers can be stored in an SAA for up to one year. Full containers must be removed within three days.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the procedural steps for the safe disposal of this compound waste, including the pure compound, contaminated materials, and solutions.

1. Waste Characterization and Segregation:

  • This compound should be treated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvents should be collected separately.

2. Collection of Waste:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, puncture-resistant container for solid chemical waste.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled container for aqueous hazardous waste. Under no circumstances should chemical waste be disposed of down the sink drain.

3. Labeling and Storage:

  • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA should be equipped with secondary containment to contain any potential leaks.

4. Arranging for Disposal:

  • Once the waste container is full or reaches the storage time limit, arrange for its collection through your institution's EHS department or a licensed hazardous waste contractor.

  • Maintain accurate records of the waste generated and disposed of to ensure regulatory compliance.

5. Empty Container Disposal:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent before they can be disposed of as non-hazardous waste.

  • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on institutional policies.

  • After triple-rinsing, deface or remove all labels from the container before placing it in the appropriate recycling or trash receptacle.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_waste_type Waste Segregation start Waste Generation (this compound) solid_waste Solid Waste (e.g., contaminated labware, powder) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Secondary Containment in a Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end Final Disposal by Licensed Facility pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tamra-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tamra-peg2-NH2, a fluorescent dye conjugate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to change gloves regularly, especially if contaminated.[1]
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory to protect from splashes.[2][3] A face shield may be necessary for splash-prone procedures.[2][4]
Body Protection Laboratory coat or GownA disposable gown made of a material resistant to chemical permeation is preferred. Standard lab coats should be worn at a minimum.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing or handling the powder, a respirator may be necessary to prevent inhalation.
Foot Protection Closed-toe shoesShoes that fully cover the foot are required in laboratory settings.
Hazard Identification and Handling

Potential Hazards:

  • May cause skin and eye irritation upon contact.

  • May be harmful if inhaled or swallowed.

  • The long-term toxicological properties may not be fully known.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

EmergencyProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Operational and Disposal Plans

Proper operational and disposal procedures are critical for laboratory safety and environmental compliance.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Retrieve this compound from Storage b->c Proceed when ready d Weigh Solid or Aliquot Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f Upon completion g Segregate Waste f->g h Dispose of Waste via EHS g->h

Caption: Standard operating procedure for handling this compound.
Disposal Plan

All waste containing this compound must be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal Workflow:

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated gloves, tubes, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, reaction mixtures) liquid_container Labeled Liquid Waste Container (with secondary containment) liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Key Disposal Steps:

  • Segregation: Do not mix waste containing fluorescent dyes with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical Irritant").

  • Containment: Liquid waste should be collected in a sealed, leak-proof container with secondary containment to prevent spills. Solid waste should be collected in a designated, sealed bag or container.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and proper disposal of the chemical waste. Do not dispose of this chemical down the drain or in regular trash. The first rinse of any emptied container must also be collected as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.